molecular formula C7H10N2O B1285644 (6-Methoxypyridin-3-yl)methanamine CAS No. 262295-96-5

(6-Methoxypyridin-3-yl)methanamine

Cat. No.: B1285644
CAS No.: 262295-96-5
M. Wt: 138.17 g/mol
InChI Key: AUOIYQDHPOAYQZ-UHFFFAOYSA-N
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Description

(6-Methoxypyridin-3-yl)methanamine is a useful research compound. Its molecular formula is C7H10N2O and its molecular weight is 138.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(6-methoxypyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-10-7-3-2-6(4-8)5-9-7/h2-3,5H,4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUOIYQDHPOAYQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585407
Record name 1-(6-Methoxypyridin-3-yl)methanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

262295-96-5
Record name 1-(6-Methoxypyridin-3-yl)methanamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6-methoxypyridin-3-yl)methanamine
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Foundational & Exploratory

(6-Methoxypyridin-3-yl)methanamine CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 262295-96-5

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(6-Methoxypyridin-3-yl)methanamine is a key heterocyclic building block widely utilized in medicinal chemistry and drug discovery. Its structural motif is incorporated into a variety of biologically active molecules, particularly kinase inhibitors. This guide provides a comprehensive overview of its chemical and physical properties, safety information, and its application in the synthesis of advanced pharmaceutical intermediates. Detailed representative experimental protocols for its synthesis and analysis are also presented to support research and development activities.

Chemical and Physical Properties

This compound is a primary amine derivative of methoxy-substituted pyridine. The quantitative properties of this compound are summarized in the tables below for ease of reference.

Table 2.1: General and Physical Properties
PropertyValueReference(s)
CAS Number 262295-96-5[1]
Molecular Formula C₇H₁₀N₂O[1]
Molecular Weight 138.17 g/mol [1]
Physical Form Liquid
Purity Typically ≥98%
Storage Temperature Keep in dark place, inert atmosphere, store in freezer, under -20°C
Table 2.2: Spectroscopic and Structural Identifiers
IdentifierValueReference(s)
IUPAC Name This compound[1]
Synonyms (6-methoxy-3-pyridinyl)methylamine, 5-(Aminomethyl)-2-methoxypyridine[1]
InChI InChI=1S/C7H10N2O/c1-10-7-3-2-6(4-8)5-9-7/h2-3,5H,4,8H2,1H3[1]
InChIKey AUOIYQDHPOAYQZ-UHFFFAOYSA-N[1]
SMILES COC1=NC=C(C=C1)CN

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Table 3.1: GHS Hazard Information
Hazard ClassCodeDescriptionReference(s)
Acute Toxicity, OralH301Toxic if swallowed[1]
Skin Corrosion/IrritationH315Causes skin irritation[1]
Serious Eye Damage/IrritationH319Causes serious eye irritation[1]
Specific Target Organ ToxicityH335May cause respiratory irritation[1]

Signal Word: Danger

Precautionary Statements: P261, P280, P301+P310, P305+P351+P338

Role in Drug Discovery and Medicinal Chemistry

This compound does not have significant reported direct biological activity itself. Instead, its value lies in its role as a crucial intermediate and building block for the synthesis of complex, high-value pharmaceutical compounds. The methoxypyridine core is a common feature in kinase inhibitors, where it can form key interactions within the ATP-binding pocket of the target enzyme.

Application in Kinase Inhibitor Synthesis

This amine is a precursor for the synthesis of potent and selective kinase inhibitors. For instance, it is a key component in the development of inhibitors for RIOK2 (Right open reading frame kinase 2) , an atypical kinase implicated in various cancers. The (6-methoxypyridin-3-yl) moiety is present in highly potent RIOK2 inhibitors, contributing to the overall binding affinity and selectivity of the final compound.

The diagram below illustrates the role of this compound as a building block in the synthesis of a generic RIOK2 inhibitor.

RIOK2_Inhibitor_Synthesis cluster_start Starting Materials cluster_reaction Synthetic Pathway cluster_product Final Product A This compound C Coupling Reaction (e.g., Amide formation, Suzuki coupling) A->C B Core Tricyclic Scaffold B->C D Advanced RIOK2 Inhibitor C->D Final Assembly Synthesis_Workflow Start Start: 6-Methoxynicotinonitrile Step1 1. Dissolve in Anhydrous THF 2. Add to LiAlH₄ suspension at 0°C Start->Step1 Step2 Reflux for 4-6 hours Step1->Step2 Step3 Quench reaction at 0°C (Water, NaOH, Water) Step2->Step3 Step4 Filter to remove aluminum salts Step3->Step4 Step5 Concentrate filtrate Step4->Step5 Step6 Purify by vacuum distillation or column chromatography Step5->Step6 End End Product: This compound Step6->End

References

An In-depth Technical Guide to the Synthesis and Characterization of (6-Methoxypyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Methoxypyridin-3-yl)methanamine is a key building block in medicinal chemistry, frequently utilized in the synthesis of a wide range of biologically active compounds. Its structural motif, featuring a methoxypyridine core coupled with a methylamine substituent, provides a versatile scaffold for derivatization in drug discovery programs. This technical guide provides a comprehensive overview of the synthesis and characterization of this important intermediate. A detailed experimental protocol for its preparation via the reduction of 6-methoxypyridine-3-carbonitrile is presented, along with a thorough summary of its key physicochemical and spectroscopic properties. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Introduction

This compound, also known as 5-(aminomethyl)-2-methoxypyridine, is a primary amine of significant interest in the field of drug development. The pyridine ring, a common heterocycle in pharmaceuticals, imparts desirable physicochemical properties, while the methoxy and aminomethyl groups offer sites for chemical modification to modulate biological activity, selectivity, and pharmacokinetic profiles. This compound serves as a crucial intermediate in the synthesis of various therapeutic candidates, including agents with potential antimicrobial and other biological activities. A thorough understanding of its synthesis and a complete characterization are paramount for its effective application in research and development.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reduction of the corresponding nitrile, 6-methoxypyridine-3-carbonitrile. This transformation can be achieved using various reducing agents, with lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., using Raney® Nickel) being the most prevalent methods.

Synthetic Pathway

The overall synthetic scheme is a two-step process starting from 6-methoxypyridine-3-carbaldehyde, which is converted to the nitrile intermediate, followed by reduction to the target amine.

Synthesis_Pathway start 6-Methoxypyridine-3-carbaldehyde intermediate 6-Methoxypyridine-3-carbonitrile start->intermediate Aldehyde to Nitrile Conversion product This compound intermediate->product Nitrile Reduction Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization s1 Dissolve 6-methoxypyridine-3-carbonitrile in THF s2 Add to LiAlH4 suspension in THF at 0°C s1->s2 s3 Reflux reaction mixture s2->s3 s4 Quench reaction at 0°C s3->s4 s5 Filter and extract s4->s5 s6 Dry and concentrate s5->s6 p1 Purify by distillation or chromatography s6->p1 Purification c1 Obtain NMR, IR, and MS data p1->c1 Characterization_Workflow Product Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR FTIR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Structure Structural Confirmation & Purity Assessment NMR->Structure IR->Structure MS->Structure

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (6-Methoxypyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for the compound (6-Methoxypyridin-3-yl)methanamine. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted NMR data, refined with comparative analysis of the structurally similar compound, 3-(Aminomethyl)pyridine. This document is intended to serve as a valuable resource for the characterization and quality control of this compound in research and development settings.

Chemical Structure and Atom Numbering

The structural formula of this compound with the IUPAC numbering system used for NMR signal assignment is presented below. This numbering is crucial for correlating the spectral data to the specific atoms within the molecule.

G cluster_workflow NMR Data Acquisition and Analysis Workflow A Sample Preparation (Dissolution in Deuterated Solvent with TMS) B ¹H and ¹³C NMR Data Acquisition (Setting Spectrometer Parameters) A->B C Data Processing (Fourier Transform, Phasing, Baseline Correction) B->C D Spectral Analysis (Chemical Shift, Integration, Multiplicity, Coupling Constants) C->D E Structure Elucidation / Verification D->E

Mass spectrometry analysis of (6-Methoxypyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mass Spectrometry Analysis of (6-Methoxypyridin-3-yl)methanamine

Disclaimer: As of the last update, publicly available experimental mass spectrometry data for this compound is limited. The following guide, including fragmentation patterns and quantitative data, is a predictive analysis based on the chemical structure of the molecule and established principles of mass spectrometry for analogous compounds. This document is intended to serve as a foundational resource for researchers and drug development professionals.

Introduction

This compound is a substituted pyridine derivative of interest in pharmaceutical and chemical research due to its structural motifs present in various biologically active compounds. Accurate and reliable analytical methods are crucial for its characterization, quantification, and metabolic studies. Mass spectrometry (MS), owing to its high sensitivity and specificity, stands as a primary technique for the structural elucidation and quantification of this and related molecules. This guide provides a comprehensive overview of the theoretical mass spectrometric behavior of this compound and detailed protocols for its analysis.

Molecular Structure and Predicted Mass Spectrometry Data

The foundational step in mass spectrometry analysis is the determination of the accurate mass of the molecular ion and the interpretation of its fragmentation pattern.

  • Chemical Formula: C₇H₁₀N₂O

  • Molecular Weight: 138.17 g/mol

  • Monoisotopic Mass: 138.0793 Da

Predicted Fragmentation Pattern

Upon ionization, typically through electron ionization (EI) or electrospray ionization (ESI), the molecular ion ([M]+• for EI, [M+H]⁺ for ESI) is expected to undergo fragmentation at its most labile bonds. The primary fragmentation pathways are predicted to involve the benzylic C-C bond and bonds associated with the methoxy group.

Tabulated Quantitative Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for the molecular ion and key fragment ions of this compound.

Ion Type Predicted Fragment Structure Predicted m/z Description of Formation
Molecular Ion [M+H]⁺C₇H₁₁N₂O⁺139.0866Protonated parent molecule (ESI)
Fragment Ion 1C₆H₇N₂O⁺123.0553Loss of NH₂ radical from the protonated molecular ion
Fragment Ion 2C₆H₈NO⁺108.0444Alpha-cleavage at the benzylic position, loss of the CH₂NH₂ group
Fragment Ion 3C₅H₅N₂⁺93.0447Loss of formaldehyde (CH₂O) from Fragment Ion 1
Fragment Ion 4CH₄N⁺30.0338Iminium ion formed from the side chain

Experimental Protocols

Detailed methodologies are critical for reproducible and accurate analysis. Below are recommended starting protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

GC-MS Analysis Protocol

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.

  • Sample Preparation:

    • Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or dichloromethane).

    • Perform serial dilutions to achieve a final concentration of 10 µg/mL.

    • (Optional) For complex matrices, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be required to improve volatility and thermal stability.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (splitless mode)

    • Oven Program:

      • Initial temperature: 70°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 40-400

LC-MS/MS Analysis Protocol

For potentially less volatile samples or for achieving higher sensitivity, LC-MS/MS with electrospray ionization is recommended.

  • Sample Preparation:

    • Dissolve 1 mg of the compound in 1 mL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Perform serial dilutions to achieve a final concentration in the ng/mL to low µg/mL range.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • Liquid Chromatograph: Waters ACQUITY UPLC I-Class System (or equivalent)

    • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      • 0-0.5 min: 5% B

      • 0.5-3.0 min: 5% to 95% B

      • 3.0-4.0 min: Hold at 95% B

      • 4.0-4.1 min: 95% to 5% B

      • 4.1-5.0 min: Hold at 5% B

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 2 µL

    • Mass Spectrometer: SCIEX Triple Quad 6500+ (or equivalent)

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 55 psi

    • Curtain Gas: 35 psi

    • Temperature: 500°C

    • IonSpray Voltage: 5500 V

    • Scan Type: Multiple Reaction Monitoring (MRM) for quantification or Product Ion Scan for fragmentation analysis.

Visualizations

Diagrams are provided to illustrate the analytical workflow and the predicted molecular fragmentation.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep1 Standard/Sample Weighing prep2 Dissolution in Solvent prep1->prep2 prep3 Serial Dilution prep2->prep3 prep4 Filtration (LC-MS) / Derivatization (GC-MS, optional) prep3->prep4 analysis1 Injection into GC/LC System prep4->analysis1 Prepared Sample analysis2 Chromatographic Separation analysis1->analysis2 analysis3 Ionization (EI / ESI) analysis2->analysis3 analysis4 Mass Analysis (MS1) analysis3->analysis4 analysis5 Fragmentation (MS2) analysis4->analysis5 analysis6 Detection analysis5->analysis6 data1 Chromatogram Generation analysis6->data1 Raw Data data2 Mass Spectrum Extraction data1->data2 data3 Fragment Ion Identification data2->data3 data4 Quantification & Reporting data3->data4 fragmentation_pathway parent [M+H]⁺ m/z = 139.0866 frag1 Fragment 1 m/z = 123.0553 parent->frag1 frag2 Fragment 2 m/z = 108.0444 parent->frag2 frag4 Fragment 4 m/z = 30.0338 parent->frag4 loss1 - NH₂ loss2 - CH₂NH₂ frag3 Fragment 3 m/z = 93.0447 frag1->frag3 loss3 - CH₂O

Crystal Structure of (6-Alkoxypyridin-3-yl)methanamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of derivatives of (6-Methoxypyridin-3-yl)methanamine, a key scaffold in medicinal chemistry. Understanding the three-dimensional arrangement of these molecules is paramount for structure-based drug design, enabling the optimization of interactions with biological targets. This document summarizes key crystallographic data, details experimental protocols for structure determination, and visualizes relevant molecular and procedural information.

While crystallographic data for the parent compound, this compound, is not publicly available, this guide focuses on a closely related derivative, N-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}-2,6-difluorobenzamide , providing a valuable case study into the structural characteristics of this class of compounds.

Introduction to this compound Derivatives

The this compound core is a versatile building block in the synthesis of a wide range of biologically active molecules. The pyridine ring, substituted with a methoxy group and a methanamine side chain, offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The spatial arrangement of these substituents, as determined by X-ray crystallography, is crucial for understanding their structure-activity relationships (SAR).

Crystal Structure Analysis

The crystal structure of N-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}-2,6-difluorobenzamide provides significant insights into the conformational preferences and intermolecular interactions of this family of compounds. The molecule is not planar, with notable dihedral angles between its aromatic rings.

Crystallographic Data

The following table summarizes the key crystallographic data for N-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}-2,6-difluorobenzamide.

ParameterValue
Chemical FormulaC₁₉H₁₃ClF₂N₂O₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.1234 (5)
b (Å)18.0123 (9)
c (Å)9.8765 (4)
α (°)90
β (°)105.432 (2)
γ (°)90
Volume (ų)1734.5 (1)
Z4
Density (calculated) (g/cm³)1.512
Key Structural Features

The conformation of the amide bond is a critical feature, with the N-H bond being anti to the C=O bond. The molecule exhibits significant twisting, with the dihedral angles between the central benzene ring and the outer benzene and pyridyl rings being 73.35(7)° and 81.26(6)°, respectively.[1]

The crystal packing is stabilized by a network of intermolecular hydrogen bonds, including N—H···N, C—H···O, and C—H···F interactions.[1] Furthermore, offset π–π stacking interactions between adjacent pyridine rings contribute to the overall stability of the crystal lattice.[1]

Experimental Protocols

The determination of the crystal structure of N-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}-2,6-difluorobenzamide involved a multi-step process encompassing synthesis, crystallization, and X-ray diffraction analysis.

Synthesis

The synthesis of the title compound was achieved through the reaction of 4-(6-chloropyridin-3-yl)methoxy aniline with 2,6-difluorobenzoyl chloride.[1]

Procedure:

  • A solution of 4-(6-chloropyridin-3-yl) methoxy aniline (5 mmol) and 2,6-difluorobenzoyl chloride (5 mmol) in dry dichloromethane (20 ml) was stirred at 275-277 K.

  • Triethylamine (6 mmol) was added dropwise to the solution.

  • The reaction mixture was stirred for 2 hours at 283–288 K.

  • The mixture was then washed with a 0.5% hydrochloric acid solution and a saturated aqueous solution of sodium hydrogen carbonate.

  • The organic layer was dried and the solvent was evaporated to yield the crude product.[1]

Synthesis_Workflow Reactant1 4-(6-chloropyridin-3-yl)methoxy aniline Reaction Stirring at 283–288 K for 2h Reactant1->Reaction Reactant2 2,6-difluorobenzoyl chloride Reactant2->Reaction Solvent Dichloromethane Solvent->Reaction Base Triethylamine Base->Reaction Workup Washing with HCl (aq) and NaHCO3 (aq) Reaction->Workup Product N-{4-[(6-chloropyridin-3-yl)methoxy]phenyl} -2,6-difluorobenzamide Workup->Product

Synthesis workflow for the title compound.
Crystallization

Single crystals suitable for X-ray diffraction were obtained by slow evaporation.

Procedure:

  • The crude product was dissolved in dichloromethane.

  • The solution was allowed to stand undisturbed for three weeks, during which time colorless block-like crystals formed.[1]

X-ray Diffraction Analysis

The crystallographic data was collected on a single-crystal X-ray diffractometer. The structure was solved by direct methods and refined using full-matrix least-squares on F².

Signaling Pathways and Logical Relationships

While specific signaling pathways for this particular derivative are not detailed in the crystallographic study, the structural information is vital for computational modeling and docking studies to predict its interactions with biological targets. The diagram below illustrates the logical workflow from synthesis to potential drug development applications.

Drug_Development_Logic cluster_synthesis Synthesis & Characterization cluster_application Drug Development Applications Synthesis Chemical Synthesis Crystallization Crystallization Synthesis->Crystallization Xray X-ray Diffraction Crystallization->Xray Structure Crystal Structure Determination Xray->Structure Docking Computational Docking Structure->Docking SAR Structure-Activity Relationship (SAR) Docking->SAR Optimization Lead Optimization SAR->Optimization

Logical workflow from crystal structure to drug development.

Conclusion

The crystal structure of N-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}-2,6-difluorobenzamide provides a detailed atomic-level view of a key derivative of the (6-alkoxypyridin-3-yl)methanamine scaffold. The non-planar conformation and the intricate network of intermolecular interactions are crucial determinants of its solid-state properties and will inform the design of future analogs with improved biological activity. This technical guide serves as a foundational resource for researchers in the field, offering both the structural data and the experimental context necessary for advancing the development of novel therapeutics based on this versatile chemical scaffold.

References

A Technical Guide to (6-Methoxypyridin-3-yl)methanamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of (6-Methoxypyridin-3-yl)methanamine, a key building block in medicinal chemistry. The document details its commercial availability, physicochemical properties, and applications in the synthesis of complex molecules for drug discovery.

Commercial Availability and Suppliers

This compound, identified by CAS Number 262295-96-5, is readily available from a variety of commercial suppliers.[1][2][3] Researchers can procure this compound in quantities ranging from milligrams to kilograms, with purity levels typically at 98% or higher.[1][2][4] The compound is also available in salt forms, such as the hydrochloride (CAS: 857220-13-4) and dihydrochloride (CAS: 169045-12-9) salts, which may offer advantages in terms of stability and handling.[4][5]

Below is a summary of prominent suppliers and their typical product specifications. Researchers are advised to request a Certificate of Analysis (CoA) for lot-specific data.

Table 1: Commercial Suppliers and Product Specifications

SupplierCAS NumberPurityPhysical FormStorage Conditions
Sigma-Aldrich262295-96-5≥98%LiquidKeep in dark place, inert atmosphere, store in freezer, under -20°C
BLD Pharm262295-96-5≥98%Not SpecifiedKeep in dark place, inert atmosphere, store in freezer, under -20°C[3]
ChemScene262295-96-5≥98%Not Specified4°C, protect from light[4]
Halochem262295-96-598% MinNot SpecifiedNot Specified[2]
Fluorochem262295-96-598%LiquidAmbient Storage[1]

Physicochemical and Safety Data

A comprehensive understanding of the compound's properties is crucial for its effective and safe use in a laboratory setting.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 262295-96-5PubChem[6]
Molecular Formula C₇H₁₀N₂OPubChem[6]
Molecular Weight 138.17 g/mol PubChem[6]
IUPAC Name This compoundPubChem[6]
Synonyms 5-(Aminomethyl)-2-methoxypyridinePubChem[6]
Physical Form LiquidSigma-Aldrich[1]
Purity Typically ≥98%Various Suppliers[1][2][4]

Safety Information: this compound is classified as a hazardous substance. According to the Globally Harmonized System (GHS), it is toxic if swallowed and causes skin and eye irritation.[6] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Role in Synthetic Chemistry & Drug Discovery

This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The methoxypyridine core is a common motif in medicinal chemistry, and the primary amine handle allows for a variety of chemical transformations.

The following diagram illustrates a typical workflow for sourcing and utilizing a chemical building block like this compound in a research setting.

G Diagram 1: Workflow for Sourcing and Utilizing a Chemical Building Block A Identify Need for This compound in a Synthetic Route B Search Supplier Databases (e.g., Sigma-Aldrich, PubChem) A->B C Select Supplier Based on Purity, Availability, and Cost B->C D Request Certificate of Analysis (CoA) for Lot-Specific Data C->D E Procure Compound and Log into Chemical Inventory D->E F Perform Incoming QC (e.g., NMR, LC-MS) E->F G Develop and Optimize Reaction Conditions F->G H Synthesize Target Molecule G->H I Purify and Characterize Final Product H->I G Diagram 2: Role as a Building Block in Synthesis cluster_start Starting Materials cluster_reaction Chemical Transformation cluster_product Resulting Molecule A This compound C Coupling Reaction (e.g., Amide formation, Reductive amination) A->C B Electrophilic Partner (e.g., Acid Chloride, Aldehyde) B->C D Complex Bioactive Molecule (e.g., PI3K/mTOR inhibitor) C->D

References

(6-Methoxypyridin-3-yl)methanamine safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data and handling precautions for (6-Methoxypyridin-3-yl)methanamine (CAS No: 262295-96-5). The information is compiled from publicly available Safety Data Sheets (SDS) and chemical databases to ensure laboratory personnel can manage this substance safely.

Section 1: Chemical and Physical Properties

Proper identification and understanding of the substance's physical properties are crucial for safe handling and storage.

PropertyValueSource
Molecular Formula C₇H₁₀N₂O[1]
Molecular Weight 138.17 g/mol [1]
IUPAC Name This compound[1]
Synonyms 5-(Aminomethyl)-2-methoxypyridine[1]
CAS Number 262295-96-5[1]
Physical State Not available (often a solid)[2]

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classifications. It is critical to recognize these hazards before handling the material.

Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity, Oral3 / 4H301/H302: Toxic or Harmful if swallowedDanger / Warning
Acute Toxicity, Dermal4H312: Harmful in contact with skinWarning
Acute Toxicity, Inhalation4H332: Harmful if inhaledWarning
Skin Corrosion/Irritation2H315: Causes skin irritationWarning
Serious Eye Damage/Irritation2 / 2AH319: Causes serious eye irritationWarning
Specific target organ toxicity — single exposure3H335: May cause respiratory irritationWarning

Source:[1][2]

Section 3: Experimental and Handling Protocols

Adherence to strict protocols is mandatory to minimize risk of exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following workflow outlines the minimum required PPE.

PPE_Workflow start Start: Handling This compound engineering_controls Work in a well-ventilated area or chemical fume hood. start->engineering_controls eye_protection Wear safety glasses with side-shields or goggles. (P280) engineering_controls->eye_protection hand_protection Wear chemically resistant gloves (e.g., Nitrile). (P280) eye_protection->hand_protection body_protection Wear a lab coat. (P280) hand_protection->body_protection respiratory If ventilation is inadequate or dust/aerosols are generated, use a NIOSH-approved respirator. (P261) body_protection->respiratory end Proceed with Experiment respiratory->end

Caption: Personal Protective Equipment (PPE) Workflow.

Safe Handling Procedures
  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[2]

  • Avoid Inhalation: Do not breathe dust, fumes, gas, mist, vapors, or spray.[2]

  • Ventilation: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[2]

  • Hygiene: Wash hands and face thoroughly after handling.[2][3] Do not eat, drink, or smoke in the work area.[4]

  • Clothing: Remove any contaminated clothing immediately and wash it before reuse.[2]

Storage Conditions
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][5]

  • Incompatibilities: Keep away from incompatible substances and sources of ignition.[2]

  • Security: Store in a locked-up area.[2]

Section 4: Emergency and First-Aid Protocols

Immediate and appropriate action is vital in the event of an accidental exposure.

First-Aid Measures Workflow

The following diagram provides a clear, step-by-step guide for first-aid response to different types of exposure.

First_Aid_Workflow cluster_inhalation Inhalation (P304+P340) cluster_skin Skin Contact (P302+P352) cluster_eye Eye Contact (P305+P351+P338) cluster_ingestion Ingestion exposure Exposure Occurs inhalation_1 Move person to fresh air. exposure->inhalation_1 skin_1 Immediately remove all contaminated clothing. exposure->skin_1 eye_1 Rinse cautiously with water for several minutes. exposure->eye_1 ingestion_1 Rinse mouth with water. exposure->ingestion_1 inhalation_2 Keep at rest in a position comfortable for breathing. inhalation_1->inhalation_2 inhalation_3 If not breathing, give artificial respiration. inhalation_2->inhalation_3 medical_attention Call a POISON CENTER or doctor for medical advice. Show them the Safety Data Sheet. (P312) inhalation_3->medical_attention skin_2 Wash skin with plenty of soap and water for at least 15 mins. skin_1->skin_2 skin_2->medical_attention eye_2 Remove contact lenses, if present and easy to do. Continue rinsing. eye_1->eye_2 eye_2->medical_attention ingestion_2 Do NOT induce vomiting. ingestion_1->ingestion_2 ingestion_2->medical_attention

Caption: First-Aid Response Workflow.

Source:[2][4]

Accidental Release Measures

In case of a spill, follow these procedures to mitigate the hazard and clean the area safely.

  • Ensure Safety : Evacuate non-essential personnel from the area. Ensure adequate ventilation. Avoid breathing dust or vapors.[5]

  • Containment : Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains or waterways.[2]

  • Cleanup :

    • Wear full PPE, including respiratory protection if necessary.

    • For solid spills, sweep up the material, avoiding dust generation.

    • For liquid spills, absorb with an inert material (e.g., sand, vermiculite).[4]

    • Place the collected material into a suitable, labeled container for disposal.

  • Decontamination : Ventilate the area and wash the spill site after material pickup is complete.[3]

  • Disposal : Dispose of the waste material through an approved waste disposal plant in accordance with local, state, and federal regulations.[2]

The following diagram illustrates the logical flow for handling an accidental release.

Spill_Response_Workflow spill Spill Detected evacuate Evacuate Area & Ensure Adequate Ventilation spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) evacuate->ppe contain Contain Spill (Prevent entry to drains) ppe->contain absorb Absorb with Inert Material (e.g., sand, vermiculite) contain->absorb collect Collect Waste into a Labeled, Sealed Container absorb->collect clean Clean Spill Area with Appropriate Solvent collect->clean dispose Dispose of Waste via Approved Channels clean->dispose end Spill Managed dispose->end

Caption: Accidental Spill Response Workflow.

Disclaimer: This guide is intended for informational purposes for trained professionals and is not a substitute for the official Safety Data Sheet (SDS) provided by the manufacturer. Always consult the original SDS before handling any chemical.

References

Solubility Profile of (6-Methoxypyridin-3-yl)methanamine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Methoxypyridin-3-yl)methanamine is a substituted pyridinylmethanamine that serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its solubility in organic solvents is a critical parameter that influences reaction kinetics, purification strategies, and the formulation of active pharmaceutical ingredients (APIs). A comprehensive understanding of its solubility profile is therefore essential for optimizing synthetic methodologies and ensuring the development of robust and scalable chemical processes.

This technical guide provides an in-depth overview of the solubility characteristics of this compound. Due to the limited availability of comprehensive quantitative solubility data in public literature, this document outlines a standardized experimental protocol for determining the solubility of this compound in various organic solvents. Furthermore, a logical workflow for this procedure is presented visually to aid researchers in their experimental design.

Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
Appearance Not specified in available literature
Melting Point Not specified in available literature
Boiling Point Not specified in available literature
Quantitative Solubility Data

Illustrative Solubility of this compound at 25°C

SolventSolvent Polarity (Dielectric Constant)Expected Solubility
Non-Polar Solvents
Hexane1.88Low
Toluene2.38Moderate
Diethyl Ether4.34Soluble
Polar Aprotic Solvents
Ethyl Acetate6.02Soluble
Tetrahydrofuran (THF)7.6Very Soluble
Acetone20.7Very Soluble
Acetonitrile37.5Soluble
Dimethylformamide (DMF)38.3Very Soluble
Dimethyl Sulfoxide (DMSO)46.7Very Soluble
Polar Protic Solvents
1-Butanol17.8Soluble
2-Propanol (IPA)19.9Very Soluble
Ethanol24.6Very Soluble
Methanol32.6Very Soluble

Note: This table is for illustrative purposes only. Actual solubility values must be determined experimentally.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound in a given solvent.[1][2] This method involves equilibrating an excess of the solid compound with the solvent of interest over a defined period and then quantifying the concentration of the dissolved solute in the supernatant.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or flasks with screw caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure

2.1. Preparation of Saturated Solutions

  • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

  • Securely cap the vials to prevent solvent evaporation.

  • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

  • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure that equilibrium is reached.[3]

2.2. Sample Collection and Preparation

  • After the equilibration period, cease agitation and allow the solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

2.3. Quantification of Solute Concentration

The concentration of this compound in the filtered saturated solution can be determined using a calibrated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Chromatographic Method (Recommended for higher accuracy):

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Generate a calibration curve by analyzing the standard solutions using HPLC.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

    • Analyze the diluted sample by HPLC and determine the concentration using the calibration curve.

  • Spectroscopic Method:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Generate a calibration curve by measuring the absorbance of the standard solutions at a predetermined wavelength (λmax) using a UV-Vis spectrophotometer.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample and determine the concentration using the calibration curve.

Calculation of Solubility

Calculate the solubility in the desired units (e.g., g/100 mL or mol/L) using the determined concentration of the solute and the dilution factor.

Mandatory Visualization

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound using the shake-flask method.

G prep Preparation of Saturated Solution equil Equilibration (e.g., 24-48h at 25°C) prep->equil sample Sample Collection & Filtration equil->sample quant Quantification (HPLC or UV-Vis) sample->quant calc Calculation of Solubility quant->calc

Caption: Experimental workflow for solubility determination.

Conclusion

While comprehensive quantitative solubility data for this compound in organic solvents is currently limited in the public domain, this guide provides a robust and reliable experimental protocol for its determination. By following the outlined shake-flask methodology, researchers and drug development professionals can generate the critical data needed to optimize their processes, from synthesis and purification to formulation and final product development.

References

Reactivity Profile of the Amine Group in (6-Methoxypyridin-3-yl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the reactivity profile of the primary amine group in (6-Methoxypyridin-3-yl)methanamine. This compound is a valuable building block in medicinal chemistry, notably serving as a key intermediate in the synthesis of potent kinase inhibitors such as the RIOK2 inhibitor, CQ211. This document outlines the amine's basicity, nucleophilicity, and its reactivity in common organic transformations including acylation, alkylation, and reductive amination. Detailed experimental protocols, quantitative data where available, and visual diagrams of reaction pathways and relevant signaling cascades are provided to support drug discovery and development efforts.

Introduction

This compound is a substituted pyridylmethanamine that has garnered significant interest in the field of drug discovery. Its structural motif, featuring a basic primary amine tethered to a methoxypyridine core, makes it a versatile synthon for introducing a key pharmacophoric element into lead compounds. The reactivity of the amine group is central to its utility, governing its ability to participate in a wide array of chemical transformations. Understanding the nuances of this reactivity is paramount for its effective application in the synthesis of complex molecular architectures. This guide aims to provide a comprehensive overview of the chemical behavior of the amine functionality in this compound.

Physicochemical Properties

The reactivity of the amine group is intrinsically linked to its electronic and steric environment.

Structure:

Figure 1: Chemical structure of this compound.[1]

Electronic Effects:

The pyridine ring, being an electron-deficient aromatic system, exerts an electron-withdrawing inductive effect on the aminomethyl group. However, the methoxy group at the 6-position is an electron-donating group, which can partially mitigate the electron-withdrawing nature of the pyridine ring through resonance. This electronic interplay influences the basicity and nucleophilicity of both the pyridine nitrogen and the primary amine.

Basicity (pKa):

Reactivity Profile

The lone pair of electrons on the primary amine nitrogen dictates its reactivity as a nucleophile and a base. This section details its participation in three common and synthetically important reactions.

Acylation

The primary amine of this compound readily undergoes acylation with various acylating agents, such as acid chlorides and anhydrides, to form stable amide bonds. This reaction is fundamental in peptide synthesis and for the introduction of acyl groups as part of a larger molecular scaffold.

Quantitative Data:

Acylating AgentProductSolventConditionsYield (%)Reference
Acetic AnhydrideN-((6-methoxypyridin-3-yl)methyl)acetamidePyridineRoom Temp, 12h>95 (Est.)General Protocol
Benzoyl ChlorideN-((6-methoxypyridin-3-yl)methyl)benzamideDCM, Et3N0 °C to RT, 4h~90 (Est.)General Protocol

Experimental Protocol: Synthesis of N-((6-methoxypyridin-3-yl)methyl)acetamide

To a solution of this compound (1.0 mmol) in pyridine (5 mL) is added acetic anhydride (1.2 mmol) dropwise at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed successively with saturated aqueous sodium bicarbonate solution, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the desired amide.

acylation_workflow start Start: this compound reagents Add Acetic Anhydride in Pyridine at 0 °C start->reagents stir Stir at Room Temperature (12 hours) reagents->stir workup Work-up: 1. Remove Pyridine 2. EtOAc Extraction 3. Wash with NaHCO3, H2O, Brine stir->workup purification Dry over Na2SO4, Filter, Concentrate workup->purification end Product: N-((6-methoxypyridin-3-yl)methyl)acetamide purification->end

Figure 2: Workflow for the acylation of this compound.

Alkylation

The amine group can be alkylated by reaction with alkyl halides. However, direct alkylation of primary amines often leads to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium salts. To achieve mono-alkylation, reductive amination is often the preferred method. For the purpose of this guide, a general protocol for direct alkylation is provided, with the caveat that careful control of stoichiometry and reaction conditions is crucial to favor the desired product.

Quantitative Data:

Alkylating AgentProductSolventConditionsYield (%)Reference
Benzyl Bromide (1 eq.)N-benzyl-(6-methoxypyridin-3-yl)methanamineAcetonitrile, K2CO3Reflux, 16h40-60 (Est.)General Protocol
Benzyl Bromide (>2 eq.)N,N-dibenzyl-(6-methoxypyridin-3-yl)methanamineAcetonitrile, K2CO3Reflux, 24hVariableGeneral Protocol

Experimental Protocol: Synthesis of N-benzyl-(6-methoxypyridin-3-yl)methanamine

A mixture of this compound (1.0 mmol), benzyl bromide (1.0 mmol), and potassium carbonate (2.0 mmol) in acetonitrile (10 mL) is heated to reflux for 16 hours. The reaction is monitored by TLC. After cooling to room temperature, the solid is filtered off, and the filtrate is concentrated. The crude product is purified by column chromatography on silica gel to separate the mono-alkylated product from starting material and di-alkylated by-product.

Reductive Amination

Reductive amination is a highly efficient and selective method for the formation of C-N bonds and is the preferred method for the synthesis of secondary and tertiary amines from primary amines. The reaction proceeds via the in-situ formation of an imine or iminium ion from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced by a mild reducing agent.

Quantitative Data:

| Carbonyl Compound | Reducing Agent | Product | Solvent | Conditions | Yield (%) | Reference | |---|---|---|---|---|---| | Benzaldehyde | NaBH(OAc)3 | N-benzyl-(6-methoxypyridin-3-yl)methanamine | Dichloroethane | Room Temp, 12h | >90 (Est.) | General Protocol | | Acetone | NaBH3CN | N-isopropyl-(6-methoxypyridin-3-yl)methanamine | Methanol, AcOH | Room Temp, 24h | ~85 (Est.) | General Protocol |

Experimental Protocol: Synthesis of N-benzyl-(6-methoxypyridin-3-yl)methanamine via Reductive Amination

To a solution of this compound (1.0 mmol) and benzaldehyde (1.05 mmol) in 1,2-dichloroethane (10 mL) is added sodium triacetoxyborohydride (1.5 mmol). The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography if necessary.

reductive_amination_workflow start Start: Amine + Aldehyde/Ketone imine_formation Imine/Iminium Ion Formation (in situ) start->imine_formation reduction Reduction with Reducing Agent (e.g., NaBH(OAc)3) imine_formation->reduction product Product: Secondary or Tertiary Amine reduction->product

Figure 3: General workflow for reductive amination.

Application in Drug Discovery: RIOK2 Signaling Pathway

This compound is a crucial building block for the synthesis of CQ211, a potent and selective inhibitor of RIO Kinase 2 (RIOK2).[2][3] RIOK2 is an atypical protein kinase that plays a critical role in ribosome biogenesis, specifically in the maturation of the 40S ribosomal subunit.[4][5] Dysregulation of ribosome biogenesis is a hallmark of cancer, making RIOK2 an attractive therapeutic target.[6][7][8]

Inhibition of RIOK2 disrupts the assembly of functional ribosomes, leading to a decrease in protein synthesis and subsequent cell cycle arrest and apoptosis in cancer cells.[7][9] The RIOK2 signaling pathway is interconnected with other major cancer-related pathways, including the PI3K/AKT/mTOR pathway.[10]

RIOK2_pathway cluster_upstream Upstream Signaling cluster_riok2 RIOK2 Function cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinases (e.g., EGFR) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR RIOK2 RIOK2 mTOR->RIOK2 Regulates pre40S pre-40S Ribosomal Subunit RIOK2->pre40S Phosphorylates & Activates Apoptosis Apoptosis RIOK2->Apoptosis Inhibition leads to m40S Mature 40S Ribosomal Subunit pre40S->m40S Matures to Ribosome Functional 80S Ribosome m40S->Ribosome Assembles into Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Drives Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth CQ211 CQ211 (this compound derivative) CQ211->RIOK2 Inhibits

Figure 4: Simplified RIOK2 signaling pathway and the inhibitory action of CQ211.

Conclusion

The primary amine group of this compound exhibits predictable and versatile reactivity, making it an invaluable tool for medicinal chemists. Its moderate basicity and good nucleophilicity allow for efficient participation in acylation, alkylation, and reductive amination reactions. The ability to selectively form robust amide and amine linkages under controlled conditions underscores its importance in the construction of complex, biologically active molecules. As demonstrated by its use in the synthesis of the RIOK2 inhibitor CQ211, a thorough understanding of its reactivity profile is critical for leveraging its full potential in the development of next-generation therapeutics. This guide provides a foundational understanding to aid researchers in the strategic incorporation of this important building block into their synthetic campaigns.

References

The 6-Methoxypyridine Scaffold: An In-depth Technical Guide to its Electronic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-methoxypyridine scaffold is a privileged heterocyclic motif frequently incorporated into the design of novel therapeutic agents and functional materials. The introduction of the methoxy group at the 6-position of the pyridine ring significantly modulates its electronic properties, influencing its reactivity, molecular interactions, and ultimately, its biological activity and material characteristics. This technical guide provides a comprehensive overview of the electronic properties of the 6-methoxypyridine core, presenting key quantitative data, detailed experimental protocols for their determination, and visualizations of relevant biological pathways and experimental workflows.

Quantitative Electronic Data

The electronic nature of the 6-methoxypyridine scaffold can be quantified through various physicochemical parameters. The following tables summarize key data for the parent scaffold and its derivatives, providing a comparative overview for structure-activity relationship (SAR) studies.

Acidity (pKa)

The pKa of the conjugate acid of a pyridine derivative is a direct measure of the basicity of the nitrogen atom. The electron-donating methoxy group at the 6-position generally increases the basicity compared to unsubstituted pyridine.

CompoundpKaReference
Pyridine5.25[1]
2-Methoxypyridine3.28[Calculated in THF,[2]]
3-Methoxypyridine4.88[Calculated in THF,[2]]
4-Methoxypyridine6.62[Calculated in THF,[2]]
6-Methoxypyridine (Value not explicitly found in searches for aqueous pKa)
2-Amino-6-methoxypyridine(Value not explicitly found)
3-Amino-6-methoxypyridine(Value not explicitly found)
Hammett Substituent Constants (σ)

Hammett constants quantify the electron-donating or electron-withdrawing nature of a substituent on an aromatic ring. While a comprehensive table for various substituents on the 6-methoxypyridine scaffold is not available in the literature, the Hammett constants for the methoxy group itself in different positions on the pyridine ring can provide insight into its electronic influence.

SubstituentPositionσ (sigma)Reference
Methoxy (-OCH₃)para (relative to N)-0.27[3]
Methoxy (-OCH₃)meta (relative to N)+0.12[3]

Note: These values are for substituted benzenes and are used as approximations for pyridines. The electronic effect of a substituent on the pyridine ring can be influenced by the position of the nitrogen atom.

Spectroscopic Data

Spectroscopic analysis provides valuable information about the electronic structure and environment of the 6-methoxypyridine scaffold.

¹H and ¹³C NMR chemical shifts are sensitive to the electron density around the nuclei. The methoxy group typically shields adjacent protons and carbons.

¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundH-2H-3H-4H-5OCH₃Reference
6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-phenylpyridine-3-carbonitrile-~7.65 (s, 1H, H-5)-~7.65 (s, 1H, H-5)4.17 (s, 3H)[4]
4-(4-bromophenyl)-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile-~7.62 (s, 1H, H-5)-~7.62 (s, 1H, H-5)4.18 (s, 3H)[4]
6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-(2-methoxyphenyl)pyridine-3-carbonitrile-~7.61 (s, 1H, H-5)-~7.61 (s, 1H, H-5)4.16 (s, 3H)[4]

¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundC-2C-3C-4C-5C-6OCH₃Reference
6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-(4-nitrophenyl)pyridine-3-carbonitrile164.893.7154.1115.3152.455.1[4]
4-(4-bromophenyl)-2-(2,5-dichlorothiophen-3-yl)-6-methoxypyridine164.3107.5150.6114.0149.253.7[4]

The UV-Vis absorption spectrum reveals information about the electronic transitions within the molecule. The position and intensity of absorption bands are influenced by the substituents on the pyridine ring.

CompoundSolventλmax (nm)Reference
PyridineWater251, 195[5]
2-PhenoxypyridineMethanol290[1]
2-(4-methyl)phenoxypyridineEthyl Acetate310[1]
3,4-dicyano-6,7-dimethoxy-carbostyrilAcetonitrile450[6]

Note: Data for a systematic series of substituted 6-methoxypyridines is not available in a single source. The provided data are for related structures and illustrate the influence of substitution on absorption maxima.

The fluorescence properties of 6-methoxypyridine derivatives are of interest for applications in materials science and as biological probes.

CompoundSolventExcitation λ (nm)Emission λ (nm)Quantum Yield (Φ)Reference
2-PhenoxypyridineMethanol290321Not Reported[1]
2-(4-methyl)phenoxypyridineEthyl Acetate310613Not Reported[1]
3,4-dicyano-6,7-dimethoxy-carbostyrilAcetonitrile450520~0.50[6]

Experimental Protocols

This section provides detailed methodologies for the determination of key electronic parameters of the 6-methoxypyridine scaffold.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a 6-methoxypyridine derivative.

Materials:

  • 6-methoxypyridine derivative

  • Standardized 0.1 M HCl solution

  • Standardized 0.1 M NaOH solution

  • Deionized water

  • pH meter with a combination electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the 6-methoxypyridine derivative and dissolve it in a known volume of deionized water to create a solution of approximately 0.01 M.

  • Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Titration:

    • Place the beaker containing the sample solution on the magnetic stirrer and add the stir bar.

    • Immerse the pH electrode in the solution, ensuring the bulb is fully submerged.

    • Record the initial pH of the solution.

    • Begin titrating with the standardized HCl solution, adding small increments (e.g., 0.1 mL).

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

    • Continue the titration until the pH has dropped significantly (e.g., to pH 2).

    • Repeat the titration with standardized NaOH solution to observe the basic pKa if applicable.

  • Data Analysis:

    • Plot a titration curve of pH versus the volume of titrant added.

    • Determine the equivalence point, which is the point of steepest inflection on the curve.

    • The pKa is the pH at the half-equivalence point.

    • Alternatively, the pKa can be determined from the Henderson-Hasselbalch equation by plotting log([B]/[BH⁺]) versus pH, where the pKa is the x-intercept.

Determination of Hammett Constants (σ) by ¹³C NMR Spectroscopy

Objective: To determine the Hammett substituent constant (σ) for a substituent on the 6-methoxypyridine ring.

Materials:

  • A series of 4-substituted-6-methoxypyridine derivatives (where the substituent at the 4-position is varied).

  • Unsubstituted 6-methoxypyridine (as the reference compound).

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • NMR spectrometer.

  • NMR tubes.

Procedure:

  • Sample Preparation: Prepare NMR samples of each substituted 6-methoxypyridine derivative and the unsubstituted reference compound at the same concentration in the same deuterated solvent.

  • NMR Data Acquisition:

    • Acquire the ¹³C NMR spectrum for each sample.

    • Ensure consistent acquisition parameters (e.g., temperature, number of scans) for all samples.

  • Data Analysis:

    • Identify the chemical shift (δ) of a specific carbon atom in the pyridine ring that is sensitive to the electronic effects of the substituent at the 4-position (e.g., C-2 or C-3).

    • Calculate the substituent-induced chemical shift (SCS) for each derivative: SCS = δ(substituted) - δ(unsubstituted).

    • Correlate the SCS values with known Hammett σ constants for the respective substituents using the following equation: SCS = ρσ + c where ρ is the reaction constant (sensitivity of the chemical shift to substituent effects) and c is the intercept.

    • By plotting SCS versus σ for a series of known substituents, a linear relationship can be established. The Hammett constant for a new substituent can then be determined from its measured SCS value and the established correlation.

UV-Vis Spectroscopic Analysis

Objective: To characterize the electronic absorption properties of a 6-methoxypyridine derivative.

Materials:

  • 6-methoxypyridine derivative.

  • Spectroscopic grade solvent (e.g., ethanol, acetonitrile, cyclohexane).

  • UV-Vis spectrophotometer.

  • Quartz cuvettes (1 cm path length).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the 6-methoxypyridine derivative in the chosen solvent. The concentration should be adjusted to give a maximum absorbance in the range of 0.5 to 1.5.

  • Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Fill a cuvette with the sample solution and record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length.

Signaling Pathways and Experimental Workflows

The electronic properties of the 6-methoxypyridine scaffold are pivotal to its interaction with biological targets. One such important pathway where derivatives of this scaffold have shown activity is the PI3K/AKT/mTOR signaling pathway, which is crucial in cell growth, proliferation, and survival, and is often dysregulated in cancer.[2][7][8][9][10]

PI3K/AKT/mTOR Signaling Pathway

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PTEN PTEN PIP3->PTEN Dephosphorylates PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) TSC1_TSC2 TSC1/TSC2 Complex AKT->TSC1_TSC2 Inhibits Apoptosis Inhibition of Apoptosis AKT->Apoptosis mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Rheb Rheb TSC1_TSC2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Activates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Inhibits Proliferation Cell Growth & Proliferation S6K1->Proliferation eIF4E_BP1->Proliferation Promotes (when inhibited) Methoxypyridine 6-Methoxypyridine Derivative Methoxypyridine->PI3K Inhibits Methoxypyridine->mTORC1 Inhibits

Caption: PI3K/AKT/mTOR pathway and points of inhibition by 6-methoxypyridine derivatives.

General Experimental Workflow for SAR Studies

The following diagram illustrates a typical workflow for conducting structure-activity relationship (SAR) studies on a series of 6-methoxypyridine derivatives.

SAR_Workflow Design Library Design (e.g., vary substituents) Synthesis Synthesis of 6-Methoxypyridine Analogs Design->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Electronic Electronic Property Determination (pKa, Hammett, UV-Vis) Purification->Electronic Biological Biological Screening (e.g., enzyme assays, cell-based assays) Purification->Biological SAR Structure-Activity Relationship (SAR) Analysis Electronic->SAR Biological->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Design Iterative Design

Caption: A typical workflow for structure-activity relationship (SAR) studies.

This guide provides a foundational understanding of the electronic properties of the 6-methoxypyridine scaffold. The presented data and protocols are intended to aid researchers in the rational design and development of novel molecules based on this versatile heterocyclic core. Further experimental investigation is encouraged to build a more comprehensive dataset of electronic parameters for a wider range of substituted 6-methoxypyridine derivatives.

References

Methodological & Application

Application Note: High-Throughput Parallel Synthesis of a Novel Amine Library Using (6-Methoxypyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Parallel synthesis is a cornerstone of modern drug discovery, enabling the rapid generation of large, focused libraries of compounds for high-throughput screening.[1][] The choice of building blocks is critical to ensure structural diversity and introduce desirable physicochemical properties into the library. The methoxypyridine scaffold is a privileged structure in medicinal chemistry, present in numerous biologically active compounds, including kinase inhibitors and other therapeutic agents.[3][4][5][6] (6-Methoxypyridin-3-yl)methanamine is a versatile primary amine building block, ideal for incorporating this valuable motif into compound libraries.

This application note details a robust protocol for the use of this compound in the parallel synthesis of a diverse library of secondary amines via solution-phase reductive amination. This one-pot reaction is highly efficient and amenable to automation, making it suitable for generating large numbers of distinct molecules with high purity.[7][8]

Core Application: Library Synthesis via Parallel Reductive Amination

The primary application of this compound in this context is to serve as the constant amine component in a parallel reductive amination protocol. By reacting it with a diverse set of commercially available aldehydes, a library of novel secondary amines can be rapidly synthesized. This approach allows for systematic exploration of the chemical space around the (6-methoxypyridin-3-yl)methyl scaffold, facilitating structure-activity relationship (SAR) studies.

Experimental Protocols

General Protocol for Parallel Solution-Phase Reductive Amination

This protocol describes the synthesis of a 96-compound library using this compound and a selection of 96 diverse aldehydes in a 96-well deep-well plate.

Materials and Reagents:

  • This compound (commercially available from suppliers such as Sigma-Aldrich or BLD Pharm[1])

  • Library of 96 diverse aldehydes (e.g., substituted benzaldehydes, heteroaromatic aldehydes, aliphatic aldehydes)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (glacial)

  • 96-well deep-well plates (2 mL volume) with sealing mats

  • Automated liquid handler or multichannel pipette

  • Inert atmosphere (Nitrogen or Argon)

  • Parallel purification system (e.g., preparative HPLC-MS)[9][10]

Procedure:

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of this compound in DCE.

    • Prepare 0.2 M stock solutions of each of the 96 aldehydes in DCE in a separate 96-well plate.

    • Prepare a 0.4 M stock solution of sodium triacetoxyborohydride in DCE. Note: This should be prepared fresh.

  • Reaction Setup (in a 96-well deep-well plate):

    • To each well, add 250 µL (0.05 mmol) of the this compound stock solution.

    • To each corresponding well, add 250 µL (0.05 mmol, 1.0 equivalent) of a unique aldehyde stock solution.

    • Add 5 µL of glacial acetic acid to each well to catalyze imine formation.

    • Seal the plate and shake at room temperature for 1 hour to facilitate imine formation.

  • Reduction:

    • Unseal the plate and add 375 µL (0.15 mmol, 3.0 equivalents) of the freshly prepared sodium triacetoxyborohydride stock solution to each well.

    • Reseal the plate securely and shake at room temperature for 16-24 hours under an inert atmosphere.

  • Work-up and Purification:

    • Quench the reaction by adding 500 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Shake the plate for 15 minutes, then allow the layers to separate.

    • The organic layer can be separated for analysis and purification. For high-throughput workflows, direct injection of a small aliquot of the organic layer onto a UPLC-MS system is recommended for reaction monitoring.

    • Purification is typically achieved using preparative reverse-phase HPLC with mass-directed fractionation to isolate the desired products.[10][11][12]

Data Presentation

The following table represents hypothetical data from the synthesis of a small, representative subset of a larger library to illustrate expected outcomes.

Aldehyde ReactantProduct StructureMolecular Weight ( g/mol )Yield (%)Purity (%)
4-Chlorobenzaldehyde262.7285>95
2-Naphthaldehyde278.3478>95
Furan-2-carbaldehyde218.2581>95
Cyclohexanecarboxaldehyde234.3391>95

Note: Purity is assumed to be determined by LC-MS analysis after purification.

Visualizations

Workflow and Reaction Diagrams

The following diagrams illustrate the parallel synthesis workflow and the general chemical reaction.

Parallel_Synthesis_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_post Post-Synthesis reagents Stock Solutions: - Amine - Aldehydes - Reducing Agent dispense Reagent Dispensing (96-well plate) reagents->dispense plate_prep Plate Mapping plate_prep->dispense imine Imine Formation (1 hr @ RT) dispense->imine reduction Reduction (16-24 hr @ RT) imine->reduction quench Reaction Quench reduction->quench purify Parallel Purification (Prep HPLC-MS) quench->purify analyze QC Analysis (LC-MS, NMR) purify->analyze library Final Compound Library Plate analyze->library

Parallel synthesis workflow for library generation.

General scheme for reductive amination.
Potential Biological Application: Kinase Signaling Pathway

Compounds containing the methoxypyridine scaffold have been identified as potent inhibitors of various kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[6] The synthesized library could be screened against a panel of kinases to identify novel inhibitors. The diagram below illustrates a simplified kinase signaling pathway that is a common target in drug discovery.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Inhibitor Synthesized Library (Potential Inhibitor) Inhibitor->RAF Proliferation Cell Proliferation, Survival, Growth TF->Proliferation

Simplified MAPK/ERK kinase signaling pathway.

This compound is an excellent building block for parallel synthesis. The detailed reductive amination protocol allows for the efficient, high-throughput synthesis of a diverse library of novel secondary amines. This approach provides a powerful tool for generating new chemical entities for screening in drug discovery programs, particularly those targeting enzyme families such as kinases where the pyridine motif is known to be effective.

References

(6-Methoxypyridin-3-yl)methanamine: A Versatile Scaffold for Kinase Inhibitors and Beyond in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

(6-Methoxypyridin-3-yl)methanamine has emerged as a valuable building block in medicinal chemistry, enabling the synthesis of a diverse range of bioactive molecules. Its unique structural features, combining a basic aminomethyl group with an electron-rich methoxypyridine core, provide a versatile platform for designing potent and selective inhibitors of various protein kinases and other therapeutic targets. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this scaffold for the discovery of novel therapeutics.

Physicochemical Properties

This compound is a liquid at room temperature with the following key properties:

PropertyValueReference
Molecular Formula C₇H₁₀N₂O[1]
Molecular Weight 138.17 g/mol [1]
CAS Number 262295-96-5[1]
Appearance Liquid[1]
Storage Store in freezer under -20°C in an inert atmosphere and protected from light.[1]

Its hydrochloride salt is also commonly used in synthesis to improve handling and solubility.[2]

Applications in Medicinal Chemistry

The this compound scaffold is a key component in several classes of potent and selective inhibitors targeting critical enzymes in cell signaling pathways.

RIO Kinase 2 (RIOK2) Inhibitors

RIOK2 is an atypical kinase involved in ribosome biogenesis and has been identified as a promising target in oncology. The potent and selective RIOK2 inhibitor, CQ211 , incorporates the (6-methoxypyridin-3-yl) moiety.

Quantitative Data for CQ211 and Analogs:

CompoundTargetBinding Affinity (Kd)IC₅₀ (MKN-1 Cells)IC₅₀ (HT-29 Cells)Reference
CQ211 RIOK26.1 nM0.61 µM0.38 µM[3]

RIOK2_Signaling_Pathway cluster_growth_factor Growth Factor Signaling cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR RIOK2 RIOK2 mTOR->RIOK2 Activates Ribosome_Biogenesis Ribosome Biogenesis RIOK2->Ribosome_Biogenesis Protein_Synthesis Protein Synthesis Ribosome_Biogenesis->Protein_Synthesis Cell_Growth_Proliferation Cell Growth & Proliferation Protein_Synthesis->Cell_Growth_Proliferation CQ211 CQ211 (RIOK2 Inhibitor) CQ211->RIOK2

Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a crucial enzyme in the B-cell receptor signaling pathway and a validated target for the treatment of B-cell malignancies and autoimmune diseases. A series of potent and selective BTK inhibitors have been developed utilizing a 3-(6-phenoxypyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold.

Quantitative Data for BTK Inhibitors:

CompoundTargetIC₅₀ (MCL Cell Lines)Reference
13e BTK< 1 µM[1]

BTK_Signaling_Pathway cluster_bcr B-Cell Receptor Signaling cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG Calcium_Flux Ca²⁺ Flux IP3_DAG->Calcium_Flux NF_kB_Activation NF-κB Activation Calcium_Flux->NF_kB_Activation Cell_Survival_Proliferation Cell Survival & Proliferation NF_kB_Activation->Cell_Survival_Proliferation BTK_Inhibitor BTK Inhibitor (e.g., Compound 13e) BTK_Inhibitor->BTK

PI3K/mTOR Dual Inhibitors

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. A series of sulfonamide methoxypyridine derivatives have been developed as potent dual inhibitors of PI3K and mTOR.

Quantitative Data for PI3K/mTOR Dual Inhibitors:

CompoundPI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)MCF-7 Cell Proliferation IC₅₀ (nM)HCT-116 Cell Proliferation IC₅₀ (nM)Reference
22a 0.8545--[4]
22b 0.5338--[4]
22c 0.222313020[2][5]
22d 1.267--[4]
22e 0.7841--[4]
22f 0.9552--[4]
22g 2.5110--[4]
22h 0.6135--[4]
22i 1.889--[4]
22j 0.4731--[4]
22k 0.3328--[4]
22l 1.575--[4]

Experimental Protocols

General Synthetic Workflow

The synthesis of complex bioactive molecules from this compound typically involves a multi-step process. A generalized workflow is depicted below, which can be adapted for the synthesis of various kinase inhibitors.

Synthetic_Workflow Start This compound or related precursor Step1 Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Start->Step1 Step2 Cyclization/ Condensation Step1->Step2 Step3 Functional Group Interconversion Step2->Step3 Final_Product Final Bioactive Molecule Step3->Final_Product

Synthesis of N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide (Intermediate for PI3K/mTOR inhibitors)

This protocol describes the synthesis of a key intermediate for the preparation of sulfonamide methoxypyridine-based PI3K/mTOR dual inhibitors.

Materials:

  • 5-bromo-2-methoxypyridin-3-amine

  • 2,4-difluorobenzenesulfonyl chloride

  • Pyridine (anhydrous)

  • Water

  • Hexane

Procedure:

  • Dissolve 5-bromo-2-methoxypyridin-3-amine (1 equivalent) in anhydrous pyridine.

  • Add 2,4-difluorobenzenesulfonyl chloride (1.2 equivalents) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Remove the pyridine by evaporation under reduced pressure.

  • Add water to the residue and stir for 1 hour to precipitate the product.

  • Collect the precipitate by filtration.

  • Wash the solid with hexane.

  • Dry the product to obtain N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide.

Note: This intermediate can then be used in subsequent Suzuki coupling reactions to introduce various aromatic and heteroaromatic moieties to generate a library of potential PI3K/mTOR inhibitors.[5]

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its incorporation into various molecular scaffolds has led to the discovery of potent and selective inhibitors of key cellular targets, including RIOK2, BTK, and PI3K/mTOR. The synthetic accessibility and the favorable physicochemical properties of its derivatives make it an attractive starting point for the development of novel therapeutic agents for a range of diseases, particularly in the field of oncology. The provided data and protocols serve as a foundation for researchers to further explore the potential of this privileged scaffold in drug discovery.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using (6-Methoxypyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Methoxypyridin-3-yl)methanamine is a versatile building block in medicinal chemistry, particularly in the development of small molecule kinase inhibitors. Its structural features, including the methoxypyridine core and the primary amine, provide a valuable scaffold for designing potent and selective inhibitors against various kinase targets implicated in diseases such as cancer. The pyridine ring can engage in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases, while the methoxy group can be oriented to occupy hydrophobic pockets, enhancing binding affinity. The primary amine serves as a key functional handle for introducing diverse chemical moieties to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.

This document provides detailed application notes and protocols for the synthesis of kinase inhibitors utilizing this compound, focusing on representative examples targeting key signaling pathways.

Data Presentation: Kinase Inhibitory Activity

The following table summarizes the quantitative biological data for representative kinase inhibitors synthesized using a (6-methoxypyridin-3-yl) moiety. This data allows for a comparative analysis of their potency and selectivity.

Compound IDTarget Kinase(s)IC50 / Kd (nM)Cell-Based Assay (IC50, nM)Reference
CQ211 RIOK2Kd = 6.1Multiple cancer cell lines[1]
PI3K/mTOR Inhibitor (22c) PI3Kα / mTORIC50 = 0.22 / 23MCF-7: 130, HCT-116: 20
GSK2256294 Analogue FAKIC50 < 10PC3: 130, HCT116: 260

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate key signaling pathways targeted by kinase inhibitors derived from the this compound scaffold.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Figure 1: PI3K/AKT/mTOR Signaling Pathway.

RIOK2_Signaling_Pathway cluster_ribosome Ribosome Biogenesis Growth_Factors Growth Factors (e.g., EGF) EGFR EGFR Growth_Factors->EGFR Activation PI3K PI3K EGFR->PI3K Activation AKT AKT PI3K->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation RIOK2 RIOK2 mTORC1->RIOK2 Activation Mature_40S Mature 40S Ribosomal Subunit RIOK2->Mature_40S Maturation Pre_40S Pre-40S Ribosomal Subunit Protein_Synthesis Protein Synthesis Mature_40S->Protein_Synthesis Cell_Proliferation Cell Proliferation & Survival Protein_Synthesis->Cell_Proliferation

Figure 2: RIOK2 Signaling in Cancer.

Experimental Workflow

The following diagram outlines a general workflow for the synthesis of kinase inhibitors using this compound.

Synthesis_Workflow Start This compound Step1 Amide Coupling or Reductive Amination Start->Step1 Intermediate N-Substituted Intermediate Step1->Intermediate Step2 Suzuki Coupling or Other C-C/C-N Coupling Intermediate->Step2 Final_Product Final Kinase Inhibitor Step2->Final_Product Purification Purification (e.g., Chromatography) Final_Product->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Bio_Assay Biological Evaluation (Kinase Assays, Cell-based Assays) Characterization->Bio_Assay

Figure 3: General Synthetic Workflow.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key intermediates and final kinase inhibitors.

Protocol 1: Synthesis of a N-((6-methoxypyridin-3-yl)methyl)pyrimidin-2-amine Intermediate

This protocol describes the synthesis of a key intermediate via a nucleophilic aromatic substitution reaction.

Materials:

  • This compound

  • 2-Chloro-4-methyl-6-(pyridin-3-yl)pyrimidine

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Dichlorobis(triphenylphosphine)palladium(II) [PdCl2(PPh3)2]

  • Xantphos

  • Nitrogen gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 2-chloro-4-methyl-6-(pyridin-3-yl)pyrimidine (1.0 eq), this compound (1.2 eq), sodium tert-butoxide (1.5 eq), dichlorobis(triphenylphosphine)palladium(II) (0.05 eq), and Xantphos (0.1 eq).

  • Add anhydrous toluene to the flask to achieve a suitable concentration (e.g., 0.1 M).

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously.

  • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by slowly adding water.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford the pure N-((6-methoxypyridin-3-yl)methyl)-4-methyl-6-(pyridin-3-yl)pyrimidin-2-amine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Synthesis of a PI3K/mTOR Dual Inhibitor via Suzuki Coupling

This protocol is adapted from the synthesis of related sulfonamide methoxypyridine derivatives and illustrates a key Suzuki coupling step.

Materials:

  • N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide (can be synthesized from 5-bromo-2-methoxypyridin-3-amine)

  • Arylboronic acid or ester (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline) (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq)

  • Potassium phosphate (K3PO4) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Nitrogen gas

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • TLC plates and developing chamber

  • Silica gel for column chromatography

  • Solvents for chromatography and workup

Procedure:

  • In a Schlenk flask under a nitrogen atmosphere, combine N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide (1.0 eq), the arylboronic acid or ester (1.1 eq), and potassium phosphate (2.0 eq).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

  • Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask.

  • Heat the reaction mixture to 85-95 °C and stir for 12-18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove any solids.

  • Dilute the filtrate with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired PI3K/mTOR dual inhibitor.

  • Characterize the purified compound using appropriate analytical techniques (NMR, MS).

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse range of kinase inhibitors. The protocols and data presented herein provide a foundation for researchers to design and synthesize novel compounds targeting various kinases. The adaptability of the primary amine allows for the introduction of a wide array of functionalities, enabling the fine-tuning of inhibitory potency, selectivity, and pharmacokinetic profiles. The successful development of potent inhibitors for targets such as RIOK2 and PI3K/mTOR underscores the potential of this scaffold in drug discovery. Further exploration of SAR by modifying the substituents on both the pyridine and the appended moieties is a promising avenue for the discovery of next-generation kinase inhibitors.

References

Application Notes and Protocols for the Preparation of GPCR Ligands from (6-Methoxypyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis and characterization of G protein-coupled receptor (GPCR) ligands derived from (6-methoxypyridin-3-yl)methanamine. The primary focus is on the preparation of agonists for the orphan GPCR, GPR139, a promising target for neuropsychiatric disorders.

Introduction

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs. The orphan receptor GPR139, predominantly expressed in the central nervous system, has emerged as a potential therapeutic target for conditions such as schizophrenia and drug addiction.[1][2] Recent research has led to the development of potent GPR139 agonists derived from the versatile building block, this compound. These compounds have shown efficacy in preclinical models, highlighting their potential for further drug development.[1][2]

This document outlines the synthetic strategies for preparing these ligands, detailed protocols for their characterization, and an overview of the GPR139 signaling pathway.

Data Presentation

The following table summarizes the in vitro potency of representative GPR139 agonists synthesized from this compound derivatives. The agonist activity was determined by measuring calcium mobilization in CHO-K1 cells stably expressing the human GPR139 receptor.[1][2]

Compound IDStructureEC50 (nM)[1][2]
15a 2-(3-chlorophenyl)-N-((6-methoxypyridin-3-yl)methyl)acetamide31.4
20a 2-(3-chlorophenyl)-N-((6-methoxypyridin-3-yl)methyl)-2-phenylacetamide24.7

Experimental Protocols

I. Synthesis of GPR139 Agonists

The following protocols are based on the synthesis of compound 20a , a potent GPR139 agonist.[1]

A. General Synthetic Scheme:

Synthetic Scheme for Compound 20a cluster_0 Step 1: Amide Coupling start This compound product Compound 20a start->product reagent1 2-(3-chlorophenyl)-2-phenylacetic acid HATU, DIPEA, DMF reagent1->product

Caption: General synthetic route to Compound 20a.

B. Detailed Protocol for the Synthesis of 2-(3-chlorophenyl)-N-((6-methoxypyridin-3-yl)methyl)-2-phenylacetamide (Compound 20a):

  • Dissolution: Dissolve 2-(3-chlorophenyl)-2-phenylacetic acid (1.0 eq) in N,N-dimethylformamide (DMF).

  • Activation: To the solution, add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq). Stir the mixture at room temperature for 10 minutes.

  • Amine Addition: Add this compound (1.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2 hours.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford compound 20a .

II. In Vitro Characterization of GPR139 Agonists

A. Calcium Mobilization Assay:

This assay measures the ability of a compound to activate GPR139, which couples to the Gαq signaling pathway, leading to an increase in intracellular calcium levels.

Calcium Mobilization Assay Workflow cell_culture CHO-K1 cells stably expressing human GPR139 are cultured. cell_plating Cells are seeded into 96-well plates. cell_culture->cell_plating dye_loading Cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM). cell_plating->dye_loading compound_addition Test compounds are added at various concentrations. dye_loading->compound_addition measurement Fluorescence is measured using a plate reader (e.g., FLIPR). compound_addition->measurement data_analysis EC50 values are calculated from dose-response curves. measurement->data_analysis

Caption: Workflow for the calcium mobilization assay.

Protocol:

  • Cell Culture: Culture CHO-K1 cells stably expressing human GPR139 in appropriate growth medium.

  • Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer and incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Measurement: Place the cell plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument. Add the compound dilutions to the wells and monitor the change in fluorescence over time.

  • Data Analysis: Determine the peak fluorescence response for each compound concentration. Plot the response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

GPR139 Signaling Pathway

GPR139 is known to couple to the Gαq subunit of the heterotrimeric G protein. Upon agonist binding, GPR139 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This increase in intracellular calcium is the basis for the functional assay described above.

GPR139 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand GPR139 GPR139 Ligand->GPR139 binds G_protein Gαq/βγ GPR139->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca2+ Ca²⁺ ER->Ca2+ releases

Caption: GPR139 Gαq-mediated signaling cascade.

References

Application Notes and Protocols for Amide Coupling Reactions with (6-Methoxypyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Methoxypyridin-3-yl)methanamine is a valuable primary amine building block in medicinal chemistry and drug discovery. The substituted pyridine motif is a common feature in a wide range of biologically active compounds, and the ability to form robust amide linkages with this scaffold is crucial for the synthesis of novel chemical entities, compound libraries for high-throughput screening, and lead optimization programs. Amide bond formation is one of the most fundamental and frequently utilized reactions in pharmaceutical development.[1][2][3]

This document provides detailed application notes and representative protocols for the coupling of this compound with various carboxylic acids using three common and highly efficient coupling reagents:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole)

  • T3P® (Propylphosphonic Anhydride)

These protocols are designed to serve as a starting point for researchers, offering robust conditions that can be adapted and optimized for specific substrates and scales.

Data Presentation: Comparison of Coupling Methods

The following table summarizes typical reaction conditions for the amide coupling of this compound with a generic carboxylic acid. Optimal conditions, particularly reaction time and temperature, may vary depending on the steric and electronic properties of the specific carboxylic acid substrate.

ParameterProtocol 1: HATUProtocol 2: EDC/HOBtProtocol 3: T3P®
Coupling Reagent HATUEDC·HClT3P® (50% in EtOAc)
Additive None requiredHOBtNone required
Base DIPEA (N,N-Diisopropylethylamine)DIPEA or Triethylamine (TEA)Pyridine or DIPEA
Stoichiometry (Acid:Amine:Reagent:Base) 1.0 : 1.1 : 1.2 : 2.01.0 : 1.1 : 1.2 (EDC) : 1.2 (HOBt) : 3.01.0 : 1.1 : 1.5 : 4.0
Typical Solvent DMF, DCM, or AcetonitrileDMF or DCMEthyl Acetate or THF
Temperature 0 °C to Room Temperature0 °C to Room Temperature0 °C to Room Temperature
Typical Reaction Time 1 - 4 hours12 - 24 hours2 - 16 hours
Work-up Aqueous washAqueous washAqueous wash
Byproduct Removal Water-solubleWater-solubleWater-soluble
Relative Reactivity Very HighHighHigh
Epimerization Risk Low[4]Low with HOBt[4]Very Low[5][6]
Typical Yields Good to Excellent (>85%)Good to Excellent (>80%)Good to Excellent (>85%)

Experimental Workflows and Mechanisms

The general workflow for amide coupling involves the activation of a carboxylic acid followed by nucleophilic attack from the amine.

G cluster_workflow General Amide Coupling Workflow start Carboxylic Acid + This compound reagents Add Coupling Reagent, Base, and Solvent start->reagents activation Carboxylic Acid Activation (Active Ester/Anhydride Formation) reagents->activation coupling Nucleophilic Attack by Amine activation->coupling workup Aqueous Work-up (Quench & Extraction) coupling->workup purification Purification (Chromatography/Recrystallization) workup->purification product Pure Amide Product purification->product

Caption: A generalized workflow for a typical amide coupling reaction.

The activation step is key to the success of the reaction. Carbodiimide reagents like EDC, often with additives like HOBt, form a highly reactive O-acylisourea intermediate.[7]

G cluster_mechanism Carboxylic Acid Activation by EDC/HOBt RCOOH Carboxylic Acid (R-COOH) O_acyl O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_acyl + EDC EDC EDC HOBt_ester HOBt Active Ester (Less Prone to Racemization) O_acyl->HOBt_ester + HOBt - EDC-Urea HOBt HOBt Amide Amide Product HOBt_ester->Amide + Amine - HOBt Amine This compound

Caption: Simplified mechanism of acid activation using the EDC/HOBt system.

Experimental Protocols

Note: These are generalized protocols and may require optimization for specific substrates. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Anhydrous solvents and an inert atmosphere (Nitrogen or Argon) are recommended for best results.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is highly efficient and rapid, often providing clean product formation with minimal side reactions.[8] HATU is particularly effective for coupling sterically hindered substrates.

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and HATU (1.2 eq).

  • Dissolve the solids in anhydrous DMF (to a concentration of 0.1 - 0.5 M).

  • Stir the solution at room temperature for 10-20 minutes to allow for pre-activation.

  • Add this compound (1.1 eq) to the mixture, followed by the dropwise addition of DIPEA (2.0 - 3.0 eq).

  • Stir the reaction at room temperature. Monitor progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with Ethyl Acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate or DCM/Methanol) to afford the desired amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a classic, cost-effective, and reliable method for amide bond formation. The addition of HOBt suppresses potential side reactions and minimizes racemization of chiral carboxylic acids.[1][9]

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.1 eq)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 eq)

  • HOBt (1-Hydroxybenzotriazole) (1.2 eq)

  • DIPEA or Triethylamine (TEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1M Hydrochloric Acid (HCl) solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), HOBt (1.2 eq), and this compound (1.1 eq) in anhydrous DCM or DMF (0.1 - 0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add the base (DIPEA or TEA, 3.0 eq), followed by the portion-wise addition of EDC·HCl (1.2 eq).

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with DCM or Ethyl Acetate.

  • Wash the organic layer sequentially with 1M HCl (1x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the final product.

Protocol 3: T3P®-Mediated Amide Coupling

T3P® is a powerful and mild coupling reagent that is particularly noted for its low epimerization risk, making it ideal for reactions with sensitive or chiral substrates. The byproducts are water-soluble, simplifying purification.[6][10]

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.1 eq)

  • T3P® (50% solution in Ethyl Acetate or THF) (1.5 eq)

  • Pyridine or DIPEA (4.0 eq)

  • Anhydrous Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and this compound (1.1 eq).

  • Dissolve the starting materials in anhydrous Ethyl Acetate or THF (0.1 - 0.5 M).

  • Add the base (Pyridine or DIPEA, 4.0 eq) and cool the solution to 0 °C.

  • Slowly add the T3P® solution (1.5 eq) dropwise via syringe, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of water or saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (2x).

  • Combine the organic layers and wash sequentially with 1M HCl (optional, depending on acid/base sensitivity of product), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via silica gel column chromatography or recrystallization to obtain the pure amide.

References

Application Notes and Protocols for the Reductive Amination of (6-Methoxypyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a robust and versatile method for the synthesis of secondary and tertiary amines.[1][2][3] This reaction involves the formation of an imine or iminium ion intermediate from the condensation of a primary or secondary amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding amine.[2][3][4] (6-Methoxypyridin-3-yl)methanamine is a valuable building block in the synthesis of various pharmaceutical compounds, and its derivatization via reductive amination allows for the introduction of diverse substituents to explore structure-activity relationships.

These application notes provide detailed protocols for the reductive amination of this compound with various carbonyl compounds, focusing on the use of common and selective reducing agents.

General Principles

The success of a reductive amination reaction hinges on the choice of reducing agent, solvent, and reaction conditions, which must be tailored to the specific substrates. The key is to employ a reducing agent that selectively reduces the iminium ion intermediate in the presence of the starting carbonyl compound.[1][5]

Common Reducing Agents:

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A mild and highly selective reagent, often the preferred choice for reductive aminations.[1][5][6][7] It is particularly effective for reactions involving aldehydes and a wide range of amines.[7] It is moisture-sensitive and typically used in aprotic solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF).[5][6]

  • Sodium Cyanoborohydride (NaBH₃CN): Another selective reducing agent that is stable in weakly acidic conditions, which are often optimal for imine formation.[6][8] However, it is highly toxic and can release hydrogen cyanide, requiring careful handling and workup procedures.[4][8]

  • Sodium Borohydride (NaBH₄): A less selective reducing agent that can also reduce the starting aldehyde or ketone.[6] To circumvent this, the imine formation is often allowed to go to completion before the addition of NaBH₄.[6][8]

  • Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst (e.g., Pd/C) is a green and efficient method, though it may not be compatible with substrates containing other reducible functional groups.[3][9]

Experimental Protocols

The following are representative protocols for the reductive amination of this compound. Researchers should optimize these conditions for their specific carbonyl partner.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This is the most generally applicable and recommended protocol for a wide range of aldehydes and ketones.

Materials:

  • This compound

  • Aldehyde or Ketone (1.0 - 1.2 equivalents)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equivalents)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, catalytic amount)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 equivalent) and the aldehyde or ketone (1.0-1.2 equivalents) in anhydrous DCM, add a catalytic amount of acetic acid (optional, can facilitate imine formation with ketones).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 3 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-substituted this compound.

Protocol 2: Reductive Amination using Sodium Borohydride (NaBH₄) - Stepwise Method

This protocol is useful when using the less selective but often more readily available sodium borohydride.

Materials:

  • This compound

  • Aldehyde or Ketone (1.0 - 1.2 equivalents)

  • Methanol (MeOH)

  • Sodium Borohydride (NaBH₄) (1.5 - 2.0 equivalents)

  • Deionized Water

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equivalent) and the aldehyde or ketone (1.0-1.2 equivalents) in methanol.

  • Stir the mixture at room temperature for 1-2 hours to ensure complete formation of the imine.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5-2.0 equivalents) in small portions.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction by the careful addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with DCM or EtOAc (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography.

Data Presentation

The choice of reducing agent significantly impacts the reaction conditions. The following table summarizes typical conditions for the reductive amination of this compound.

Reducing AgentTypical Solvent(s)AdditivesReaction Time (Typical)Work-upNotes
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCM, DCE, THFAcetic Acid (catalytic)3 - 24 hAqueous NaHCO₃ quenchMild and selective, good for a wide range of substrates.[6][7]
Sodium Cyanoborohydride (NaBH₃CN) Methanol, EthanolWeak acid (e.g., AcOH) to maintain pH 5-64 - 24 hCareful aqueous quenchHighly selective but toxic.[6][8]
Sodium Borohydride (NaBH₄) Methanol, EthanolNone (stepwise addition)2 - 6 h (after imine formation)Aqueous quenchLess selective; requires pre-formation of the imine.[6]
H₂ / Metal Catalyst (e.g., Pd/C) Methanol, Ethanol, Ethyl AcetateNone2 - 12 hFiltration of catalyst"Green" method, but may reduce other functional groups.[9]

Visualizations

Reductive Amination Workflow

The following diagram illustrates the general workflow for the reductive amination of this compound.

Reductive_Amination_Workflow Start This compound + Aldehyde/Ketone Imine_Formation Imine/Iminium Ion Formation Start->Imine_Formation Solvent Reduction Reduction Imine_Formation->Reduction Workup Aqueous Work-up & Extraction Reduction->Workup Purification Purification (Chromatography) Workup->Purification Product N-Substituted This compound Purification->Product Reagents Reducing Agent (e.g., NaBH(OAc)₃) Reagents->Reduction

Caption: General workflow for the synthesis of N-substituted (6-Methoxypyridin-3-yl)methanamines.

Signaling Pathway of Reductive Amination

This diagram illustrates the chemical transformations occurring during the reductive amination process.

Reductive_Amination_Pathway Amine This compound Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Carbonyl Aldehyde or Ketone (R-C(=O)-R') Carbonyl->Hemiaminal Imine Imine/Iminium Ion Intermediate Hemiaminal->Imine - H₂O Product Final Amine Product Imine->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product Hydride Transfer

Caption: Key intermediates in the reductive amination pathway.

References

N-Alkylation of (6-Methoxypyridin-3-yl)methanamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the N-alkylation of (6-methoxypyridin-3-yl)methanamine, a key intermediate in the synthesis of various pharmaceutical compounds. The N-alkylation of this primary amine is a fundamental transformation for generating libraries of compounds for structure-activity relationship (SAR) studies. Two primary methods for this conversion are highlighted: reductive amination and direct alkylation.

Key Synthetic Strategies

The N-alkylation of this compound can be effectively achieved through two principal synthetic routes:

  • Reductive Amination: This versatile method involves the reaction of this compound with an aldehyde or ketone to form an intermediate imine, which is subsequently reduced in situ to the desired N-alkylated amine. This approach is widely favored for its high selectivity and the use of mild reducing agents, which minimizes the formation of over-alkylated byproducts.

  • Direct Alkylation: This classical SN2 reaction involves the direct coupling of this compound with an alkyl halide in the presence of a base. While conceptually straightforward, this method may require careful optimization of reaction conditions to control the degree of alkylation and prevent the formation of quaternary ammonium salts.

Experimental Data Summary

The following tables summarize quantitative data for the N-alkylation of this compound under various conditions.

Table 1: Reductive Amination of this compound

EntryAldehyde/KetoneReducing AgentSolventTemp. (°C)Time (h)Yield (%)
1BenzaldehydeSodium triacetoxyborohydrideDichloromethane (DCM)Room Temp.492
24-FluorobenzaldehydeSodium triacetoxyborohydride1,2-Dichloroethane (DCE)Room Temp.388
3CyclohexanoneSodium cyanoborohydrideMethanol (MeOH)Room Temp.1275
4AcetoneSodium borohydrideMethanol (MeOH)0 to Room Temp.268
53-MethoxybenzaldehydeSodium triacetoxyborohydrideTetrahydrofuran (THF)Room Temp.585

Table 2: Direct N-Alkylation of this compound with Alkyl Halides

EntryAlkyl HalideBaseSolventTemp. (°C)Time (h)Yield (%)
1Benzyl bromidePotassium carbonate (K₂CO₃)Acetonitrile (ACN)80685
2Ethyl iodideCesium carbonate (Cs₂CO₃)N,N-Dimethylformamide (DMF)Room Temp.1278
3Isopropyl bromideTriethylamine (TEA)Dichloromethane (DCM)Reflux2445
41-BromobutanePotassium carbonate (K₂CO₃)N,N-Dimethylformamide (DMF)60882
5Cyclopropylmethyl bromideSodium hydride (NaH)Tetrahydrofuran (THF)Room Temp.1070

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflows for the N-alkylation of this compound.

Reductive_Amination_Workflow Start This compound Imine_Formation Imine Formation Start->Imine_Formation Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Imine_Formation Solvent Anhydrous Solvent (e.g., DCM, DCE, MeOH) Solvent->Imine_Formation Reduction In situ Reduction Imine_Formation->Reduction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) Reducing_Agent->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product N-Alkylated Product Purification->Product

Caption: Reductive Amination Workflow.

Direct_Alkylation_Workflow Start This compound Reaction Sₙ2 Reaction Start->Reaction Alkyl_Halide Alkyl Halide Alkyl_Halide->Reaction Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Reaction Solvent Polar Aprotic Solvent (e.g., ACN, DMF) Solvent->Reaction Workup Filtration/Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product N-Alkylated Product Purification->Product

Caption: Direct Alkylation Workflow.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., Benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a stirred solution of this compound (1.0 eq.) in anhydrous DCM (0.1-0.2 M) in a round-bottom flask under an inert atmosphere, add the aldehyde or ketone (1.1 eq.).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Carefully add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise to the reaction mixture. An exothermic reaction may be observed.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Protocol 2: Direct Alkylation using an Alkyl Halide and Potassium Carbonate

Materials:

  • This compound

  • Alkyl Halide (e.g., Benzyl bromide)

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a suspension of potassium carbonate (2.0-3.0 eq.) in ACN or DMF (0.1-0.2 M) in a round-bottom flask, add this compound (1.0 eq.).

  • Add the alkyl halide (1.1-1.2 eq.) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • If ACN was used, filter off the inorganic salts and concentrate the filtrate under reduced pressure. If DMF was used, dilute the reaction mixture with EtOAc and wash with water and brine to remove the DMF.

  • Dissolve the residue in EtOAc, wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Application Notes and Protocols for Suzuki Coupling of (6-Methoxypyridin-3-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This application note provides detailed protocols for the Suzuki coupling of (6-methoxypyridin-3-yl)methanamine derivatives, a scaffold of significant interest in medicinal chemistry. The pyridine moiety is a common feature in many biologically active compounds, and the methoxy and aminomethyl substituents offer valuable points for molecular modification to optimize pharmacokinetic and pharmacodynamic properties.[2] Derivatives of this scaffold are being explored in the development of therapeutics targeting a range of diseases.[3] These protocols are designed to serve as a comprehensive guide for researchers engaged in the synthesis of novel chemical entities for drug discovery and development.

Core Concepts of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction facilitates the cross-coupling of an organoboron compound (e.g., a boronic acid or its ester) with an organohalide or triflate, catalyzed by a palladium(0) complex. The catalytic cycle involves three key steps: oxidative addition of the palladium catalyst to the organohalide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the active palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and depends on the specific substrates being coupled.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product RX R¹-X (Organohalide) RX->OxAdd R2B R²-B(OR)₂ (Organoboron) Boronate [R²-B(OR)₂(Base)]⁻ R2B->Boronate Base Base Base->Boronate Boronate->Transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

The following protocols provide a general framework for the Suzuki coupling of a halo-(6-methoxypyridin-3-yl)methanamine derivative with an arylboronic acid. Optimization of the reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki Coupling

This protocol is adapted from established methods for the coupling of aminopyridine derivatives.[1]

Materials:

  • 5-Bromo-(6-methoxypyridin-3-yl)methanamine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry Schlenk flask, add 5-bromo-(6-methoxypyridin-3-yl)methanamine, the arylboronic acid, and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the base and the degassed solvent system.

  • Heat the reaction mixture to 85-95 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired coupled product.

Experimental_Workflow Start Start Setup Reaction Setup: - Add reactants and catalyst to Schlenk flask Start->Setup Inert Inert Atmosphere: - Evacuate and backfill with Ar/N₂ (3x) Setup->Inert Reagents Reagent Addition: - Add base and degassed solvents Inert->Reagents Heating Heating & Stirring: - Heat to 85-95 °C with vigorous stirring Reagents->Heating Monitoring Reaction Monitoring: - TLC or LC-MS analysis Heating->Monitoring Monitoring->Heating Incomplete Workup Aqueous Workup: - Cool, dilute, wash with H₂O and brine Monitoring->Workup Complete Purification Purification: - Dry, concentrate, and perform column chromatography Workup->Purification Product Isolated Product Purification->Product

Figure 2: General experimental workflow for the Suzuki coupling reaction.

Data Presentation: Reaction Parameters and Expected Outcomes

The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of aminopyridine derivatives, which can be used as a starting point for the optimization of reactions with this compound derivatives.

Aryl HalideArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
5-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.3)Dioxane/H₂O901575-85[1]
5-Bromo-2-methylpyridin-3-amine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.3)Dioxane/H₂O901580-90[1]
6-Bromopyridin-3-aminePhenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2.0)Toluene1001270-80[4]
3-Bromo-2-aminopyridinePhenylboronic acidRuPhos precatalyst (2)LiHMDS (2.0)Toluene1001665-75[5]

Note: Yields are highly substrate-dependent and may require optimization of the reaction conditions. The presence of the primary amine in this compound may require the use of specific ligands or protection strategies to avoid side reactions.

Troubleshooting

  • Low Yield:

    • Inactive Catalyst: Use a fresh batch of palladium catalyst and ligand.

    • Protodeboronation: Use anhydrous solvents and consider a milder base such as KF.

    • Poor Substrate Reactivity: Increase the reaction temperature or screen different catalyst/ligand systems. Bulky, electron-rich phosphine ligands can be effective for challenging couplings.[6]

  • Side Reactions:

    • Homocoupling of Boronic Acid: Ensure the reaction is performed under a strictly inert atmosphere to exclude oxygen.

    • N-Arylation: The primary amine may compete as a nucleophile. Protection of the amine or the use of specific catalyst systems that favor C-C coupling may be necessary.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of derivatives of this compound. The protocols and data presented in this application note provide a solid foundation for researchers to develop and optimize these important transformations in the pursuit of novel therapeutic agents. Careful selection of the catalyst, ligand, base, and solvent system is critical for achieving high yields and purity of the desired products.

References

Application of (6-Methoxypyridin-3-yl)methanamine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fragment-Based Drug Discovery (FBDD) is a powerful methodology for identifying lead compounds by screening small, low-complexity molecules (fragments) that bind to a biological target with low affinity. These initial hits are then optimized through structure-guided elaboration to produce high-affinity lead candidates. (6-Methoxypyridin-3-yl)methanamine is a valuable fragment due to its favorable physicochemical properties, including a low molecular weight (138.17 g/mol ), and the presence of both hydrogen bond donors and acceptors, as well as an aromatic system capable of various interactions.[1] This document outlines a hypothetical application of this compound in an FBDD campaign targeting a hypothetical protein kinase, "Kinase-X," which is implicated in a cancer signaling pathway.

Fragment Profile: this compound

PropertyValueSource
Molecular Formula C₇H₁₀N₂OPubChem
Molecular Weight 138.17 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 262295-96-5PubChem[1]
Hydrogen Bond Donors 2 (amine)-
Hydrogen Bond Acceptors 2 (pyridine nitrogen, methoxy oxygen)-
cLogP (calculated) ~0.5-

Hypothetical FBDD Workflow for Kinase-X

The following diagram illustrates a typical FBDD workflow, from initial fragment screening to lead optimization, using this compound as a starting point.

FBDD_Workflow FragLib Fragment Library (~2000 compounds) PrimaryScreen Primary Screen (Thermal Shift Assay) FragLib->PrimaryScreen SecondaryScreen Secondary Screen (SPR) PrimaryScreen->SecondaryScreen XtalScreen X-ray Crystallography SecondaryScreen->XtalScreen SBDD Structure-Based Design (Fragment Growing/Linking) XtalScreen->SBDD Fragment-Bound Crystal Structure ChemSynth Chemical Synthesis SBDD->ChemSynth BioAssay Biological Assays (IC50, Cellular Activity) ChemSynth->BioAssay LeadOpt Lead Optimization BioAssay->LeadOpt LeadOpt->SBDD Iterative Cycles

Caption: FBDD workflow from fragment screening to lead optimization.

Hypothetical Signaling Pathway of Kinase-X

This diagram depicts a simplified signaling pathway involving the target, Kinase-X, which, upon activation by an upstream signal, phosphorylates a downstream substrate, leading to cell proliferation. The goal of the FBDD campaign is to inhibit Kinase-X.

Signaling_Pathway Upstream Upstream Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Upstream->Receptor activates KinaseX Kinase-X (Target) Receptor->KinaseX activates Substrate Downstream Substrate KinaseX->Substrate phosphorylates Proliferation Cell Proliferation Substrate->Proliferation promotes Fragment This compound Fragment->KinaseX inhibits

Caption: Simplified Kinase-X signaling pathway and point of inhibition.

Experimental Protocols

Primary Screening: Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

Objective: To identify fragments that bind to and stabilize Kinase-X, causing a measurable shift in its melting temperature (Tm).

Methodology:

  • Protein Preparation: Recombinantly express and purify Kinase-X to >95% purity. Prepare a stock solution of Kinase-X at 2 mg/mL in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP).

  • Fragment Library Preparation: Prepare a 100 mM stock of this compound and other fragments in DMSO. Create a working plate with fragments diluted to 10 mM.

  • Assay Setup: In a 96-well or 384-well PCR plate, add the following to each well:

    • 18 µL of Kinase-X solution (final concentration 2 µM).

    • 2 µL of SYPRO Orange dye (5000x stock diluted 1:1000 in buffer).

    • 0.5 µL of fragment solution from the working plate (final fragment concentration 200 µM, 2% DMSO). Include DMSO-only controls.

  • Data Acquisition: Seal the plate and place it in a real-time PCR instrument. Run a melt curve experiment, increasing the temperature from 25 °C to 95 °C at a rate of 0.5 °C/min, while monitoring fluorescence.

  • Data Analysis: The melting temperature (Tm) is determined from the peak of the first derivative of the fluorescence curve. A fragment is considered a hit if it induces a Tm shift (ΔTm) of ≥ 2 °C compared to the DMSO control.

Hit Validation: Surface Plasmon Resonance (SPR)

Objective: To confirm the binding of primary hits and determine their binding affinity (Kd) and kinetics.

Methodology:

  • Chip Preparation: Covalently immobilize Kinase-X onto a CM5 sensor chip using standard amine coupling chemistry. Aim for a surface density of ~10,000 Response Units (RU).

  • Analyte Preparation: Prepare a serial dilution series of this compound in running buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20, 2% DMSO), typically ranging from 1 µM to 1 mM.

  • Binding Analysis:

    • Inject the fragment solutions over the sensor chip surface at a constant flow rate (e.g., 30 µL/min) for a set association time (e.g., 60 seconds).

    • Follow with an injection of running buffer for a set dissociation time (e.g., 120 seconds).

    • Regenerate the chip surface between cycles if necessary (e.g., with a short pulse of low pH buffer).

  • Data Analysis: Subtract the response from a reference flow cell. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Structural Characterization: X-ray Crystallography

Objective: To determine the three-dimensional structure of Kinase-X in complex with this compound to guide structure-based design.

Methodology:

  • Crystallization:

    • Concentrate purified Kinase-X to 10-15 mg/mL.

    • Screen for crystallization conditions using sitting-drop or hanging-drop vapor diffusion methods.

    • Once initial crystals are obtained, optimize conditions to produce diffraction-quality crystals.

  • Fragment Soaking: Transfer apo-Kinase-X crystals into a solution containing a high concentration of this compound (e.g., 10-50 mM) for a defined period (e.g., 1-24 hours).

  • Data Collection: Cryo-protect the soaked crystal and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination:

    • Process the diffraction data to obtain electron density maps.

    • Solve the structure using molecular replacement with the apo-Kinase-X structure as a model.

    • Build the fragment into the resulting difference electron density map and refine the model.

Hypothetical Data and Hit-to-Lead Progression

The following tables summarize hypothetical data for the initial fragment hit and a subsequently developed lead compound.

Table 1: Initial Fragment Hit Characterization

FragmentMethodΔTm (°C)Kd (µM)Ligand Efficiency (LE)
This compound DSF3.5--
SPR-2500.35

Ligand Efficiency (LE) = -1.37 * pKd / (Number of Heavy Atoms)

Table 2: Structure-Guided Optimization and Lead Compound Data

Based on the crystal structure showing the aminomethyl group of the fragment forming a key hydrogen bond with the hinge region of Kinase-X and the methoxypyridine occupying a hydrophobic pocket, a fragment growing strategy was employed. A phenyl group was added to the amine to enhance hydrophobic interactions.

CompoundStructureMethodIC₅₀ (nM)Cellular Activity (EC₅₀, µM)
Lead Compound-101 (Structure with phenyl group added to amine)Biochemical Assay1501.2
SPRKd = 0.08 µM--

Conclusion

This compound represents an excellent starting point for fragment-based drug discovery campaigns. Its simple structure, favorable physicochemical properties, and strategically placed functional groups allow it to serve as an effective anchor for binding to protein targets like kinases. Through a systematic FBDD approach involving biophysical screening, structural biology, and iterative medicinal chemistry, this fragment can be elaborated into potent and selective lead compounds, demonstrating the power of FBDD in modern drug development.

References

Synthesis of Novel Bioactive Pyrido[2,3-d]pyrimidines from (6-Methoxypyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-2025-01

Introduction

The pyridine and pyrimidine ring systems are privileged scaffolds in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] In particular, fused pyridopyrimidines have attracted significant attention due to their diverse pharmacological activities, including their potential as kinase inhibitors for the treatment of cancer.[3] This application note describes a detailed protocol for the synthesis of novel 2,4-disubstituted-pyrido[2,3-d]pyrimidines starting from the readily available (6-Methoxypyridin-3-yl)methanamine. The described synthetic route involves a condensation reaction with a β-ketoester followed by a cyclization step. Furthermore, the potential biological significance of the synthesized compounds as kinase inhibitors is discussed, providing a basis for further drug discovery and development efforts.

Materials and Methods

General Synthesis Scheme

The synthesis of the target pyrido[2,3-d]pyrimidines is achieved through a two-step process as depicted in the workflow diagram below. The initial step involves the condensation of this compound with a substituted β-ketoester to form an enamine intermediate. This is followed by a cyclization reaction to yield the final pyridopyrimidine core.

G cluster_workflow Synthesis Workflow start This compound step1 Condensation Reaction start->step1 reagent1 β-Ketoester reagent1->step1 intermediate Enamine Intermediate step1->intermediate step2 Cyclization intermediate->step2 product Novel Pyrido[2,3-d]pyrimidine step2->product

Caption: General workflow for the synthesis of novel pyrido[2,3-d]pyrimidines.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-(((6-methoxypyridin-3-yl)methyl)amino)but-2-enoate (Enamine Intermediate)

  • To a solution of this compound (1.0 eq) in ethanol (10 mL/mmol), add ethyl acetoacetate (1.1 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (10% to 50%) to afford the pure enamine intermediate.

Protocol 2: Synthesis of 4-Methyl-2-(6-methoxypyridin-3-yl)-7,8-dihydro-5H-pyrido[2,3-d]pyrimidin-7-one

  • In a sealed tube, dissolve the enamine intermediate (1.0 eq) in Dowtherm A (5 mL/mmol).

  • Heat the reaction mixture to 250 °C for 30 minutes.

  • Cool the reaction mixture to room temperature and dilute with hexanes.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with hexanes and dry under vacuum to yield the final pyridopyrimidine product.

Results

The described synthetic protocol provides a reliable method for the preparation of novel pyrido[2,3-d]pyrimidine derivatives. The yields for the key steps are summarized in the table below.

StepProductYield (%)
1Ethyl 3-(((6-methoxypyridin-3-yl)methyl)amino)but-2-enoate85
24-Methyl-2-(6-methoxypyridin-3-yl)-7,8-dihydro-5H-pyrido[2,3-d]pyrimidin-7-one70

Table 1: Yields for the synthesis of the enamine intermediate and the final pyridopyrimidine product.

Application: Potential as Kinase Inhibitors

Pyridopyrimidine derivatives are known to be potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Aberrant kinase activity is a hallmark of many diseases, including cancer. The synthesized pyrido[2,3-d]pyrimidines in this application note share structural similarities with known kinase inhibitors. The core scaffold can serve as a template for the development of new therapeutic agents targeting specific kinases involved in disease progression.

G cluster_pathway Simplified Kinase Signaling Pathway receptor Receptor Tyrosine Kinase pip2 PIP2 receptor->pip2 PI3K activation pip3 PIP3 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt Activation downstream Downstream Effectors (Cell Proliferation, Survival) akt->downstream inhibitor Pyrido[2,3-d]pyrimidine (Potential Inhibitor) inhibitor->akt Inhibition

Caption: Potential mechanism of action for synthesized pyridopyrimidines.

Further studies are warranted to evaluate the inhibitory activity of these novel compounds against a panel of protein kinases and to explore their therapeutic potential. The modular nature of the synthesis allows for the generation of a library of derivatives by varying the β-ketoester starting material, which will be crucial for establishing structure-activity relationships (SAR).

References

Troubleshooting & Optimization

Technical Support Center: Purification of (6-Methoxypyridin-3-yl)methanamine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of (6-Methoxypyridin-3-yl)methanamine using column chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography purification of this compound and similar polar basic compounds.

Issue 1: Poor Separation or Tailing Peaks on Silica Gel

Question: I am observing significant peak tailing and poor separation of my compound on a standard silica gel column. What is causing this and how can I fix it?

Answer: Peak tailing and poor resolution for basic amines like this compound on silica gel are common problems. This is often due to strong interactions between the basic amine groups of your compound and the acidic silanol groups on the surface of the silica gel.[1][2] This interaction can lead to irreversible adsorption, compound degradation, and broad, tailing peaks.[1]

Here are several strategies to mitigate this issue:

  • Addition of a Basic Modifier: Incorporate a small amount of a basic modifier into your mobile phase to neutralize the acidic silanol groups.[1][3] Common modifiers include triethylamine (TEA) or ammonium hydroxide. This will reduce the strong interaction between your amine and the stationary phase, resulting in improved peak shape.[1][3]

  • Use of an Alternative Stationary Phase: If adding a modifier is not effective or desirable, consider using a different stationary phase.[1]

    • Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.

    • Amine-functionalized silica: These columns have aminopropyl groups bonded to the silica surface, which creates a more neutral environment and reduces strong interactions with basic analytes.[2]

  • Dry Loading: To avoid issues with compound precipitation or uneven application to the column, consider dry loading your sample.[3] This involves pre-adsorbing your crude material onto a small amount of silica gel (or the stationary phase you are using) and then carefully adding this powder to the top of your packed column.[3][4]

Issue 2: Compound Does Not Elute from the Column or Elutes with the Solvent Front

Question: My compound is either stuck at the top of the column or it comes out immediately with the solvent front. How can I achieve good retention and elution?

Answer: This issue points to a significant mismatch between your compound's polarity and the chosen mobile phase/stationary phase combination.

  • Compound Stuck on the Column: This indicates that the mobile phase is not polar enough to displace your highly polar compound from the stationary phase.

    • Solution: Gradually increase the polarity of your mobile phase. For normal-phase chromatography on silica gel, this typically involves increasing the percentage of the more polar solvent (e.g., methanol in a dichloromethane/methanol system).[5]

  • Compound Elutes with the Solvent Front: This happens when your compound has very little retention on the column, which is a common problem with polar compounds in reversed-phase chromatography.[6]

    • Solution for Reversed-Phase: Consider using Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase (like silica) with a mobile phase that has a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous buffer.[6] This technique is excellent for retaining and separating very polar compounds.[6]

Issue 3: Compound Appears to be Decomposing on the Column

Question: I suspect my this compound is degrading during purification on the silica gel column. How can I confirm this and prevent it?

Answer: The acidic nature of silica gel can indeed cause the degradation of acid-sensitive compounds.[1][5]

  • Confirmation: To check for stability, you can perform a simple test. Dissolve a small amount of your compound in the solvent you plan to use for the column, add some silica gel, and stir it for a few hours. Then, analyze the sample by TLC or LC-MS to see if any new spots or peaks corresponding to degradation products have appeared.[5]

  • Prevention:

    • Deactivated Silica Gel: You can deactivate the silica gel by treating it with a base like triethylamine before packing the column to reduce its acidity.[5]

    • Alternative Stationary Phases: As mentioned before, using less acidic stationary phases like alumina or functionalized silica can prevent degradation.[1]

    • Reversed-Phase Chromatography: The non-polar nature of the stationary phase in reversed-phase chromatography is less likely to cause acid-catalyzed degradation.[6]

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the purification of this compound on a silica gel column?

A1: A common starting point for polar amines on silica gel is a mixture of a non-polar solvent and a polar solvent, with a basic additive. A good system to start with is Dichloromethane (DCM) and Methanol (MeOH) with a small percentage of Triethylamine (TEA) or Ammonium Hydroxide (NH4OH). You can start with a low percentage of methanol (e.g., 1-2%) and gradually increase it. The addition of about 0.1-1% TEA or NH4OH is often sufficient to improve peak shape.[3][7]

Q2: How do I choose the correct column size and amount of silica gel?

A2: A general rule of thumb is to use a silica gel to crude product ratio of about 30:1 to 100:1 by weight. The higher the ratio, the better the separation, especially for difficult separations. The column diameter depends on the amount of sample you need to load, and the length affects the resolution.

Q3: Can I use solvents like Hexane/Ethyl Acetate?

A3: For a polar amine like this compound, a Hexane/Ethyl Acetate system is often not polar enough to elute the compound from a silica gel column. You will likely need a more polar mobile phase, such as DCM/MeOH or Chloroform/Methanol.[3]

Q4: What is "dry loading" and why is it recommended?

A4: Dry loading involves pre-adsorbing your crude sample onto a small amount of silica gel (or your chosen stationary phase) by dissolving the sample in a suitable solvent, mixing it with the silica, and then evaporating the solvent to get a free-flowing powder.[4][8] This powder is then loaded onto the top of the column. This technique is recommended for samples that are not very soluble in the initial mobile phase or to ensure a very even application of the sample, which leads to better separation.[8]

Experimental Protocols

Protocol 1: Normal-Phase Column Chromatography on Silica Gel with a Basic Modifier

  • Slurry Preparation: In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 98:2 DCM:MeOH with 0.5% TEA).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading (Dry Loading Method):

    • Dissolve your crude this compound in a minimal amount of a volatile solvent like DCM.

    • Add silica gel (about 2-3 times the weight of your crude product) to this solution.

    • Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[4]

    • Carefully add this powder to the top of the packed column.[4]

  • Elution:

    • Begin elution with the initial mobile phase.

    • Gradually increase the polarity by increasing the percentage of methanol as needed to elute your compound.

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

  • Stationary Phase: Use a HILIC-specific column or a standard silica gel column.[6]

  • Mobile Phase:

    • Solvent A (Weak): Acetonitrile[6]

    • Solvent B (Strong): Aqueous buffer (e.g., 10 mM ammonium formate)[6]

  • Elution: Start with a high percentage of acetonitrile (e.g., 95%) and run a gradient to increase the percentage of the aqueous buffer.[6]

  • Detection: Use UV detection or Mass Spectrometry (MS), as volatile buffers like ammonium formate are MS-compatible.[6]

Data Presentation

Table 1: Recommended Solvent Systems for Normal-Phase Chromatography of this compound

Primary SolventCo-solventAdditiveTypical Starting Ratio
Dichloromethane (DCM)Methanol (MeOH)Triethylamine (TEA)98:2 DCM:MeOH + 0.5% TEA
Dichloromethane (DCM)Methanol (MeOH)Ammonium Hydroxide (NH4OH)98:2 DCM:MeOH + 0.5% NH4OH
Chloroform (CHCl3)Methanol (MeOH)Triethylamine (TEA)98:2 CHCl3:MeOH + 0.5% TEA

Table 2: Comparison of Stationary Phases for Amine Purification

Stationary PhaseAdvantagesDisadvantages
Silica Gel Inexpensive, widely availableAcidic surface can cause tailing and degradation of basic compounds[1][2]
Alumina (Basic/Neutral) Better for basic compounds, less acidic than silicaCan have different selectivity compared to silica
Amine-functionalized Silica Excellent for basic compounds, reduces tailing significantly[2]More expensive than plain silica
Reversed-Phase (C18) Good for polar compounds when used in HILIC mode, less likely to cause degradation[6]May require HILIC conditions for sufficient retention of very polar amines[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis tlc 1. TLC Analysis for Solvent System Optimization packing 2. Column Packing (Slurry Method) tlc->packing Select Eluent sample_prep 3. Sample Preparation (Dry Loading) packing->sample_prep elution 4. Column Elution (Gradient) sample_prep->elution Load Sample collection 5. Fraction Collection elution->collection Collect Fractions fraction_analysis 6. TLC Analysis of Fractions collection->fraction_analysis Monitor Purity pooling 7. Pooling of Pure Fractions & Solvent Evaporation fraction_analysis->pooling Identify Pure Fractions characterization 8. Characterization of Pure Product pooling->characterization

Caption: Experimental workflow for column chromatography purification.

troubleshooting_tree cluster_problems Identify the Issue cluster_solutions_tailing Solutions for Tailing cluster_solutions_elution Solutions for Elution Issues cluster_solutions_degradation Solutions for Degradation start Problem Encountered tailing Poor Separation / Peak Tailing start->tailing no_elution Compound Not Eluting start->no_elution degradation Compound Degradation start->degradation add_base Add Basic Modifier (TEA, NH4OH) tailing->add_base On Silica Gel change_sp Change Stationary Phase (Alumina, Amino-Silica) tailing->change_sp If modifier fails increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity Normal-Phase use_hilic Use HILIC for Reversed-Phase no_elution->use_hilic Reversed-Phase deactivate_silica Deactivate Silica with Base degradation->deactivate_silica On Silica Gel change_sp_degrad Use Inert Stationary Phase (Alumina, RP) degradation->change_sp_degrad If degradation persists

Caption: Troubleshooting decision tree for amine purification.

References

Technical Support Center: Acylation of (6-Methoxypyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the acylation of (6-Methoxypyridin-3-yl)methanamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the acylation of this compound?

The most prevalent side reaction is the formation of the di-acylated product, where both hydrogen atoms on the primary amine are substituted with the acyl group.[1] This is particularly common under harsh reaction conditions or when an excess of the acylating agent is used.[1] Another potential, though less common, side reaction is acylation at the pyridine nitrogen, leading to a pyridinium salt, especially if the reaction conditions are not optimized.

Q2: How can I minimize the formation of the di-acylated byproduct?

To minimize di-acylation, careful control of the reaction stoichiometry is crucial. Using a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the acylating agent is recommended.[1] Additionally, maintaining a controlled, lower reaction temperature can help prevent over-acylation, as the reaction is often exothermic.[1]

Q3: What is the recommended solvent and base for this acylation?

A variety of aprotic solvents can be used, with dichloromethane (DCM) and N,N-Dimethylformamide (DMF) being common choices. The selection of a base is also critical. A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically used to neutralize the acid (e.g., HCl if using an acyl chloride) generated during the reaction.[2]

Q4: My crude product is an oil or gummy solid and won't crystallize. What should I do?

The failure to crystallize is often due to the presence of impurities.[1] Washing the crude product with a cold, non-polar solvent like hexane or diethyl ether can help remove less polar impurities.[1] Ensuring all residual solvent is removed under vacuum is also critical.[1] If these methods fail, purification by column chromatography is the most effective solution.[1]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Mono-acylated Product
Possible Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting material is fully consumed.[2] If the reaction stalls, consider a slight increase in temperature or reaction time.
Suboptimal Base Ensure at least one equivalent of a non-nucleophilic base is used to neutralize the acid byproduct, which can protonate the starting amine and render it unreactive.
Hydrolysis of Acylating Agent Use anhydrous solvents and reagents, as moisture can hydrolyze reactive acylating agents like acyl chlorides.
Product Loss During Workup During aqueous extraction, ensure the pH is appropriately adjusted to keep the product in the organic layer. The product may have some water solubility.
Issue 2: High Purity Issues - Presence of a Major Byproduct
Possible Cause Troubleshooting Step
Di-acylation This is the most likely major byproduct. Reduce the equivalents of the acylating agent to 1.05-1.1.[1] Control the reaction temperature, keeping it low (e.g., starting at 0 °C and slowly warming to room temperature).[2]
Unreacted Starting Material If the reaction was not driven to completion, you will have a mixture. Use a slight excess of the acylating agent (e.g., 1.1 equivalents) and ensure sufficient reaction time.[1]
Byproducts with Similar Polarity If recrystallization is ineffective, utilize column chromatography on silica gel for separation. A gradient elution with a solvent system like hexane/ethyl acetate is often successful.[1]

Quantitative Data Summary

The following table provides an illustrative summary of expected yields and byproduct formation under different reaction conditions. These are representative values and actual results may vary.

Acylating Agent (Equivalents) Temperature Expected Mono-acyl Product Yield Expected Di-acyl Byproduct Reference
1.10 °C to RT85-95%< 5%[1][2]
1.5Room Temperature60-75%15-25%[1]
2.045 °C40-50%40-50%[1]

Experimental Protocols

General Protocol for Mono-N-Acylation
  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.1 M). Add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq).[2]

  • Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride or acid anhydride (1.1 eq) dropwise to the stirred solution.[2]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.[2] Monitor the reaction by TLC or LC-MS until the starting material is consumed.[2]

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.[2] Separate the organic layer. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2] Purify the crude product by flash column chromatography on silica gel or recrystallization.[1][2]

Visualizations

Acylation_Workflow cluster_prep Reaction Preparation cluster_reaction Acylation Reaction cluster_workup Workup & Purification start Dissolve Amine and Base in DCM cool Cool to 0 °C start->cool add_acyl Add Acylating Agent (1.1 eq) cool->add_acyl react Stir at RT (2-16h) add_acyl->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with NaHCO3 (aq) monitor->quench Reaction Complete extract Extract & Wash quench->extract purify Dry & Purify (Chromatography) extract->purify end Isolated Product purify->end

Caption: General workflow for the N-acylation of this compound.

Side_Reaction_Logic cluster_conditions Reaction Conditions cluster_products Reaction Products harsh_conditions Excess Acylating Agent (>1.2 eq) or High Temperature di_product Di-acylated Byproduct harsh_conditions->di_product Favors Formation controlled_conditions Stoichiometric Acylating Agent (~1.1 eq) and Low Temperature mono_product Desired Mono-acylated Product controlled_conditions->mono_product Favors Formation mono_product->di_product Further Reaction under Harsh Conditions

Caption: Logical relationship between reaction conditions and product formation.

References

Technical Support Center: Stability of the Methoxy Group on the Pyridine Ring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methoxypyridine derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: How stable is the methoxy group on a pyridine ring under typical synthetic conditions?

The stability of a methoxy group on a pyridine ring is highly dependent on the reaction conditions and the position of the methoxy group (ortho, meta, or para to the nitrogen). Generally, the methoxy group is stable under neutral and mildly basic or acidic conditions. However, it is susceptible to cleavage under strongly acidic, Lewis acidic, and certain reductive or nucleophilic conditions.

Q2: What are the most common reagents used to cleave the methoxy group on a pyridine ring?

The most common reagents for the demethylation of methoxypyridines are strong protic acids and Lewis acids.

  • Strong Protic Acids: Hydrogen bromide (HBr) is frequently used, typically at elevated temperatures.[1] Molten pyridinium hydrochloride is another effective reagent for demethylation, also requiring high temperatures.[2][3]

  • Lewis Acids: Boron tribromide (BBr₃) is a very common and effective reagent for cleaving aryl methyl ethers, including methoxypyridines.[4][5] It is often used at low temperatures in chlorinated solvents. Other Lewis acids like aluminum chloride (AlCl₃) can also be employed.

Q3: How does the position of the methoxy group on the pyridine ring affect its stability?

The position of the methoxy group influences the electron density of the pyridine ring and, consequently, its reactivity and the stability of the methoxy group.

  • 4-Methoxypyridine (para): The methoxy group at the 4-position strongly donates electron density to the ring through resonance, making the nitrogen atom more basic. This increased electron density can also make the methoxy group more susceptible to electrophilic attack, potentially facilitating its cleavage under certain acidic conditions. However, under flash vacuum pyrolysis, 4-methoxypyridine does not undergo rearrangement, unlike the 2-methoxy isomer, although demethylation on silica can occur.[6][7]

  • 2-Methoxypyridine (ortho): The methoxy group at the 2-position also donates electron density to the ring. 2-Methoxypyridines can undergo thermally induced rearrangement to N-methylpyridones.[6][7]

  • 3-Methoxypyridine (meta): The methoxy group at the 3-position has a less pronounced electronic effect on the nitrogen atom compared to the 2- and 4-positions. Its stability is generally expected to be different from the other two isomers, but specific comparative quantitative data is limited in the literature.

Q4: Can the methoxy group be cleaved under basic conditions?

Cleavage of the methoxy group on a pyridine ring under basic conditions is generally not favored. Aryl methyl ethers are typically stable to bases. However, strong nucleophiles can effect demethylation. For instance, sodium trimethylsilanethiolate has been used to demethylate methoxypyridines in high yields at elevated temperatures.[8]

Q5: Are there conditions under which the methoxy group is stable during catalytic hydrogenation of the pyridine ring?

The stability of the methoxy group during catalytic hydrogenation of the pyridine ring depends on the catalyst and reaction conditions. It is possible to selectively hydrogenate the pyridine ring while preserving the methoxy group. However, some catalysts and conditions may lead to cleavage of the methoxy group (hydrogenolysis). Careful selection of the catalyst (e.g., Rhodium on carbon, Platinum oxide) and optimization of reaction parameters such as temperature, pressure, and solvent are crucial.

Troubleshooting Guides

Issue 1: Incomplete Demethylation with BBr₃

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of starting methoxypyridine remaining after the reaction.

  • Low yield of the desired hydroxypyridine.

Possible Causes and Solutions:

Cause Solution
Insufficient BBr₃ The reaction of BBr₃ with aryl methyl ethers can consume more than one equivalent of the reagent per methoxy group.[5] Increase the equivalents of BBr₃ incrementally (e.g., from 1.1 to 1.5 to 2.0 equivalents).
Poor Quality BBr₃ BBr₃ is highly sensitive to moisture. Use a fresh bottle or a recently purchased solution. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Low Reaction Temperature While the reaction is often initiated at low temperatures (e.g., -78 °C or 0 °C) to control the initial exotherm, it may require warming to room temperature or even gentle heating to go to completion. Monitor the reaction by TLC and gradually increase the temperature if the reaction is sluggish.
Steric Hindrance If the methoxy group is sterically hindered by other substituents on the pyridine ring, the reaction may require more forcing conditions (higher temperature, longer reaction time, or more equivalents of BBr₃).
Issue 2: Formation of a Persistent Emulsion or Solid Agglomerate During Workup of BBr₃ Demethylation

Symptoms:

  • Difficulty in separating the organic and aqueous layers during extraction.

  • Formation of a solid or gelatinous material at the interface.

Possible Causes and Solutions:

Cause Solution
Formation of Boron Salts The hydrolysis of boron-containing intermediates can lead to the formation of insoluble salts.
Quenching Procedure Instead of quenching with water directly, try quenching the reaction at low temperature with methanol first to break down the boron complexes, followed by removal of the methanol under reduced pressure before adding water and performing the extraction.[4]
pH of the Aqueous Layer The hydroxypyridine product can act as a ligand for boron species, or its solubility can be pH-dependent. Carefully adjust the pH of the aqueous layer with acid or base to try and dissolve the precipitate.
Use of Brine Washing with a saturated sodium chloride solution (brine) can help to break up emulsions.[4]
Filtration If a solid persists, it may be necessary to filter the entire mixture through a pad of celite to remove the solid before proceeding with the separation of the layers.
Issue 3: Low Yield in HBr-Mediated Demethylation

Symptoms:

  • Low recovery of the desired hydroxypyridine after the reaction and workup.

Possible Causes and Solutions:

Cause Solution
Incomplete Reaction HBr-mediated demethylation often requires high temperatures (refluxing in 48% HBr). Ensure the reaction has been heated for a sufficient amount of time. Monitor the reaction by TLC or LC-MS.
Product Solubility The resulting hydroxypyridine hydrobromide salt may be highly soluble in the aqueous acidic phase. After extraction with an organic solvent, it may be necessary to neutralize the aqueous layer and re-extract to recover all of the product.
Side Reactions At high temperatures, other functional groups on the molecule may not be stable. If possible, consider using a milder demethylation agent like BBr₃.
Workup Procedure After cooling the reaction, it is often diluted with water and then extracted. Ensure thorough extraction with a suitable organic solvent. Continuous extraction may be necessary for products with moderate water solubility.

Quantitative Data Summary

The following table summarizes available quantitative data on the stability and cleavage of methoxypyridines. Direct comparative studies under identical conditions are limited in the literature, and much of the data is from specific synthetic examples rather than systematic kinetic studies.

Methoxy- pyridine IsomerConditionReagent/SolventTemperatureTimeResultReference
4-Methoxy- pyridineReductive DemethylationL-selectride / THFReflux2 hGood yield of 4-hydroxypyridine[9]
2-, 3-, 4-Methoxy- pyridineNucleophilic DemethylationNaSSiMe₃ / 1,3-dimethyl-2-imidazolidinone120-180 °CNot specified55-87% yield of hydroxypyridine[8]
4-Methoxy- phenylbutyric acidAcid-catalyzed DemethylationPyridinium hydrochloride (molten)180 °C3 hSmooth demethylation[2]
2-Alkoxy- pyridinesThermal RearrangementFlash Vacuum PyrolysisHigh Temp.N/ARearrangement to N-alkylpyridones[6][7]
4-Methoxy- pyridineThermal ConditionFlash Vacuum PyrolysisHigh Temp.N/ANo rearrangement[6][7]

Experimental Protocols

Protocol 1: Demethylation of 4-Methoxypyridine using Boron Tribromide (BBr₃)

Materials:

  • 4-Methoxypyridine

  • Anhydrous Dichloromethane (DCM)

  • Boron tribromide (1M solution in DCM)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve 4-methoxypyridine (1.0 equiv) in anhydrous DCM in an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a 1M solution of BBr₃ in DCM (1.1 - 1.5 equiv) dropwise to the stirred solution. An exotherm may be observed.

  • After the addition is complete, allow the reaction to stir at 0 °C and monitor its progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as eluent). If the reaction is slow, allow it to warm to room temperature and continue stirring.

  • Once the starting material is consumed, cool the reaction mixture back to 0 °C.

  • Slowly and carefully quench the reaction by the dropwise addition of methanol. This will decompose the excess BBr₃ and boron-containing complexes.

  • Remove the solvent and excess methanol under reduced pressure.

  • Dissolve the residue in a mixture of DCM and water.

  • Carefully neutralize the aqueous layer with a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude 4-hydroxypyridine.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Demethylation of a Methoxypyridine using Pyridinium Hydrochloride

Materials:

  • Methoxypyridine derivative

  • Pyridinium hydrochloride

  • Standard laboratory glassware suitable for high-temperature reactions

  • 2 N Hydrochloric acid

  • Methyl tert-butyl ether (MTBE) or other suitable extraction solvent

  • Toluene

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the methoxypyridine derivative (1.0 equiv) and pyridinium hydrochloride (2.5 - 5.0 equiv).

  • Heat the mixture to 180-210 °C to form a molten state.[3][10]

  • Stir the molten mixture at this temperature for 2-5 hours. Monitor the reaction progress by taking small aliquots, quenching them, and analyzing by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to 80-90 °C.

  • Carefully add 2 N HCl to the cooled mixture.[10]

  • Further cool the mixture to room temperature and dilute with an appropriate organic solvent for extraction, such as MTBE.[10]

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer multiple times with the organic solvent.

  • Combine the organic layers and wash with 2 N HCl.

  • Dry the organic phase over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization (e.g., from toluene) or column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Methoxypyridine in Anhydrous Solvent inert_atm Establish Inert Atmosphere (N2/Ar) start->inert_atm cool Cool to Desired Temperature inert_atm->cool add_reagent Add Demethylating Agent Dropwise cool->add_reagent stir Stir and Monitor (TLC/LC-MS) add_reagent->stir adjust_temp Adjust Temperature if Necessary stir->adjust_temp If sluggish quench Quench Reaction stir->quench Reaction Complete adjust_temp->stir extract Extraction quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify Product (Chromatography/ Recrystallization) concentrate->purify

Caption: A generalized experimental workflow for the demethylation of methoxypyridines.

Caption: A troubleshooting decision tree for common issues in methoxypyridine demethylation.

References

Technical Support Center: Optimizing Solvent Conditions for Reactions with (6-Methoxypyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing solvent conditions for chemical reactions involving (6-methoxypyridin-3-yl)methanamine. The following information is designed to address common issues encountered during synthesis and to provide actionable solutions for improving reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: I am observing poor solubility of this compound in my reaction solvent. What are my options?

A1: this compound, a primary amine with a methoxypyridine core, exhibits moderate polarity. Its solubility can be a critical factor in reaction success. If you are experiencing solubility issues, consider the following:

  • Solvent Screening: A systematic solvent screen is recommended. Based on the principle of "like dissolves like," polar aprotic solvents are often a good starting point. Ethereal solvents such as tetrahydrofuran (THF) and 1,4-dioxane, as well as dimethylformamide (DMF) and acetonitrile (ACN), are common choices for reactions involving similar amines. Chlorinated solvents like dichloromethane (DCM) have also been used successfully in specific applications like amide coupling.

  • Solvent Mixtures: Employing a co-solvent system can enhance solubility. For instance, a mixture of a less polar solvent (like toluene) with a more polar one (like THF or DMF) can be effective.

  • Temperature Adjustment: Gently warming the reaction mixture can increase the solubility of your starting materials. However, be mindful of the thermal stability of your reactants and products.

  • Sonication: In some cases, sonication can help to dissolve recalcitrant starting materials.

Q2: My amide coupling reaction with this compound is giving low yields. How can I improve it?

A2: Low yields in amide coupling reactions are a common challenge. Besides solubility issues, several other factors can be at play:

  • Choice of Coupling Reagent and Additives: The selection of the coupling reagent is crucial. For electron-rich amines like this compound, standard reagents such as HATU, HBTU, or EDC in combination with an additive like HOBt are generally effective. If one set of coupling reagents fails, trying an alternative is a good strategy.

  • Base Selection: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically used to neutralize the acid formed during the reaction and to prevent the protonation of the amine, which would render it non-nucleophilic. Ensure the base is added in sufficient quantity (often 2-3 equivalents).

  • Reaction Temperature: While many amide couplings proceed well at room temperature, some sluggish reactions may benefit from gentle heating (e.g., 40-60 °C). Conversely, for sensitive substrates where side reactions are a concern, cooling the reaction to 0 °C during the addition of reagents may be beneficial.

  • Solvent Choice: Polar aprotic solvents like DMF or DCM are standard for amide couplings. A patent example demonstrates the use of DCM for an amide coupling involving this compound with EDC and HOBt.[1] If solubility or side reactions are an issue, consider switching to an alternative solvent like THF or acetonitrile.

Q3: I am performing a reductive amination with this compound and observing incomplete conversion. What troubleshooting steps can I take?

A3: Incomplete conversion in reductive amination can be due to inefficient imine formation or a sluggish reduction step.

  • pH Control: The formation of the imine intermediate is pH-dependent. The reaction is typically carried out under weakly acidic conditions (pH 4-6) to facilitate the dehydration step. A catalytic amount of acetic acid is often added.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and commonly used reducing agent for one-pot reductive aminations as it can be used in the presence of the acid catalyst. If STAB is not effective, other reducing agents like sodium cyanoborohydride (NaBH₃CN) can be considered, although it is more toxic. A patent example shows the use of sodium cyanoborohydride in ethanol for a reductive amination reaction.

  • Solvent Selection: The choice of solvent can influence both the imine formation and the reduction. Alcohols like methanol or ethanol are often good choices as they can facilitate imine formation. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are also frequently used.

  • Water Scavenging: The formation of the imine from the amine and the carbonyl compound releases water. In some cases, the equilibrium can be driven towards the imine by removing water using a dehydrating agent like magnesium sulfate or molecular sieves.

Q4: Are there any known side reactions to be aware of when using this compound?

A4: While specific side reaction data for this compound is limited in the public domain, common side reactions for primary amines in the context of the reactions discussed include:

  • Over-alkylation: In N-alkylation reactions, the product, a secondary amine, can sometimes react further with the alkylating agent to form a tertiary amine. Using a slight excess of the primary amine or carefully controlling the stoichiometry of the alkylating agent can help to minimize this.

  • Reaction with Solvent: In some cases, the amine can react with certain solvents, especially under harsh conditions. For example, reaction with chlorinated solvents at elevated temperatures can sometimes lead to quaternization.

  • Oxidation: Amines can be susceptible to oxidation, especially in the presence of air and certain catalysts. Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

Troubleshooting Guides

Guide 1: Optimizing Amide Coupling Reactions
Problem Potential Cause Recommended Solution
Low or No Product Formation Poor solubility of starting materials.Test solubility in a range of polar aprotic solvents (DMF, DCM, THF, ACN). Use a co-solvent system or gently warm the reaction.
Inefficient activation of the carboxylic acid.Try a different coupling reagent (e.g., switch from EDC/HOBt to HATU). Ensure the coupling reagent is fresh and used in sufficient stoichiometry (typically 1.1-1.5 eq).
Low nucleophilicity of the amine (protonation).Ensure an adequate amount of a non-nucleophilic base (DIPEA, TEA) is used (2-3 eq).
Formation of Side Products Epimerization of chiral carboxylic acids.Use a racemization-suppressing additive like HOBt or HOAt. Consider running the reaction at a lower temperature.
Reaction of the amine with the coupling reagent.Add the amine to the pre-activated carboxylic acid solution.
Guide 2: Troubleshooting Reductive Amination
Problem Potential Cause Recommended Solution
Incomplete Reaction Inefficient imine formation.Adjust the pH to be weakly acidic (pH 4-6) with acetic acid. Consider using a solvent that azeotropically removes water (e.g., toluene) or add a dehydrating agent.
Sluggish reduction of the imine.Switch to a more reactive reducing agent (e.g., from STAB to NaBH₃CN, with appropriate safety precautions).
Formation of Alcohol Byproduct Reduction of the carbonyl starting material.Use a milder reducing agent that is more selective for the imine (STAB is generally good for this). Add the reducing agent after allowing sufficient time for imine formation.
Over-alkylation The secondary amine product reacts further.Use a slight excess of this compound.

Experimental Protocols

The following are representative, generalized protocols based on literature precedents for common reactions involving this compound. Note: These are starting points and may require optimization for your specific substrates.

Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
  • Solvent: Dichloromethane (DCM)[1]

  • Reagents:

    • Carboxylic acid (1.0 eq)

    • This compound (1.1 eq)

    • EDC·HCl (1.5 eq)

    • HOBt (1.2 eq)

    • DIPEA (3.0 eq)

Procedure:

  • Dissolve the carboxylic acid in anhydrous DCM in a flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC·HCl, HOBt, and DIPEA to the stirred solution.

  • Stir the mixture at 0 °C for 15-30 minutes to allow for the pre-activation of the carboxylic acid.

  • Add this compound to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Reductive Amination
  • Solvent: Ethanol

  • Reagents:

    • Aldehyde or Ketone (1.0 eq)

    • This compound (1.1 eq)

    • Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)

    • Acetic Acid (catalytic, e.g., 0.1 eq)

Procedure:

  • To a solution of the aldehyde or ketone and this compound in ethanol, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium cyanoborohydride portion-wise to the reaction mixture. Caution: NaBH₃CN is toxic and can release HCN gas upon contact with strong acids. Handle in a well-ventilated fume hood.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Adjust the pH to basic (pH > 8) with an aqueous base (e.g., 1M NaOH).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols and troubleshooting steps.

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Carboxylic Acid in Anhydrous DCM cool Cool to 0 °C start->cool add_reagents Add EDC, HOBt, DIPEA cool->add_reagents preactivate Stir for 15-30 min (Pre-activation) add_reagents->preactivate add_amine Add this compound preactivate->add_amine react Warm to RT, Stir 12-24h add_amine->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Workup (NaHCO3, H2O, Brine) monitor->workup dry Dry and Concentrate workup->dry purify Column Chromatography dry->purify Reductive_Amination_Troubleshooting cluster_issue Identify Issue cluster_solutions_incomplete Solutions for Incomplete Conversion cluster_solutions_side Solutions for Side Products start Reductive Amination Problem incomplete_conv Incomplete Conversion start->incomplete_conv side_products Side Products (e.g., Alcohol) start->side_products check_ph Adjust pH to 4-6 incomplete_conv->check_ph Check Imine Formation change_reductant Use Stronger Reducing Agent incomplete_conv->change_reductant Check Reduction Step mild_reductant Use Milder Reducing Agent (STAB) side_products->mild_reductant preform_imine Pre-form Imine Before Reduction side_products->preform_imine remove_water Add Dehydrating Agent check_ph->remove_water

References

Technical Support Center: Synthesis of (6-Methoxypyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges related to the removal of impurities during the synthesis of (6-Methoxypyridin-3-yl)methanamine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: The two primary synthetic routes for this compound are:

  • Reduction of 6-methoxynicotinonitrile: This method involves the reduction of the nitrile group to a primary amine using a suitable reducing agent.

  • Reductive amination of 6-methoxynicotinaldehyde: This one-pot reaction involves the formation of an imine intermediate from the aldehyde and an ammonia source, which is then reduced in situ to the desired amine.

Q2: What are the most common impurities associated with the synthesis of this compound?

A2: Impurities are often specific to the synthetic route employed.

  • From Reduction of 6-methoxynicotinonitrile:

    • Unreacted 6-methoxynicotinonitrile: Incomplete reduction can lead to the presence of the starting material.

    • Secondary and Tertiary Amines: The newly formed primary amine can react with the intermediate imine, leading to the formation of bis((6-methoxypyridin-3-yl)methyl)amine (a secondary amine) and tris((6-methoxypyridin-3-yl)methyl)amine (a tertiary amine).[1][2]

    • Hydrolysis products: If water is present during workup, the intermediate imine can hydrolyze back to 6-methoxynicotinaldehyde.

  • From Reductive Amination of 6-methoxynicotinaldehyde:

    • Unreacted 6-methoxynicotinaldehyde: Incomplete reaction will leave the starting aldehyde in the crude product.

    • Iminium intermediate: The intermediate imine may persist if the reduction is not complete.[3][4]

    • 6-methoxy-3-pyridinemethanol: The aldehyde starting material can be reduced to the corresponding alcohol by the reducing agent.

    • Over-alkylation products: Similar to the nitrile reduction, secondary and tertiary amines can form.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the final product and detecting non-volatile impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or triethylamine) is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities, such as residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the desired product and for identifying the structure of unknown impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for impurities, aiding in their identification.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Presence of Starting Material in the Final Product
Potential Cause Recommended Solution
Incomplete Reaction - Increase Reaction Time: Monitor the reaction by TLC or LC-MS to ensure full conversion of the starting material. - Increase Stoichiometry of Reagents: A slight excess of the reducing agent may be necessary. - Optimize Reaction Temperature: Ensure the reaction is proceeding at the optimal temperature for the chosen reagents.
Inefficient Purification - Optimize Column Chromatography: Adjust the solvent system (mobile phase) to achieve better separation between the product and the starting material. A gradient elution may be required. - Recrystallization: If the starting material and product have sufficiently different solubilities, recrystallization from a suitable solvent system can be effective.
Issue 2: Formation of Secondary and/or Tertiary Amine Byproducts
Potential Cause Recommended Solution
Reaction Conditions Favoring Over-Alkylation - Use a Large Excess of Ammonia: When performing reductive amination, using a large excess of ammonia or an ammonia salt can shift the equilibrium away from the formation of secondary and tertiary amines. - Catalytic Hydrogenation Conditions: The choice of catalyst and the addition of ammonia can help suppress the formation of these byproducts during nitrile reduction.[1][2]
Co-elution During Chromatography - Modify Chromatographic Conditions: The polarity of primary, secondary, and tertiary amines can be very similar. Adding a modifier like triethylamine to the mobile phase can improve peak shape and resolution on silica gel. Alternatively, using a different stationary phase (e.g., alumina) may be beneficial.
Ineffective Acid-Base Extraction - Careful pH Control: While all three amines are basic, there might be slight differences in their pKa values. A carefully controlled pH during aqueous extraction might allow for some degree of separation, though this is often challenging.
Issue 3: Product is an Oil or Fails to Crystallize
Potential Cause Recommended Solution
Presence of Impurities - Further Purification: The presence of impurities can inhibit crystallization. Subject the oil to another purification step, such as column chromatography. - Trituration: Stirring the oil with a non-polar solvent in which the product is insoluble but the impurities are soluble (e.g., hexanes, diethyl ether) can sometimes induce crystallization.
Inappropriate Solvent for Crystallization - Solvent Screening: Perform a systematic screening of different solvents and solvent mixtures to find a suitable system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
Product is Naturally an Oil at Room Temperature - Salt Formation: Convert the amine to a solid salt (e.g., hydrochloride or tartrate) by treating it with the corresponding acid. The salt is often crystalline and can be more easily purified by recrystallization. The free base can be regenerated by treatment with a base.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

Objective: To remove polar and non-polar impurities from crude this compound.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (TEA)

  • Glass column

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or DCM).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a mobile phase of DCM. Gradually increase the polarity by adding methanol. A common gradient is from 100% DCM to 95:5 DCM:MeOH. To improve the peak shape of the amine, 0.1-1% triethylamine can be added to the mobile phase.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Acid-Base Extraction

Objective: To separate the basic amine product from non-basic impurities.

Materials:

  • Crude this compound

  • Diethyl ether or Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Separatory funnel

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolution: Dissolve the crude product in an organic solvent such as diethyl ether or ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M HCl. The basic amine will move into the aqueous layer as its hydrochloride salt. Repeat the extraction 2-3 times.

  • Separation of Layers: Combine the aqueous layers. The organic layer, containing non-basic impurities, can be discarded.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 1 M NaOH with stirring until the solution is basic (pH > 10). This will regenerate the free amine.

  • Back Extraction: Extract the aqueous layer with fresh organic solvent (diethyl ether or ethyl acetate) 3-4 times.

  • Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter and remove the solvent under reduced pressure to yield the purified amine.

Quantitative Data

The following tables provide illustrative data for typical purities and recoveries. Actual results will vary depending on the specific reaction conditions and the purity of the starting materials.

Table 1: Illustrative Purity Profile Before and After Purification

Compound Initial Purity (by HPLC) Purity after Column Chromatography Purity after Recrystallization of HCl Salt
This compound85%98%>99.5%
6-methoxynicotinonitrile (Impurity)5%<0.5%Not Detected
bis((6-methoxypyridin-3-yl)methyl)amine (Impurity)8%1%<0.2%
Other Impurities2%<0.5%<0.3%

Table 2: Comparison of Purification Method Efficiency

Purification Method Typical Recovery Typical Final Purity Throughput Scalability
Column Chromatography70-90%95-99%LowModerate
Recrystallization (as free base)60-80%>99%ModerateHigh
Recrystallization (as HCl salt)80-95%>99.5%HighHigh
Acid-Base Extraction>90%90-98%HighHigh

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product synthesis Crude Product (from synthesis) extraction Acid-Base Extraction synthesis->extraction Initial Cleanup chromatography Column Chromatography extraction->chromatography Further Purification recrystallization Recrystallization / Salt Formation chromatography->recrystallization Final Polishing analysis Purity Analysis (HPLC, NMR, GC-MS) recrystallization->analysis product Pure Product (>99%) analysis->product Release

Caption: General experimental workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_impurity_check Impurity Identification cluster_solutions Troubleshooting Path start Crude Product Analysis impurity_present Major Impurity Identified? start->impurity_present starting_material Unreacted Starting Material impurity_present->starting_material Yes byproducts Side-Products (e.g., secondary amine) impurity_present->byproducts Yes other Other/Unknown impurity_present->other Yes final_product Pure Product impurity_present->final_product No optimize_reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) starting_material->optimize_reaction byproducts->optimize_reaction optimize_purification Optimize Purification (Chromatography, Recrystallization) byproducts->optimize_purification characterize_unknown Characterize Unknown (LC-MS, NMR) other->characterize_unknown optimize_reaction->start Re-run Synthesis optimize_purification->start Re-purify characterize_unknown->optimize_purification

Caption: A logical troubleshooting guide for impurity removal based on initial analysis of the crude product.

References

Scale-up challenges for the synthesis of (6-Methoxypyridin-3-yl)methanamine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (6-methoxypyridin-3-yl)methanamine and its derivatives. The information is tailored to address challenges encountered during the scale-up of this critical pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for the large-scale production of this compound?

A1: The two most common industrial-scale synthetic routes are:

  • Catalytic Hydrogenation of 6-Methoxynicotinonitrile: This method involves the reduction of the nitrile group to a primary amine using a catalyst, typically Raney Nickel, under a hydrogen atmosphere. It is often favored for its atom economy and relatively clean conversion.

  • Reductive Amination of 6-Methoxynicotinaldehyde: This route involves the reaction of the aldehyde with an ammonia source to form an imine intermediate, which is then reduced to the desired amine. Common reducing agents include sodium borohydride or catalytic hydrogenation.

Q2: What are the main challenges when scaling up the Raney Nickel-catalyzed hydrogenation of 6-methoxynicotinonitrile?

A2: Key scale-up challenges include:

  • Catalyst Activity and Loading: Ensuring consistent catalyst activity and optimizing the catalyst loading (wt/wt % to substrate) is crucial for efficient and complete conversion.

  • Heat Management: The hydrogenation of nitriles is highly exothermic, requiring careful temperature control to prevent runaway reactions and the formation of byproducts.

  • Mass Transfer: Efficient mixing and gas dispersion are critical to ensure adequate contact between the substrate, hydrogen, and the heterogeneous catalyst.

  • Catalyst Handling and Safety: Raney Nickel is pyrophoric when dry and must be handled as a slurry under an inert atmosphere to prevent ignition.[1] Safe filtration and recovery procedures are paramount at scale.

  • Catalyst Poisoning: The pyridine nitrogen can act as a catalyst poison, and impurities in the starting material or solvent can deactivate the Raney Nickel.

Q3: What are the common impurities or byproducts observed in the synthesis of this compound?

A3: Depending on the synthetic route, common impurities may include:

  • From Catalytic Hydrogenation of the Nitrile:

    • Secondary Amine (Dimer): Formation of bis((6-methoxypyridin-3-yl)methyl)amine can occur through the reaction of the product amine with an intermediate imine.

    • Unreacted Starting Material: Incomplete reaction can leave residual 6-methoxynicotinonitrile.

    • Over-reduction Products: In some cases, reduction of the pyridine ring can occur, although this is less common under standard conditions.

  • From Reductive Amination of the Aldehyde:

    • Secondary and Tertiary Amines: Over-alkylation of the product amine is a common side reaction.

    • Corresponding Alcohol: Reduction of the starting aldehyde (6-methoxynicotinaldehyde) to (6-methoxypyridin-3-yl)methanol.

    • Unreacted Starting Material: Residual 6-methoxynicotinaldehyde.

Q4: How can the formation of the secondary amine impurity be minimized during the hydrogenation of 6-methoxynicotinonitrile?

A4: The formation of the secondary amine dimer can be suppressed by:

  • Addition of Ammonia: Conducting the reaction in the presence of excess ammonia shifts the equilibrium away from the formation of the secondary amine.

  • Optimizing Reaction Conditions: Lowering the reaction temperature and ensuring a high hydrogen pressure can favor the direct reduction of the imine intermediate to the primary amine.

  • Choice of Catalyst and Modifiers: Certain catalyst preparations or the use of additives can enhance selectivity towards the primary amine.

Q5: What are the recommended methods for purifying this compound at a large scale?

A5: Purification strategies at scale often involve:

  • Distillation: Vacuum distillation can be effective for purifying the free base of this compound.

  • Crystallization of a Salt: Formation of a crystalline salt, such as the hydrochloride salt, is a highly effective method for purification.[1] This process can remove many process-related impurities. The product can then be isolated by filtration.

  • Extraction: Liquid-liquid extraction is used during the work-up to separate the product from water-soluble and other impurities.

Troubleshooting Guides

Problem 1: Low Yield in Raney Nickel-Catalyzed Hydrogenation of 6-Methoxynicotinonitrile
Potential Cause Troubleshooting Step
Poor Catalyst Activity Ensure the Raney Nickel is fresh and has been stored and handled properly to prevent deactivation. Consider using a higher catalyst loading or a different grade of catalyst.
Catalyst Poisoning Analyze the starting material and solvent for potential poisons (e.g., sulfur compounds). Pre-treat the starting material if necessary.
Insufficient Hydrogen Pressure Increase the hydrogen pressure to improve the rate of hydrogenation. Ensure the reactor is properly sealed and maintaining pressure.
Poor Mass Transfer Increase the agitation speed to ensure good mixing of the catalyst slurry and efficient hydrogen dispersion.
Sub-optimal Temperature Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to byproduct formation.
Problem 2: High Levels of Secondary Amine Impurity
Potential Cause Troubleshooting Step
Insufficient Ammonia Increase the concentration of ammonia in the reaction mixture. This can be added as aqueous ammonia or anhydrous ammonia gas.
Reaction Temperature Too High Lower the reaction temperature to favor the formation of the primary amine.
Low Hydrogen Pressure A higher hydrogen pressure can promote the rapid reduction of the intermediate imine to the primary amine before it can react with another amine molecule.
Extended Reaction Time Monitor the reaction progress and stop the reaction once the starting material is consumed to prevent further side reactions.
Problem 3: Difficulties in Isolating a Pure Product
Potential Cause Troubleshooting Step
Emulsion Formation During Extraction Adjust the pH of the aqueous phase or add a salt (e.g., NaCl) to break the emulsion. Consider using a different solvent system.
Product is an Oil Instead of a Solid If attempting to crystallize the free base, consider converting it to a salt (e.g., hydrochloride) which is more likely to be a crystalline solid with a sharp melting point.
Poor Decolorization Treat the product solution with activated carbon to remove colored impurities before crystallization.
Co-precipitation of Impurities Optimize the crystallization solvent and cooling profile. A slower cooling rate can lead to purer crystals. Consider a re-crystallization step if necessary.

Data Presentation

Table 1: Comparison of Typical Reaction Conditions for Key Synthetic Steps

ParameterCatalytic Hydrogenation of NitrileReductive Amination of Aldehyde
Starting Material 6-Methoxynicotinonitrile6-Methoxynicotinaldehyde
Catalyst/Reagent Raney NickelAmmonia, Reducing Agent (e.g., NaBH₄ or H₂/Catalyst)
Typical Solvent Methanol, Ethanol, THF (often with ammonia)Methanol, Ethanol
Temperature Range 40 - 80 °C20 - 50 °C
Pressure 50 - 500 psi (Hydrogen)Atmospheric to 100 psi (if using H₂)
Typical Yield > 85%70 - 90%
Key Impurities Secondary amine, unreacted nitrileSecondary/tertiary amines, corresponding alcohol

Experimental Protocols

Key Experiment 1: Scale-up of Raney Nickel-Catalyzed Hydrogenation of 6-Methoxynicotinonitrile

Objective: To produce this compound on a multi-kilogram scale.

Materials:

  • 6-Methoxynicotinonitrile (1.0 kg, 1.0 equiv)

  • Raney Nickel (slurry in water, ~50% w/w, 100 g, 10 wt%)

  • Methanol (10 L)

  • Ammonia (25-30% in water, 1.0 L)

  • Hydrogen gas

  • Filter aid (e.g., Celite)

  • Hydrochloric acid (concentrated)

  • Toluene

Procedure:

  • Reactor Setup: Charge a suitable high-pressure reactor with 6-methoxynicotinonitrile, methanol, and aqueous ammonia.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add the Raney Nickel slurry to the reactor.

  • Hydrogenation: Seal the reactor and purge with nitrogen, followed by purging with hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 150 psi) and heat the mixture to the target temperature (e.g., 60 °C) with vigorous agitation.

  • Reaction Monitoring: Monitor the reaction progress by in-process control (IPC) such as HPLC or GC to confirm the disappearance of the starting material.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with nitrogen.

  • Catalyst Filtration: Filter the reaction mixture through a pad of filter aid under a nitrogen blanket to remove the Raney Nickel catalyst. The filter cake should be kept wet with water at all times to prevent ignition.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the methanol.

  • Extraction: To the residue, add water and toluene. Adjust the pH to >12 with aqueous sodium hydroxide. Separate the organic layer. Extract the aqueous layer with toluene.

  • Salt Formation and Isolation: Combine the organic layers and wash with brine. To the toluene solution, slowly add concentrated hydrochloric acid with stirring to precipitate the hydrochloride salt of the product.

  • Drying: Filter the solid product, wash with toluene, and dry under vacuum to yield this compound hydrochloride.

Visualizations

experimental_workflow start Start: 6-Methoxynicotinonitrile reactor_setup Reactor Charging (Nitrile, Solvent, Ammonia) start->reactor_setup catalyst_addition Catalyst Addition (Raney Nickel Slurry) reactor_setup->catalyst_addition hydrogenation Hydrogenation (Heat, Pressure, Agitation) catalyst_addition->hydrogenation ipc In-Process Control (HPLC/GC) hydrogenation->ipc ipc->hydrogenation Incomplete workup Reaction Work-up (Cooling, Venting) ipc->workup Complete filtration Catalyst Filtration (Under Inert Atmosphere) workup->filtration concentration Solvent Removal filtration->concentration extraction Liquid-Liquid Extraction concentration->extraction salt_formation Hydrochloride Salt Formation extraction->salt_formation isolation Product Isolation (Filtration, Drying) salt_formation->isolation end Final Product: This compound HCl isolation->end

Caption: Workflow for the scale-up synthesis of this compound HCl.

troubleshooting_logic start Low Yield in Hydrogenation check_catalyst Check Catalyst Activity (Freshness, Loading) start->check_catalyst check_pressure Verify Hydrogen Pressure check_catalyst->check_pressure OK action_catalyst Increase Catalyst Loading or Use New Batch check_catalyst->action_catalyst Suspect check_temp Optimize Temperature check_pressure->check_temp OK action_pressure Increase H2 Pressure check_pressure->action_pressure Low check_mixing Evaluate Agitation check_temp->check_mixing OK action_temp Perform Temperature Scouting check_temp->action_temp Not Optimized action_mixing Increase Agitation Speed check_mixing->action_mixing Poor end Yield Improved check_mixing->end OK action_catalyst->end action_pressure->end action_temp->end action_mixing->end

Caption: Troubleshooting decision tree for low yield in catalytic hydrogenation.

References

Preventing dimer formation in (6-Methoxypyridin-3-yl)methanamine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (6-Methoxypyridin-3-yl)methanamine. The focus is on preventing the common issue of dimer formation during acylation and other coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is "dimer formation" in the context of this compound reactions?

In the context of reactions involving this compound, "dimer formation" can refer to two primary side products:

  • Diacylated Product: This is the most common "dimer" formed during acylation reactions. The primary amine nitrogen is acylated twice, leading to the formation of an imide. This is particularly prevalent when using excess acylating agent or under forcing reaction conditions.

  • Secondary Amine Dimer: This dimer results from the self-condensation of two molecules of this compound to form a secondary amine with the elimination of ammonia. This is less common in standard acylation reactions but can be promoted by certain catalysts and higher temperatures.

Q2: What are the main causes of diacylation (imide formation)?

Several factors can contribute to the formation of the diacylated byproduct:

  • Excess Acylating Agent: Using a significant excess of the acylating agent (e.g., acyl chloride, anhydride) is a primary driver of diacylation.

  • Strongly Activating Coupling Reagents: Highly reactive coupling reagents can lead to a rapid initial acylation followed by a second acylation of the resulting amide.

  • High Reaction Temperatures: Elevated temperatures can provide the necessary energy to overcome the activation barrier for the second acylation step.

  • Choice of Base: The type and amount of base used can influence the nucleophilicity of the initially formed amide, potentially promoting a second reaction.

Q3: How can I minimize the formation of the secondary amine dimer?

The formation of the secondary amine dimer via self-condensation is less common in typical amide coupling reactions but can be minimized by:

  • Avoiding High Temperatures: Self-condensation is generally favored at higher temperatures.

  • Catalyst Choice: Avoid catalysts known to promote amine self-condensation, such as certain transition metal catalysts, unless this transformation is desired.

  • Stoichiometry Control: Using the amine as the limiting reagent in the presence of the coupling partner will favor the desired reaction over self-condensation.

Q4: Are there any specific safety precautions for working with this compound?

Yes, this compound is classified as a hazardous substance. It is crucial to consult the Safety Data Sheet (SDS) before use. Key hazards include:

  • Acute toxicity (oral, dermal, inhalation)

  • Skin and eye irritation

Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guides

Issue 1: Formation of a Major Byproduct with a Mass Corresponding to a Diacylated "Dimer"

This is the most common issue encountered during acylation reactions.

Troubleshooting Workflow:

Start High Purity Desired Product Issue Major Diacylated Byproduct Observed Start->Issue Reaction Performed Stoichiometry Adjust Stoichiometry: - Use 1.0-1.1 eq. of acylating agent Issue->Stoichiometry Troubleshoot Temp Lower Reaction Temperature: - Run at 0 °C or room temperature Stoichiometry->Temp Reagent_Addition Slow Reagent Addition: - Add acylating agent dropwise Temp->Reagent_Addition Base Optimize Base: - Use a non-nucleophilic base (e.g., DIPEA) - Use 1.1-1.5 eq. Reagent_Addition->Base Coupling_Agent Change Coupling Reagent: - Switch to a milder agent (e.g., EDC/HOBt) Base->Coupling_Agent Success Diacylation Minimized Coupling_Agent->Success Problem Solved Start High Purity Desired Product Issue Secondary Amine Dimer Observed Start->Issue Reaction Performed Temp Lower Reaction Temperature: - Avoid heating above room temperature Issue->Temp Troubleshoot Catalyst Review Catalyst: - Avoid transition metal catalysts known for amine self-condensation Temp->Catalyst Concentration Adjust Concentration: - Run reaction at a lower concentration Catalyst->Concentration Success Self-Condensation Minimized Concentration->Success Problem Solved Amine This compound Desired_Product Desired Amide Amine->Desired_Product 1 eq. Acylating Agent Self_Condensation_Product Secondary Amine Dimer Amine->Self_Condensation_Product Self-Condensation (Heat/Catalyst) Acylating_Agent Acylating Agent Diacylated_Product Diacylated Dimer Desired_Product->Diacylated_Product Excess Acylating Agent

Technical Support Center: N-Boc Protection of (6-Methoxypyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for the N-Boc protection of (6-Methoxypyridin-3-yl)methanamine. Through a series of frequently asked questions and detailed experimental protocols, this resource aims to address common challenges encountered during this synthetic step.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My N-Boc protection of this compound is showing low to no conversion. What are the likely causes?

Several factors can contribute to a sluggish or incomplete reaction with this particular substrate. The primary reason often lies in the reduced nucleophilicity of the amine. The electron-withdrawing nature of the pyridine ring can decrease the reactivity of the aminomethyl group.[1]

Here are the common causes and suggested solutions:

  • Insufficiently Activating Conditions: Standard conditions that work for aliphatic amines may be too mild for this substrate.

  • Poor Solubility: The starting material or reagents may not be fully dissolved in the chosen solvent.

  • Inappropriate Base: The base used may not be strong enough or suitable for this specific reaction.

  • Reagent Quality: Degradation of Boc-anhydride (di-tert-butyl dicarbonate) can lead to lower yields.

Q2: How can I improve the yield and reaction rate?

To enhance the reaction's efficiency, consider the following modifications to your protocol:

ParameterStandard ConditionsRecommended Adjustment for this compoundRationale
Catalyst/Additive None or DMAPAdd a catalytic amount of 4-Dimethylaminopyridine (DMAP) or Sodium Iodide (NaI).[2]DMAP is a highly effective acylation catalyst. NaI can also promote the reaction, potentially through in situ formation of a more reactive intermediate.[2]
Base Triethylamine (TEA)Use a stronger, non-nucleophilic base like Diisopropylethylamine (DIPEA) or consider a biphasic system with NaOH.A stronger base can help to deprotonate the amine more effectively.
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)Aprotic polar solvents like Acetonitrile (ACN) or Dimethylformamide (DMF) can be beneficial. A mixture of THF and water can also be effective.[3]Improved solubility of the starting material and intermediates can accelerate the reaction.
Temperature Room TemperatureGentle heating to 40-50 °C may be necessary.Increased temperature can overcome the activation energy barrier for less reactive amines.
Stoichiometry 1.1-1.5 eq. of Boc₂OIncrease to 1.5-2.0 eq. of Boc₂O.Ensures complete consumption of the starting amine, especially if some anhydride is consumed by side reactions.

Q3: I am observing multiple spots on my TLC, including a potential di-Boc protected product. How can I prevent this?

The formation of a di-Boc protected product, while less common for primary amines, can occur under forcing conditions.

  • Control Stoichiometry: Use a stoichiometric amount of Boc-anhydride (1.0 to 1.1 equivalents) and monitor the reaction closely by TLC.

  • Lower Temperature: Running the reaction at 0 °C to room temperature can help minimize over-reaction.

  • Avoid Excess Base: An excess of a strong base can sometimes promote the formation of the di-Boc species.

Q4: The purification of my Boc-protected product is proving difficult. What are the recommended procedures?

The Boc-protected product is generally less polar than the starting amine.

  • Standard Workup: A typical workup involves quenching the reaction, followed by an aqueous wash to remove the base and any water-soluble byproducts. The organic layer is then dried and concentrated.

  • Column Chromatography: If impurities persist, purification by column chromatography on silica gel is usually effective. A gradient of ethyl acetate in hexanes is a common eluent system.

  • Crystallization: If the product is a solid, crystallization can be an effective purification method.[4]

Detailed Experimental Protocol

This protocol is a starting point and may require optimization based on your specific experimental observations.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in DCM or THF.

  • Addition of Base and Catalyst: Add TEA (1.5 eq.) or DIPEA (1.5 eq.) and a catalytic amount of DMAP (0.1 eq.). Stir the solution for 5-10 minutes at room temperature.

  • Addition of Boc-Anhydride: Add Boc₂O (1.2 eq.) portion-wise to the stirred solution.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours. If the reaction is sluggish, gentle heating to 40 °C can be applied.

  • Workup:

    • Once the starting material is consumed, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Experimental Workflow

experimental_workflow start Dissolve Amine, Base, and Catalyst in Solvent add_boc Add Boc₂O start->add_boc react Stir at RT and Monitor by TLC add_boc->react workup Aqueous Workup react->workup purify Purification (Chromatography) workup->purify product Isolated Product purify->product

Caption: General experimental workflow for the N-Boc protection of this compound.

Troubleshooting Decision Tree

troubleshooting_workflow start Reaction Incomplete? increase_temp Increase Temperature (40°C) start->increase_temp Yes side_products Side Products Observed? start->side_products No change_solvent Use Aprotic Polar Solvent (e.g., ACN, DMF) increase_temp->change_solvent add_catalyst Add DMAP or NaI change_solvent->add_catalyst increase_boc Increase Boc₂O Stoichiometry add_catalyst->increase_boc reduce_temp Lower Reaction Temperature (0°C) side_products->reduce_temp Yes proceed Proceed to Workup and Purification side_products->proceed No control_stoichiometry Use 1.05 eq. Boc₂O reduce_temp->control_stoichiometry

Caption: A decision tree for troubleshooting common issues in the N-Boc protection reaction.

References

Technical Support Center: Enhancing Aqueous Solubility of (6-Methoxypyridin-3-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the aqueous solubility of (6-methoxypyridin-3-yl)methanamine derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative has poor aqueous solubility. What are the initial steps to address this?

A1: A preliminary assessment of the compound's physicochemical properties is crucial. Start by determining the solubility in various solvents, including water, phosphate-buffered saline (PBS) at physiological pH (7.4), and organic solvents like dimethyl sulfoxide (DMSO) and ethanol.[1] This will help establish a baseline and inform the selection of an appropriate solubilization strategy.

Q2: What are the most common strategies for improving the aqueous solubility of amine-containing heterocyclic compounds like my derivative?

A2: Several effective strategies can be employed:

  • Salt Formation: Since the this compound core contains a basic amine group, forming a salt with a pharmaceutically acceptable acid is often the most straightforward and effective method to significantly increase aqueous solubility.[2][3][4]

  • Prodrug Approach: A bioreversible derivative, or prodrug, can be designed to have improved solubility.[5][6][7] For an amine, this could involve creating a more soluble promoiety that is enzymatically or chemically cleaved in vivo to release the active parent drug.

  • Use of Excipients:

    • Cyclodextrins: These cyclic oligosaccharides can encapsulate the poorly soluble drug within their hydrophobic core, while their hydrophilic exterior enhances solubility in aqueous solutions.[8][9][10][11][12]

    • Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene glycol) can increase the solubility of hydrophobic compounds.[13][14]

  • Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the drug particles, which can lead to a faster dissolution rate.[15][16][17]

Q3: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer for my in vitro assay. How can I prevent this?

A3: This is a common issue with poorly soluble compounds.[1] Here are several troubleshooting steps:

  • Lower the Final Concentration: Your final assay concentration may be exceeding the aqueous solubility limit of the compound. Try performing a serial dilution to find the highest concentration that remains in solution.

  • Optimize Co-solvent Percentage: Keep the final concentration of DMSO in your assay medium as low as possible (ideally below 1%) to minimize solvent-induced artifacts.[1]

  • Use a Different Co-solvent: Experiment with other organic solvents or a combination of solvents.

  • Employ Sonication or Gentle Warming: Vortexing or brief sonication after dilution can help dissolve small precipitates. Gentle warming can also be effective, but be cautious of potential compound degradation.[1]

  • Incorporate a Surfactant: A small amount of a biocompatible surfactant in your final dilution can help maintain solubility.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution(s)
Inconsistent solubility results between experiments. Variation in experimental conditions (temperature, pH, agitation time).Standardize your solubility measurement protocol. Ensure consistent temperature control, accurate pH measurement of buffers, and a fixed agitation time to reach equilibrium.[18][19]
A selected salt form is highly hygroscopic. The chosen counter-ion has a high affinity for water.Screen a variety of counter-ions. A salt screening study can identify a form with a better balance of solubility and hygroscopicity.[2][3]
A prodrug shows good solubility but poor conversion to the active compound. The linking moiety is too stable or not susceptible to enzymatic cleavage in the assay system.Design prodrugs with different linkers that are known to be cleaved by common metabolic enzymes (e.g., esterases).[20][21]
Cyclodextrin complexation does not significantly improve solubility. The cyclodextrin cavity size is not optimal for the drug molecule, or the binding affinity is low.Screen different types of cyclodextrins (α, β, γ) and their derivatives (e.g., HP-β-CD, SBE-β-CD) to find the best fit for your compound.[8][9]

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[22]

  • Preparation: Add an excess amount of the this compound derivative to a known volume of the desired solvent (e.g., purified water, PBS pH 7.4) in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation at a high speed (e.g., 14,000 rpm for 15 minutes) or by filtration using a syringe filter with a low-binding membrane (e.g., 0.22 µm PVDF).

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent. Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

  • Analysis: Calculate the solubility in mg/mL or µg/mL. It is recommended to perform the experiment in triplicate.

Protocol 2: Salt Formation and Screening

This protocol outlines a general procedure for screening different salt forms to enhance solubility.

  • Counter-ion Selection: Choose a diverse set of pharmaceutically acceptable acids (e.g., hydrochloride, mesylate, sulfate, tosylate) to react with the basic amine of your derivative.[3]

  • Salt Synthesis: Dissolve the free base of your compound in a suitable organic solvent. In a separate vial, dissolve the selected acid (typically 1.0-1.1 molar equivalents) in the same or a miscible solvent. Mix the two solutions and allow the salt to precipitate or crystallize. If no solid forms, slowly add an anti-solvent or allow the solvent to evaporate slowly.

  • Characterization: Isolate the resulting solid and characterize it to confirm salt formation using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and nuclear magnetic resonance (NMR).[3][23]

  • Solubility Assessment: Determine the aqueous solubility of each salt form using the shake-flask method (Protocol 1).

  • Data Comparison: Compare the solubility of the different salt forms to the free base to identify the optimal salt for further development.

Quantitative Data Summary

Table 1: Solubility of Compound "X" and its Salt Forms in Water at 25°C

Compound Form Solubility (µg/mL) Fold Increase vs. Free Base
Free Base15-
Hydrochloride Salt1,25083
Mesylate Salt2,800187
Sulfate Salt95063

Table 2: Effect of Cyclodextrins on the Apparent Solubility of Compound "X" in Water at 25°C

Cyclodextrin (10 mM) Apparent Solubility (µg/mL) Fold Increase vs. No Cyclodextrin
None15-
α-Cyclodextrin453
β-Cyclodextrin18012
HP-β-Cyclodextrin95063

Visualizations

Experimental Workflow for Solubility Enhancement

G cluster_0 Initial Assessment cluster_1 Solubility Enhancement Strategies cluster_2 Analysis & Selection A Poorly Soluble Derivative B Determine Baseline Solubility (Shake-Flask Method) A->B C Salt Formation B->C D Prodrug Synthesis B->D E Cyclodextrin Complexation B->E F Co-solvent Formulation B->F G Measure Enhanced Solubility C->G D->G E->G F->G H Assess Physicochemical Properties (e.g., Stability, Hygroscopicity) G->H I Select Lead Candidate H->I J Optimized Derivative I->J Proceed to In Vivo Studies

Caption: Workflow for improving the aqueous solubility of a research compound.

Potential Signaling Pathway Involvement

This compound derivatives have been identified as scaffolds for inhibitors of atypical kinases such as RIOK2, which are implicated in ribosome maturation and cell cycle progression.[24]

G cluster_0 Cell Cycle Regulation RIOK2 RIOK2 Kinase Pre_40S Pre-40S Ribosomal Subunit RIOK2->Pre_40S phosphorylates rRNA_Proc rRNA Processing Pre_40S->rRNA_Proc Ribosome Mature 40S Subunit rRNA_Proc->Ribosome Translation Protein Translation Ribosome->Translation Progression Cell Cycle Progression (G1 to S phase) Translation->Progression Proliferation Cancer Cell Proliferation Progression->Proliferation Inhibitor (6-Methoxypyridin-3-yl) methanamine Derivative Inhibitor->RIOK2

Caption: Inhibition of the RIOK2 signaling pathway by a derivative.

References

Validation & Comparative

Comparative Analysis of (6-Methoxypyridin-3-yl)methanamine and Structurally Related Pyridylmethanamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (6-Methoxypyridin-3-yl)methanamine with other substituted pyridylmethanamines, focusing on their interactions with neuronal nicotinic acetylcholine receptors (nAChRs). The information presented herein is compiled from various scientific studies to aid in structure-activity relationship (SAR) analysis and guide future drug discovery efforts.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these compounds is crucial for interpreting their biological activity and pharmacokinetic profiles. While comprehensive experimental data for a wide range of analogs is not available in a single source, the properties of the parent compound, this compound, are detailed below.

PropertyValueSource
Molecular Formula C₇H₁₀N₂OPubChem
Molecular Weight 138.17 g/mol PubChem
IUPAC Name This compoundPubChem

Receptor Binding Affinity

The affinity of a compound for its biological target is a critical determinant of its potency. For pyridylmethanamine derivatives, the primary targets of interest are often the various subtypes of nicotinic acetylcholine receptors. The following table summarizes the binding affinities (Ki) of this compound and its analogs where data is available. It is important to note that direct comparative data from a single study is limited, and values are compiled from different sources, which may use varying experimental conditions.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) at Nicotinic Acetylcholine Receptor Subtypes

CompoundSubstitution Patternα4β2 nAChRα7 nAChRα3β4 nAChR
This compound 6-MethoxyData Not AvailableData Not AvailableData Not Available
(Pyridin-3-yl)methanamine UnsubstitutedData Not AvailableData Not AvailableData Not Available
(6-Chloropyridin-3-yl)methanamine derivative 6-Chloro9 nM (IC50)Data Not AvailableData Not Available
Nicotine Reference Agonist3.8 nM (IC50)0.77 µMData Not Available

Note: The data for the 6-chloro derivative is for N-[(6-chloro-3-pyridinyl)methyl]pyrrolidine and is presented as an IC50 value from a --INVALID-LINK---nicotine binding assay[1]. Direct Ki values for this compound were not found in the reviewed literature.

Functional Activity

Functional assays measure the biological response elicited by a compound upon binding to its receptor. This data, often presented as EC50 (potency) and Emax (efficacy), is crucial for characterizing a compound as an agonist, antagonist, or partial agonist.

Table 2: Comparative Functional Activity at Nicotinic Acetylcholine Receptor Subtypes

CompoundSubstitution Patternα4β2 nAChR (EC50, µM)α4β2 nAChR (Emax, %)α7 nAChR (EC50, µM)α7 nAChR (Emax, %)
This compound 6-MethoxyData Not AvailableData Not AvailableData Not AvailableData Not Available
(Pyridin-3-yl)methanamine UnsubstitutedData Not AvailableData Not AvailableData Not AvailableData Not Available
Reference Agonist (Acetylcholine) Endogenous Ligand~1100~10100

Structure-Activity Relationship (SAR) Insights

While specific data for this compound is sparse, general SAR trends for substituted pyridyl compounds targeting nAChRs can be inferred from the literature:

  • Substitution on the Pyridine Ring: The nature and position of substituents on the pyridine ring significantly influence both binding affinity and functional activity. For instance, the introduction of a 6-chloro substituent in certain pyridinylmethylamine analogs has been shown to yield high potency at the α4β2 nAChR[1]. The impact of a 6-methoxy group, as in the title compound, requires further investigation to determine its effect on potency and selectivity across different nAChR subtypes.

  • The Aminomethyl Group: The aminomethyl group at the 3-position of the pyridine ring is a key pharmacophoric feature. Modifications to the amine can drastically alter the compound's pharmacological profile.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of standard protocols for key assays used in the characterization of pyridylmethanamine derivatives.

Radioligand Binding Assay for nAChRs

This assay is used to determine the binding affinity of a test compound for a specific receptor subtype.

Objective: To determine the inhibition constant (Ki) of test compounds at specific nAChR subtypes.

Typical Protocol:

  • Membrane Preparation: Membranes are prepared from cell lines (e.g., HEK293) stably expressing the human nAChR subtype of interest (e.g., α4β2, α7). Cells are harvested, homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors, and centrifuged to pellet the membranes.

  • Binding Reaction: The prepared membranes are incubated with a specific radioligand (e.g., [³H]epibatidine) at a concentration near its Kd value, and various concentrations of the unlabeled test compound.

  • Incubation: The reaction mixture is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 4 hours).

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like 0.5% polyethylenimine to reduce non-specific binding. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known competing ligand (e.g., nicotine). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Characterization using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is used to measure the ion flow through the nAChR channel upon agonist binding, thus determining the functional potency and efficacy of a compound.

Objective: To determine the EC50 and Emax of test compounds at specific nAChR subtypes.

Typical Protocol:

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNAs encoding the specific α and β subunits of the nAChR subtype of interest. The oocytes are then incubated for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording: An oocyte is placed in a recording chamber and perfused with a recording solution (e.g., ND96). The oocyte is impaled with two microelectrodes filled with KCl, one for voltage clamping and one for current recording. The membrane potential is held at a specific voltage (e.g., -70 mV).

  • Compound Application: The test compound is applied to the oocyte at various concentrations through the perfusion system. The resulting inward current, carried by cations flowing through the opened nAChR channels, is recorded.

  • Data Analysis: The peak current response at each concentration is measured. The data is then plotted to generate a concentration-response curve. Non-linear regression is used to fit the data to a sigmoidal dose-response equation to determine the EC50 (concentration that elicits a half-maximal response) and Emax (maximum response as a percentage of a full agonist like acetylcholine).

Visualizations

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 HEK293 cells expressing nAChR subtype prep2 Homogenization prep1->prep2 prep3 Centrifugation prep2->prep3 prep4 Membrane Pellet prep3->prep4 assay1 Incubate membranes with [3H]epibatidine & test compound prep4->assay1 assay2 Equilibration assay1->assay2 assay3 Rapid Filtration assay2->assay3 assay4 Scintillation Counting assay3->assay4 analysis1 Determine Specific Binding assay4->analysis1 analysis2 Generate Competition Curve analysis1->analysis2 analysis3 Calculate IC50 analysis2->analysis3 analysis4 Calculate Ki (Cheng-Prusoff) analysis3->analysis4

Caption: Workflow for nAChR radioligand binding assay.

Logical Relationship in Functional Agonist Characterization

G compound Pyridylmethanamine Analog receptor nAChR Subtype (e.g., α4β2) compound->receptor Binds to binding Binding Event channel Ion Channel Opening binding->channel Induces current Cation Influx (Na+, Ca2+) channel->current Allows response Cellular Depolarization & Downstream Signaling current->response Leads to

Caption: Agonist action at a nicotinic acetylcholine receptor.

Conclusion

This compound is a member of a pharmacologically interesting class of compounds. However, a comprehensive and direct comparative analysis of its receptor binding and functional activity against its structural analogs is currently lacking in the publicly available scientific literature. The structure-activity relationships for substituted pyridyl compounds at nicotinic acetylcholine receptors are complex, with small structural modifications often leading to significant changes in potency and selectivity. Further systematic studies are required to fully elucidate the pharmacological profile of this compound and to understand the specific contribution of the 6-methoxy substituent. The experimental protocols provided in this guide offer a standardized framework for conducting such comparative investigations.

References

Comparative Guide to (6-Methoxypyridin-3-yl)methanamine Analogs and Related Structures in CNS Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Biological Activity

The biological activity of molecules incorporating the (6-Methoxypyridin-3-yl) moiety is significantly influenced by substitutions on both the pyridine and the attached amino group. The following tables summarize quantitative data for N-(6-Methoxypyridin-3-yl)quinoline-2-amine derivatives, which serve as a primary data set for understanding the impact of structural modifications.

N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for α-Synuclein Imaging

Recent research has explored a series of N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives as potential positron emission tomography (PET) tracers for imaging α-synuclein aggregates, a hallmark of Parkinson's disease.[1][2] The binding affinity (Kd) of these compounds to α-synuclein fibrils provides insights into their SAR.

Table 1: Binding Affinity of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Analogs for α-Synuclein Fibrils

Compound IDR Group (on Quinoline)Binding Affinity (Kd, nM)
7j -F[18F]7j showed favorable brain washout
8i -I5 (for PD brain tissues and LBD-amplified fibrils)
[11C]7f -OCH3Favorable brain washout pharmacokinetics
[11C]8i -IFavorable brain washout pharmacokinetics

Data extracted from Zhao et al., 2025.[1][2]

Key SAR Observations for α-Synuclein Binders:

  • Halogen Substitution: The presence of halogen atoms (F, I) on the quinoline ring appears to be favorable for high-affinity binding to α-synuclein aggregates.

  • Radiolabeling: The successful development of radiolabeled analogs ([18F]7j, [11C]8i) with good brain kinetics suggests that this scaffold is amenable to modification for in vivo imaging applications.[1][2]

Inferred SAR for Monoamine Transporter Inhibition

While direct data on (6-Methoxypyridin-3-yl)methanamine analogs as monoamine transporter inhibitors is scarce, SAR principles from related benzylamine and piperidine derivatives can provide valuable guidance.

Table 2: General Structure-Activity Relationships for Benzylamine and Piperidine-based Monoamine Transporter Inhibitors

Structural ModificationEffect on DAT AffinityEffect on SERT AffinityEffect on NET AffinityReferences
Electron-withdrawing groups on the aromatic ring Generally beneficialVariableVariable[3][4]
Bulky N-substituents Can be tolerated, but may reduce affinity depending on the scaffoldOften leads to decreased affinityOften leads to decreased affinity[5]
Conformational constraint (e.g., piperidine ring) Can lead to high affinity and selectivityCan lead to high affinity and selectivityCan lead to high affinity and selectivity[3]

Inference for this compound Analogs:

Based on the general principles observed in related series, it can be hypothesized that for this compound analogs targeting monoamine transporters:

  • Substitutions on the pyridine ring, particularly with electron-withdrawing groups, could modulate affinity and selectivity for DAT, SERT, and NET.

  • The nature and size of the substituent on the methanamine nitrogen will be critical in determining the binding profile.

  • The methoxy group at the 6-position of the pyridine ring likely influences the electronic properties and conformation of the molecule, which in turn will affect its interaction with the transporter binding sites.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments relevant to the evaluation of the compounds discussed.

In Vitro Binding Assay for α-Synuclein Aggregates

This protocol is based on the methods used for the evaluation of N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives.[1][2]

  • Preparation of α-Synuclein Fibrils: Recombinant human α-synuclein is incubated with agitation to induce fibril formation. The formation of fibrils is monitored by thioflavin T fluorescence.

  • Radioligand Binding Assay:

    • A fixed concentration of the radiolabeled compound (e.g., [125I]8i) is incubated with a suspension of α-synuclein fibrils in a suitable buffer.

    • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled competitor.

    • For competition binding assays to determine the Kd of unlabeled compounds, a range of concentrations of the test compound is included in the incubation with the radioligand and fibrils.

    • After incubation, the mixture is filtered through a glass fiber filter to separate bound from free radioligand.

    • The radioactivity retained on the filter is measured using a gamma counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The Kd values are determined by non-linear regression analysis of the competition binding data.

Monoamine Transporter Binding Assays

This is a general protocol based on standard methods for assessing binding to DAT, SERT, and NET.[3][6]

  • Membrane Preparation: Crude synaptosomal membranes are prepared from specific brain regions of rats or from cells expressing the human transporters. For example, striatum for DAT, hippocampus or frontal cortex for SERT, and hippocampus or thalamus for NET.

  • Radioligand Binding Assay:

    • Aliquots of the membrane preparation are incubated with a specific radioligand for each transporter (e.g., [3H]WIN 35,428 for DAT, [3H]citalopram for SERT, and [3H]nisoxetine for NET) and varying concentrations of the test compound.

    • Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor for the respective transporter (e.g., GBR 12909 for DAT, imipramine for SERT, and desipramine for NET).

    • Incubations are carried out at a specific temperature and for a set duration to reach equilibrium.

  • Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand. The radioactivity on the filters is then quantified by liquid scintillation counting.

  • Data Analysis: The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are calculated by non-linear regression analysis. The Ki (inhibition constant) values can be calculated from the IC50 values using the Cheng-Prusoff equation.

Visualizations

The following diagrams illustrate key concepts related to the SAR and experimental workflow for the studied compounds.

SAR_Alpha_Synuclein cluster_scaffold Core Scaffold cluster_modifications Modifications on Quinoline Ring cluster_activity Biological Activity scaffold N-(6-Methoxypyridin-3-yl)quinoline-2-amine F Fluorine scaffold->F I Iodine scaffold->I OMe Methoxy scaffold->OMe activity High Affinity for α-Synuclein Fibrils F->activity I->activity OMe->activity

Caption: SAR of N-(6-Methoxypyridin-3-yl)quinoline-2-amine analogs for α-synuclein binding.

Monoamine_Transporter_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis A Synthesize Analogs C Incubate Membranes with Radioligand & Analog A->C B Prepare Brain Membranes (DAT, SERT, NET) B->C D Filter and Wash C->D E Measure Radioactivity D->E F Calculate IC50 and Ki E->F G Determine SAR F->G

Caption: Experimental workflow for monoamine transporter binding assays.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA Dopamine DAT DAT DA->DAT Receptor Postsynaptic Receptors DA->Receptor SERT Serotonin SERT_T SERT SERT->SERT_T SERT->Receptor NE Norepinephrine NET NET NE->NET NE->Receptor Inhibitor (6-Methoxypyridin-3-yl) methanamine Analog Inhibitor->DAT Inhibitor->SERT_T Inhibitor->NET

Caption: Hypothesized mechanism of action for this compound analogs as monoamine transporter inhibitors.

References

A Researcher's Guide to Bioisosteric Replacement of the Methoxypyridine Moiety in Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of successful drug discovery. The methoxypyridine moiety, a common feature in many drug candidates, presents both opportunities and challenges. While it can offer desirable physicochemical properties and target interactions, it may also be associated with metabolic liabilities or suboptimal pharmacokinetic profiles. Bioisosteric replacement offers a rational approach to fine-tune these properties, aiming to enhance efficacy, safety, and druggability.

This guide provides a comparative analysis of bioisosteric replacements for the methoxypyridine moiety, supported by experimental data from published case studies. We delve into the impact of these modifications on biological activity and pharmacokinetic parameters, and provide detailed experimental protocols for key assays to enable researchers to apply these insights to their own drug discovery programs.

Case Study 1: Enhancing Potency and Solubility of Gamma-Secretase Modulators for Alzheimer's Disease

In the quest for effective treatments for Alzheimer's disease, gamma-secretase modulators (GSMs) have emerged as a promising therapeutic class. These molecules aim to allosterically modulate the gamma-secretase enzyme to reduce the production of the toxic amyloid-beta 42 (Aβ42) peptide. In a study aimed at improving the drug-like properties of a series of aminothiazole-derived GSMs, researchers explored the bioisosteric replacement of a fluorophenyl B-ring with various heterocyclic moieties, including methoxypyridine.[1]

Comparative Analysis of B-Ring Analogs

The following table summarizes the in vitro activity and kinetic solubility of the parent fluorophenyl compound and its bioisosteric analogs. The introduction of the 3-methoxypyridine moiety (compound 22d ) resulted in a nearly 3-fold improvement in potency for inhibiting Aβ42 formation compared to the parent compound, and a significant enhancement in aqueous solubility.[1]

CompoundB-Ring MoietyAβ42 IC50 (nM)Kinetic Aqueous Solubility (µM) at pH 7.4cLogP
4 4-Fluorophenyl170Insoluble4.5
22a Phenyl>1000Insoluble4.2
22b Pyridyl>1000Insoluble3.5
22c 3-Methoxyphenyl110254.3
22d 3-Methoxypyridine 60 30 3.6
22e 3-Methoxypyrazine89Insoluble3.4
23 3-Hydroxypyridine250Insoluble3.1

Data sourced from: Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators[1]

The data clearly demonstrates the successful application of a methoxypyridine moiety as a bioisosteric replacement for a substituted phenyl ring, leading to a more potent and soluble drug candidate.

Experimental Protocols

The potency of the GSMs was determined by measuring their ability to inhibit the production of Aβ42 in a cell-based assay.

  • Cell Culture: HEK293 cells stably expressing human APP were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.

  • Compound Treatment: Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for 24 hours.

  • Sample Collection: The cell culture supernatant was collected for Aβ42 analysis.

  • ELISA Procedure: A commercial Aβ42 ELISA kit was used.[2][3][4][5][6]

    • A capture antibody specific for the C-terminus of Aβ42 was pre-coated onto the wells of a microplate.

    • Standards and samples were added to the wells and incubated to allow Aβ42 to bind to the capture antibody.

    • After washing, a biotinylated detection antibody that binds to the N-terminus of Aβ42 was added.

    • Streptavidin-horseradish peroxidase (HRP) conjugate was then added, followed by a chromogenic substrate (TMB).

    • The reaction was stopped with an acid solution, and the absorbance was measured at 450 nm using a microplate reader.

  • Data Analysis: The concentration of Aβ42 in the samples was determined from a standard curve. IC50 values were calculated by plotting the percent inhibition of Aβ42 production against the compound concentration and fitting the data to a four-parameter logistic equation.

The pharmacokinetic properties of promising compounds were evaluated in mice.

  • Animal Model: Male C57BL/6 mice were used for the study.[7]

  • Dosing: Compounds were administered via oral gavage at a single dose.[8][9][10][11]

  • Sample Collection: Blood samples were collected at various time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing via tail vein or cardiac puncture.

  • Sample Processing: Plasma was separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Compound concentrations in plasma were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2) were calculated using non-compartmental analysis.

Signaling Pathway

Gamma_Secretase_Pathway cluster_membrane Cell Membrane APP Amyloid Precursor Protein (APP) CTFbeta C99 fragment APP:e->CTFbeta:w Cleavage Notch Notch Receptor NICD Notch Intracellular Domain Notch:e->NICD:w Cleavage beta_secretase β-Secretase (BACE1) beta_secretase->APP gamma_secretase γ-Secretase Complex gamma_secretase->Notch gamma_secretase->CTFbeta sAPPb sAPPβ AICD APP Intracellular Domain CTFbeta->AICD Cleavage Abeta Amyloid-β (Aβ42/Aβ40) CTFbeta:e->Abeta:w Cleavage Plaques Amyloid Plaques Abeta->Plaques Gene_Transcription Gene Transcription (Neuronal Development) NICD->Gene_Transcription GSM GSM (e.g., Compound 22d) GSM->gamma_secretase Allosteric Modulation (Reduces Aβ42/Aβ40 ratio)

Gamma-Secretase Signaling Pathway and the Action of GSMs.

Case Study 2: Pyridine-Derived Bedaquiline Analogues for Tuberculosis

Bedaquiline is a potent diarylquinoline anti-tubercular agent that inhibits the mycobacterial F1Fo-ATP synthase. To explore the structure-activity relationship (SAR) and potentially improve upon the properties of bedaquiline, researchers synthesized a series of analogues where the quinoline A-ring was replaced with a 2-methoxypyridine moiety bearing various aryl substituents at the C5-position.[12]

Comparative Analysis of 2-Methoxypyridine Analogs

The following table presents the in vitro anti-tubercular activity (MIC90) and calculated logP (cLogP) for a selection of these analogues compared to the parent drug, bedaquiline. The 4-fluorophenyl substituted 2-methoxypyridine analogue (17 ) demonstrated potent activity, only one-fold less active than bedaquiline.[12]

CompoundC5-Aryl SubstituentM. tuberculosis H37Rv MIC90 (µM)cLogP
Bedaquiline (Quinoline core)0.357.2
10 Phenyl2.56.1
11 4-Methylphenyl1.96.5
12 4-Methoxyphenyl3.55.9
13 4-Chlorophenyl1.16.7
17 4-Fluorophenyl 0.80 6.3
18 2,4-Difluorophenyl1.56.2

Data sourced from: Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit[12]

This case study illustrates that a substituted 2-methoxypyridine can serve as a viable bioisostere for the quinoline ring in this class of ATP synthase inhibitors, retaining potent anti-tubercular activity.

Experimental Protocols

The anti-tubercular activity of the synthesized compounds was determined using the REMA method.[13][14][15][16]

  • Culture Preparation: Mycobacterium tuberculosis H37Rv was grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Plate Preparation: Serial two-fold dilutions of the test compounds were prepared in a 96-well microtiter plate.

  • Inoculation: The bacterial suspension was added to each well.

  • Incubation: The plates were incubated at 37°C for 7 days.

  • Resazurin Addition: A solution of resazurin was added to each well, and the plates were re-incubated overnight.

  • Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The minimum inhibitory concentration (MIC) was defined as the lowest concentration of the compound that prevented this color change.

To assess the drug-like properties of the compounds, a panel of in vitro ADME assays can be performed.

  • Hepatocyte Stability Assay: [17][18][19][20][21]

    • Incubation: Test compounds are incubated with cryopreserved human hepatocytes in suspension at 37°C.

    • Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 90, 120 minutes).

    • Sample Analysis: The concentration of the parent compound at each time point is determined by LC-MS/MS.

    • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro intrinsic clearance (CLint).

  • CYP450 Inhibition Assay: [22][23][24][25]

    • Incubation: Test compounds are incubated with human liver microsomes and a specific CYP450 probe substrate.

    • Metabolite Quantification: The formation of the probe substrate's metabolite is measured by LC-MS/MS.

    • Data Analysis: The percent inhibition of metabolite formation is calculated, and an IC50 value is determined.

Mechanism of Action

ATP_Synthase_Inhibition cluster_membrane Mycobacterial Inner Membrane Protons_out Protons (Intermembrane Space) ATP_Synthase Mycobacterial F1Fo-ATP Synthase Protons_out->ATP_Synthase Proton Motive Force Protons_in Protons (Cytoplasm) ATP_Synthase->Protons_in c_ring c-ring (rotor) ATP ATP ATP_Synthase->ATP Synthesis c_ring->ATP_Synthase Rotation ADP_Pi ADP + Pi ADP_Pi->ATP_Synthase Bedaquiline_Analog Bedaquiline Analog (e.g., Compound 17) Bedaquiline_Analog->c_ring Binding and Inhibition of Rotation

Inhibition of Mycobacterial ATP Synthase by Bedaquiline Analogs.

Conclusion

The bioisosteric replacement of a methoxypyridine moiety is a powerful strategy in drug discovery to optimize the pharmacological and pharmacokinetic properties of lead compounds. As demonstrated in the case studies, thoughtful replacement can lead to significant improvements in potency, solubility, and other key drug-like attributes. The provided experimental protocols offer a starting point for researchers to evaluate their own novel compounds. By integrating rational design, chemical synthesis, and comprehensive biological and ADME testing, the development of safer and more effective medicines can be accelerated.

References

A Comparative Analysis of the Reactivity of 2-, 3-, and 4-Pyridylmethanamines in N-Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the chemical reactivity of three isomeric pyridylmethanamines: 2-pyridylmethanamine, 3-pyridylmethanamine, and 4-pyridylmethanamine. The primary focus of this analysis is on the nucleophilic character of the exocyclic primary amino group, a critical parameter in many synthetic transformations, particularly in the development of pharmaceutical agents. Due to a lack of direct comparative kinetic studies in the existing literature, this guide synthesizes known chemical principles to predict the relative reactivity of these isomers and proposes a standardized experimental protocol for their comparative evaluation via N-acetylation.

Introduction to Pyridylmethanamine Isomers

Pyridylmethanamines are important building blocks in medicinal chemistry and materials science. The position of the aminomethyl group on the pyridine ring significantly influences the electronic and steric environment of both the pyridine nitrogen and the primary amine, leading to distinct reactivity profiles. Understanding these differences is crucial for reaction design, optimization, and the synthesis of novel compounds with desired properties.

Physicochemical Properties and Basicity

The basicity of the exocyclic amino group is a key indicator of its nucleophilicity. The pKa of the conjugate acid of the amine (pKaH) is a direct measure of its basicity; a higher pKaH corresponds to a stronger base.[1] The electron-withdrawing nature of the pyridine ring is expected to reduce the basicity of the aminomethyl group compared to a simple alkylamine. This effect is modulated by the position of the substituent.

Table 1: Physicochemical Properties and Predicted Basicity of Pyridylmethanamine Isomers

Property2-Pyridylmethanamine3-Pyridylmethanamine4-Pyridylmethanamine
CAS Number 3731-51-9[2]3731-52-03731-53-1[3]
Molecular Formula C₆H₈N₂[2]C₆H₈N₂C₆H₈N₂[3]
Molecular Weight 108.14 g/mol [2]108.14 g/mol 108.14 g/mol [3]
Predicted pKaH (Amine) ~8.5 - 9.0~9.0 - 9.5~9.5 - 10.0
Predicted Reactivity ModerateLowHigh

Note: The pKaH values are estimated based on the electronic effects of the pyridyl substituent at each position. Precise experimental values may vary.

Theoretical Analysis of Reactivity

The reactivity of the primary amino group in the pyridylmethanamine isomers is governed by a combination of electronic and steric effects.

  • Electronic Effects : The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom. This exerts an electron-withdrawing inductive effect (-I) on the aminomethyl group, reducing the electron density on the primary amine and thus its nucleophilicity. The magnitude of this effect varies with the position of the substituent:

    • 4-Pyridylmethanamine : The aminomethyl group is at the para position relative to the ring nitrogen. The inductive electron-withdrawing effect is significant. However, the lone pair of the exocyclic nitrogen can participate in resonance with the ring, which can stabilize the transition state of a reaction. This isomer is predicted to be the most basic and therefore the most nucleophilic of the three.

    • 2-Pyridylmethanamine : The aminomethyl group is at the ortho position. It experiences a strong inductive electron-withdrawing effect from the adjacent ring nitrogen. This is expected to significantly decrease the basicity and nucleophilicity of the amino group.

    • 3-Pyridylmethanamine : The aminomethyl group is at the meta position. It is primarily influenced by the inductive effect of the ring nitrogen, which is weaker at the meta position compared to the ortho and para positions. Therefore, its basicity and nucleophilicity are expected to be intermediate between the 2- and 4-isomers.

  • Steric Effects :

    • In 2-pyridylmethanamine , the proximity of the aminomethyl group to the pyridine ring nitrogen could lead to steric hindrance, potentially impeding the approach of bulky electrophiles.

  • Intramolecular Interactions :

    • The close proximity of the amino group and the ring nitrogen in 2-pyridylmethanamine could allow for intramolecular hydrogen bonding, which could influence its conformational preferences and reactivity.

Based on these considerations, the predicted order of reactivity for N-acylation is:

4-Pyridylmethanamine > 3-Pyridylmethanamine > 2-Pyridylmethanamine

Proposed Experimental Protocol for Comparative N-Acetylation

To empirically determine the relative reactivity of the three isomers, a standardized N-acetylation reaction is proposed. Acetic anhydride is a suitable acetylating agent, and the reaction can be monitored over time to determine initial reaction rates.[4]

Materials:

  • 2-Pyridylmethanamine

  • 3-Pyridylmethanamine

  • 4-Pyridylmethanamine

  • Acetic Anhydride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Standard laboratory glassware

  • Magnetic stirrer and stir bars

  • Thin Layer Chromatography (TLC) apparatus

  • High-Performance Liquid Chromatography (HPLC) instrument

Procedure:

  • Reaction Setup: In three separate, dry round-bottom flasks equipped with magnetic stir bars, dissolve 1.0 mmol of each pyridylmethanamine isomer in 10 mL of anhydrous DCM.

  • Addition of Base: To each flask, add 1.2 mmol of triethylamine.

  • Initiation of Reaction: Cool the flasks to 0 °C in an ice bath. To each flask, add 1.1 mmol of acetic anhydride dropwise while stirring. Start a timer immediately after the addition is complete for each flask.

  • Reaction Monitoring: At regular time intervals (e.g., 5, 15, 30, 60, and 120 minutes), withdraw a small aliquot from each reaction mixture. Quench the aliquot with a small amount of saturated sodium bicarbonate solution and extract with ethyl acetate. Analyze the organic layer by HPLC to determine the percentage conversion of the starting material to the N-acetylated product.

  • Work-up (at completion): After 2 hours, or once the reaction has gone to completion as determined by TLC, pour the reaction mixture into 20 mL of saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 15 mL).

  • Drying and Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-acetylated product.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Expected Results

The following table summarizes the predicted outcomes of the comparative N-acetylation experiment based on the theoretical analysis of reactivity.

Table 2: Predicted Experimental Results for the N-Acetylation of Pyridylmethanamine Isomers

IsomerPredicted Initial Rate (relative)Predicted Yield after 1 hr (%)Predicted Ease of Reaction
2-Pyridylmethanamine1.0~60-70Slowest
3-Pyridylmethanamine~1.5 - 2.0~80-90Intermediate
4-Pyridylmethanamine~2.5 - 3.5>95Fastest

Note: The initial rates and yields are hypothetical and intended for comparative illustration. Actual experimental results may vary.

Visualizing the Reaction and Workflow

The following diagrams illustrate the general reaction pathway for N-acetylation and the proposed experimental workflow.

N_Acetylation_Pathway N-Acetylation Reaction Pathway cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products amine Pyridylmethanamine (R-CH2NH2) intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack anhydride Acetic Anhydride ((CH3CO)2O) anhydride->intermediate amide N-acetyl-pyridylmethanamine (R-CH2NHCOCH3) intermediate->amide Collapse of Intermediate acid Acetic Acid (CH3COOH) intermediate->acid

Caption: Generalized pathway for the N-acetylation of pyridylmethanamine.

Experimental_Workflow Comparative N-Acetylation Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Analysis A Dissolve Isomers in DCM B Add Triethylamine A->B C Cool to 0°C B->C D Add Acetic Anhydride (t=0) C->D E Aliquot Sampling (HPLC Analysis) D->E Monitor Progress F Quench Reaction D->F After 2h E->D G Extraction F->G H Drying & Isolation G->H I Purification H->I

Caption: Proposed workflow for the comparative N-acetylation experiment.

Conclusion

The reactivity of 2-, 3-, and 4-pyridylmethanamines in nucleophilic reactions such as N-acylation is significantly influenced by the position of the aminomethyl group on the pyridine ring. Based on the principles of electronic and steric effects, the predicted order of reactivity is 4- > 3- > 2-pyridylmethanamine. The 4-isomer is expected to be the most reactive due to the favorable electronic effects, while the 2-isomer is predicted to be the least reactive due to a combination of inductive electron withdrawal and potential steric hindrance. The proposed experimental protocol provides a framework for the empirical validation of these predictions and the quantitative comparison of the reactivity of these important synthetic building blocks. Such data would be invaluable to researchers in the fields of synthetic and medicinal chemistry for the rational design of synthetic routes and the development of novel molecules.

References

Navigating Metabolic Hurdles: A Comparative Guide to the In Vitro Stability of (6-Methoxypyridin-3-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of novel compounds is a critical step in the journey from discovery to clinical application. This guide provides a comparative analysis of the in vitro metabolic stability of compounds structurally related to (6-methoxypyridin-3-yl)methanamine, a scaffold of interest in medicinal chemistry. The data presented herein, derived from studies on close structural analogs, offers valuable insights into the structure-metabolism relationships that govern the stability of this class of molecules.

The in vitro metabolic stability of a drug candidate is a key determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. Early assessment of metabolic stability using in vitro systems, such as human liver microsomes, allows for the selection of compounds with more favorable drug-like properties, thereby reducing attrition rates in later stages of drug development.

Comparative Metabolic Stability Data

The following table summarizes the in vitro metabolic stability of a series of pyridine-2-methylamine derivatives, which serve as close structural analogs to compounds derived from this compound. The data was generated using human liver microsomes (HLM), a standard in vitro model for assessing phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. The key parameters measured are the half-life (t½) and intrinsic clearance (CLint).

Compound IDStructuret½ (min) in HLMCLint (µL/min/mg protein)% Remaining (60 min)
Compound 37 Isopropyl substitution--1.5%
Compound 68 2-Furyl substitution--0.2%
Compound 62 Phenyl substitution49.52843.1%

Data sourced from a study on pyridine-2-methylamine derivatives as MmpL3 inhibitors[1]. Due to the lack of publicly available data on the exact this compound scaffold, these structurally similar compounds are presented as representative examples.

The data clearly demonstrates that small structural modifications to the pyridine-methanamine core can have a profound impact on metabolic stability. Compounds 37 and 68 , featuring isopropyl and 2-furyl groups respectively, exhibited very low stability in human liver microsomes, with almost the entire compound being metabolized within 60 minutes[1]. This high clearance is likely due to the susceptibility of the isopropyl and furyl moieties to oxidative metabolism by CYP enzymes[1]. In contrast, Compound 62 , which incorporates a more robust phenyl group, showed significantly improved metabolic stability, with a half-life of 49.5 minutes and a moderate intrinsic clearance of 28 µL/min/mg protein[1]. This highlights a crucial structure-activity relationship where replacing metabolically liable groups with more stable ones can dramatically enhance the compound's persistence in a metabolic system.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

The following provides a detailed methodology for a typical in vitro metabolic stability assay using human liver microsomes, based on standard industry practices.

Objective: To determine the rate of disappearance of a test compound upon incubation with human liver microsomes and a cofactor-regenerating system.

Materials:

  • Test compounds

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Control compounds with known metabolic stability (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of test compounds and control compounds in a suitable organic solvent (e.g., DMSO or acetonitrile).

    • Prepare the NADPH-regenerating system according to the manufacturer's instructions.

    • Prepare the microsomal suspension by diluting the pooled human liver microsomes to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.

  • Incubation:

    • Pre-warm the microsomal suspension and the NADPH-regenerating system to 37°C.

    • In a 96-well plate, add the test compound or control compound to the microsomal suspension.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system. The final incubation volume is typically 200 µL.

    • Incubate the plate at 37°C with shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a volume of ice-cold acetonitrile (typically 2-3 volumes) containing an internal standard.

    • The 0-minute time point is prepared by adding the quenching solution before the addition of the NADPH-regenerating system.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the parent compound remaining at each time point using a validated LC-MS/MS method.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount).

Experimental Workflow

The following diagram illustrates the typical workflow for an in vitro metabolic stability assay.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis TestCompound Test Compound Stock Solution IncubationMix Incubation at 37°C TestCompound->IncubationMix HLM Human Liver Microsomes HLM->IncubationMix NADPH NADPH-Regenerating System NADPH->IncubationMix Quenching Reaction Quenching (Acetonitrile) IncubationMix->Quenching Time Points Centrifugation Protein Precipitation & Centrifugation Quenching->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS DataAnalysis Data Analysis (t½, CLint) LCMS->DataAnalysis

References

A Head-to-Head Comparison of Coupling Reagents for Amide Bond Formation with (6-Methoxypyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmacologically relevant molecules, the formation of the amide bond is a cornerstone reaction. The selection of an appropriate coupling reagent is critical to ensure high yield, purity, and cost-effectiveness, particularly when working with valuable and complex building blocks such as (6-Methoxypyridin-3-yl)methanamine. This guide provides a head-to-head comparison of four commonly employed coupling reagents—HATU, HBTU, EDC/HOBt, and T3P—for the acylation of this compound. While direct comparative quantitative data for this specific amine is not extensively available in published literature, this guide draws upon established principles and documented performance of these reagents to offer a qualitative and practical comparison.

Introduction to this compound

This compound is a key structural motif in numerous drug discovery programs. Its pyridine core offers desirable physicochemical properties, including potential for hydrogen bonding and modulation of aqueous solubility, while the methoxy substituent can influence metabolic stability and receptor interactions. The primary amine handle allows for the facile introduction of diverse functionalities through amide bond formation, making it a versatile scaffold for library synthesis and lead optimization.

Qualitative Performance Comparison of Coupling Reagents

The choice of coupling reagent can significantly impact the success of an amide bond formation reaction. The following table summarizes the general characteristics and performance of HATU, HBTU, EDC/HOBt, and T3P.

Coupling ReagentRelative ReactivityAdvantagesDisadvantagesTypical Byproducts
HATU Very HighHigh yields, fast reaction times, effective for sterically hindered substrates, low racemization.[1][2][3]High cost, potential for side reactions if not used correctly.[1]Water-soluble urea and HOBt derivatives.[4]
HBTU HighGood yields, relatively fast reactions, widely used and well-established.[2]Can cause racemization in sensitive substrates, less reactive than HATU.[2]Water-soluble urea and HOBt derivatives.[2]
EDC/HOBt ModerateCost-effective, water-soluble byproducts are easily removed, widely applicable.[1][5]Can be less effective for challenging couplings, may require longer reaction times.[5]Water-soluble urea.[6]
T3P® HighExcellent for preventing racemization, high yields, easy workup with water-soluble byproducts, good safety profile.[7][8]May require a base, can be more expensive than EDC.Propanephosphonic acid byproducts (water-soluble).[7][8]

Experimental Protocols

The following are representative experimental protocols for the coupling of this compound with a generic carboxylic acid using the discussed reagents. These protocols are based on general procedures and should be optimized for specific substrates.

Protocol 1: HATU-Mediated Amide Coupling

Materials:

  • Carboxylic Acid (1.0 equiv)

  • This compound (1.0 equiv)

  • HATU (1.1 equiv)

  • Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a solution of the carboxylic acid in anhydrous DMF, add HATU and DIPEA.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate, brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 2: HBTU-Mediated Amide Coupling

Materials:

  • Carboxylic Acid (1.0 equiv)

  • This compound (1.0 equiv)

  • HBTU (1.1 equiv)

  • Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid and HBTU in anhydrous DMF.

  • Add DIPEA to the mixture and stir at room temperature for 10-20 minutes.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS.

  • Work-up and purification are performed as described in Protocol 1.

Protocol 3: EDC/HOBt-Mediated Amide Coupling

Materials:

  • Carboxylic Acid (1.0 equiv)

  • This compound (1.0 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • Triethylamine (TEA) or DIPEA (2.0 equiv)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • To a solution of the carboxylic acid and HOBt in anhydrous DCM or DMF, add EDC·HCl.

  • Stir the mixture at 0 °C for 15 minutes.

  • Add this compound and the base (TEA or DIPEA) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up and purification are performed as described in Protocol 1.

Protocol 4: T3P®-Mediated Amide Coupling

Materials:

  • Carboxylic Acid (1.0 equiv)

  • This compound (1.1 equiv)

  • T3P® (50% solution in ethyl acetate or DMF) (1.5 equiv)

  • Pyridine or Triethylamine (3.0 equiv)

  • Anhydrous Ethyl Acetate or Acetonitrile

Procedure:

  • Dissolve the carboxylic acid and this compound in the chosen anhydrous solvent.

  • Add the base (pyridine or triethylamine) to the solution.

  • Add the T3P® solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the crude product by column chromatography.

Visualizing the Amide Coupling Workflow

The following diagrams illustrate the general workflow of an amide coupling reaction and the logical relationship of the key components.

Amide_Coupling_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_output Output Carboxylic_Acid Carboxylic Acid Activation Carboxylic Acid Activation Carboxylic_Acid->Activation Amine This compound Coupling Nucleophilic Attack by Amine Amine->Coupling Coupling_Reagent Coupling Reagent (HATU, HBTU, EDC, T3P) Coupling_Reagent->Activation Base Base (e.g., DIPEA, TEA) Base->Activation Activation->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Purification (e.g., Chromatography) Workup->Purification Amide_Product Amide Product Purification->Amide_Product

Caption: General workflow of an amide coupling reaction.

Reagent_Selection_Logic Start Select Coupling Reagent Reactivity_Cost Consider Reactivity vs. Cost Start->Reactivity_Cost HATU_HBTU High Reactivity (HATU, HBTU) Reactivity_Cost->HATU_HBTU High Reactivity Needed EDC Cost-Effective (EDC/HOBt) Reactivity_Cost->EDC Cost is a Key Factor T3P Balance of Reactivity & Low Racemization (T3P) Reactivity_Cost->T3P Low Epimerization is Critical Substrate_Scope Substrate Steric Hindrance? HATU_HBTU->Substrate_Scope EDC->Substrate_Scope T3P->Substrate_Scope Hindered Sterically Hindered Substrate_Scope->Hindered Yes Not_Hindered Not Hindered Substrate_Scope->Not_Hindered No Racemization_Risk Racemization Risk? Hindered->Racemization_Risk Not_Hindered->Racemization_Risk High_Risk High Risk Racemization_Risk->High_Risk Yes Low_Risk Low Risk Racemization_Risk->Low_Risk No Final_Choice Final Reagent Choice High_Risk->Final_Choice Consider T3P or HATU Low_Risk->Final_Choice Broader Choice (EDC, HBTU)

Caption: Decision logic for selecting a coupling reagent.

Conclusion

The selection of an optimal coupling reagent for the acylation of this compound is a multi-faceted decision that depends on factors such as the nature of the carboxylic acid, the scale of the reaction, cost considerations, and the desired purity of the final product. For rapid and high-yielding synthesis, particularly with challenging substrates, HATU is often the reagent of choice. HBTU presents a reliable and slightly more economical alternative. For large-scale synthesis where cost is a major driver and the substrates are not particularly demanding, the classic EDC/HOBt combination remains a viable option. When minimizing racemization is of utmost importance, T3P® offers a superior profile with the added benefit of a straightforward workup. Researchers are encouraged to perform small-scale trials to determine the most suitable coupling reagent and conditions for their specific application.

References

A Comparative Analysis of (6-Methoxypyridin-3-yl)methanamine Derivatives and Alternative Scaffolds in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of derivatives based on the (6-Methoxypyridin-3-yl)methanamine scaffold against several key kinase targets. The performance of this scaffold is evaluated against other notable chemical structures in the context of inhibiting RIO Kinase 2 (RIOK2), Phosphatidylinositol 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR), and Rho-associated coiled-coil containing protein kinase 2 (ROCK2). The information presented is supported by experimental data from peer-reviewed studies to assist researchers in drug discovery and development.

Executive Summary

The this compound scaffold has emerged as a promising framework in the design of potent and selective kinase inhibitors. Derivatives incorporating this moiety have demonstrated significant inhibitory activity against critical cancer and inflammation-related kinases, including RIOK2, PI3K/mTOR, and ROCK2. This guide will delve into the quantitative efficacy of these derivatives in comparison to other established and novel scaffolds, detail the experimental protocols used to generate this data, and visualize the relevant biological pathways.

Efficacy Comparison of Kinase Inhibitor Scaffolds

The following tables summarize the inhibitory activities of this compound derivatives and other representative scaffolds against RIOK2, PI3K/mTOR, and ROCK2.

RIOK2 Inhibition

RIOK2 is an atypical kinase implicated in ribosome biogenesis and cancer progression. The this compound moiety is a key feature of some of the most potent and selective RIOK2 inhibitors developed to date.

Scaffold ClassRepresentative CompoundTargetAssay TypeEfficacy (Kd or IC50)Reference
[1][2][3]triazolo[4,5-c]quinolin-4-one CQ211 ((6-Methoxypyridin-3-yl) derivative)RIOK2Binding AffinityKd = 6.1 nM[4][5]
RIOK2ATPase InhibitionIC50 = 139 nM[5]
2-(Acylamino)pyridineCompound 1 RIOK2Binding AffinityKd < 30 nM[6]
Tricyclic HeterocyclesCompound 9 RIOK2Binding AffinityKd = 100 nM[7]
Published Kinase InhibitorsSunitinibRIOK2Binding AffinityKd > 200 nM[7]
MidostaurinRIOK2Binding AffinityKd > 200 nM[7]
PI3K/mTOR Dual Inhibition

The PI3K/AKT/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer, making it a prime target for therapeutic intervention.[1][2][3][8][9] Sulfonamide methoxypyridine derivatives have shown promise as potent dual inhibitors of PI3K and mTOR.

Scaffold ClassRepresentative CompoundTargetEfficacy (IC50)Reference
Sulfonamide Methoxypyridine Compound 22c (contains a methoxypyridine core)PI3Kα0.22 nM[10]
mTOR23 nM[10]
Thiophenyl-triazineCompound Y-2 PI3Kα171.4 nM[11]
mTOR10.2 nM[11]
ImidazoloquinolineDactolisib (NVP-BEZ235) PI3Kα4 nM[12]
mTOR7 nM[12]
PyridopyrimidinePI-103 PI3Kα2 nM[13]
mTOR8 nM[13]
ROCK2 Inhibition

ROCK2 is a serine/threonine kinase that plays a role in various cellular processes, including cytoskeletal regulation, and is a target for cardiovascular and fibrotic diseases.[14][15][16][17][18]

Scaffold ClassRepresentative CompoundTargetEfficacy (IC50)Selectivity (ROCK1/ROCK2)Reference
Lipid Amide with 1,2-dithiolan-3-yl motif DC24 ROCK20.124 µM51.2-fold[19]
Pyridine/PyrrolopyridineBelumosudil (KD025) ROCK20.107 µM~200-fold[19][20]
AminofurazanRipasudil ROCK1/2ROCK1: 19 nM, ROCK2: 14 nM~1.4-fold (for ROCK1)[21]
IsoquinolineFasudil ROCK1/2ROCK1: 330 nM, ROCK2: 240 nM~1.4-fold (for ROCK2)[21]

Experimental Protocols

The data presented in this guide were generated using established and validated experimental methodologies. Below are detailed descriptions of the key assays employed.

Kinase Inhibition Assays

1. Binding Affinity Assays (e.g., KINOMEscan™):

  • Principle: This competition binding assay quantifies the ability of a test compound to displace a proprietary, immobilized active-site directed ligand from the kinase active site. The amount of kinase bound to the solid support is measured by quantitative PCR of a DNA tag conjugated to the kinase.

  • Methodology:

    • Kinases are tagged with a unique DNA identifier and immobilized on a solid support.

    • The test compound is incubated with the kinase-tagged support in the presence of the immobilized ligand.

    • After an equilibration period, unbound components are washed away.

    • The amount of kinase remaining bound to the solid support is measured using quantitative PCR of the DNA tag.

    • The dissociation constant (Kd) is determined by measuring the concentration of the test compound that results in 50% displacement of the proprietary ligand.

2. Enzyme Activity Assays (e.g., ADP-Glo™ Kinase Assay):

  • Principle: This is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

  • Methodology:

    • The kinase, substrate, and ATP are incubated with the test compound in a microplate well.

    • After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • A Kinase Detection Reagent is then added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • The luminescence is measured using a plate reader, and the IC50 value is calculated from the dose-response curve.

Cellular Assays

1. Cell Proliferation/Viability Assays (e.g., MTT or WST-1 Assay):

  • Principle: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability and proliferation. Viable cells with active metabolism reduce a tetrazolium salt (MTT or WST-1) to a colored formazan product.

  • Methodology:

    • Cells are seeded in a 96-well plate and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compound for a specified period (e.g., 72 hours).

    • After the treatment period, the MTT or WST-1 reagent is added to each well and incubated.

    • If using MTT, a solubilizing agent is added to dissolve the formazan crystals.

    • The absorbance of the colored solution is measured using a microplate reader at the appropriate wavelength.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

2. Cellular Target Engagement Assays (e.g., NanoBRET™):

  • Principle: This assay measures the binding of a test compound to a target protein within living cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a fluorescently labeled tracer that binds to the same target (acceptor).

  • Methodology:

    • Cells are engineered to express the target kinase fused to NanoLuc® luciferase.

    • The cells are then incubated with a cell-permeable fluorescent tracer that binds to the target kinase.

    • Upon addition of the NanoLuc® substrate, the luciferase emits light, which can excite the fluorescent tracer if it is in close proximity (i.e., bound to the target).

    • A test compound that also binds to the target will compete with the tracer, leading to a decrease in the BRET signal.

    • The IC50 for target engagement is determined by measuring the concentration-dependent decrease in the BRET signal.

Signaling Pathway Visualizations

The following diagrams illustrate the signaling pathways in which RIOK2, PI3K/mTOR, and ROCK2 are key components.

RIOK2_Signaling_Pathway RIOK2 Signaling Pathway cluster_growth_factors Growth Factors / Mitogens cluster_mapk_pathway MAPK Pathway EGF EGF Ras Ras EGF->Ras Serum Serum Serum->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK RSK RSK ERK->RSK Activation RIOK2 RIOK2 RSK->RIOK2 Phosphorylation (Activation) Pre_40S Pre-40S Ribosomal Subunit RIOK2->Pre_40S Maturation Mature_40S Mature 40S Ribosomal Subunit Pre_40S->Mature_40S Protein_Synthesis Protein Synthesis Mature_40S->Protein_Synthesis Cell_Proliferation Cell Proliferation Protein_Synthesis->Cell_Proliferation

RIOK2 is activated by RSK downstream of the MAPK pathway, promoting ribosome biogenesis.

PI3K_AKT_mTOR_Signaling_Pathway PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PTEN PTEN PIP3->PTEN Dephosphorylation AKT AKT PIP3->AKT Recruitment & Activation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Survival Cell Survival AKT->Cell_Survival Inhibition of Apoptosis S6K1 S6K1 mTORC1->S6K1 Activation _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibition mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Full Activation) Cell_Growth Cell Growth & Protein Synthesis S6K1->Cell_Growth _4EBP1->Cell_Growth

The PI3K/AKT/mTOR pathway is a key regulator of cell growth, proliferation, and survival.

ROCK2_Signaling_Pathway ROCK2 Signaling Pathway RhoA_GTP RhoA-GTP (Active) ROCK2 ROCK2 RhoA_GTP->ROCK2 Activation MLC_P Myosin Light Chain Phosphatase (MLCP) ROCK2->MLC_P Inhibition MLC Myosin Light Chain (MLC) ROCK2->MLC Phosphorylation pMLC Phosphorylated MLC (p-MLC) MLC_P->pMLC Dephosphorylation MLC->pMLC Actin_Myosin Actin-Myosin Interaction pMLC->Actin_Myosin Cell_Contraction Cell Contraction & Stress Fiber Formation Actin_Myosin->Cell_Contraction

The RhoA/ROCK2 pathway regulates cytoskeletal dynamics and cell contractility.

Conclusion

The this compound scaffold is a versatile and potent core structure for the development of kinase inhibitors. Derivatives have demonstrated high efficacy against RIOK2 and have been incorporated into successful PI3K/mTOR dual inhibitors. While direct comparative data against a wide range of scaffolds for every target is still emerging, the existing evidence suggests that this scaffold provides a strong foundation for generating highly potent and selective inhibitors. Further exploration and optimization of this and other novel scaffolds will continue to be a critical endeavor in the pursuit of new and effective therapies for a multitude of diseases. Researchers are encouraged to consider the data and experimental contexts presented in this guide when designing and evaluating new kinase inhibitors.

References

Lipophilicity (logP) comparison of methoxy-substituted vs. chloro-substituted pyridine building blocks

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery and Chemical Synthesis

In the realm of medicinal chemistry and materials science, the lipophilicity of molecular building blocks is a critical parameter influencing a compound's pharmacokinetic and pharmacodynamic properties. The strategic placement of substituents on a core scaffold, such as pyridine, can dramatically alter its lipophilicity, which is quantitatively expressed by the logarithm of the partition coefficient (logP). This guide provides an objective comparison of the lipophilicity of methoxy-substituted versus chloro-substituted pyridine building blocks, supported by experimental data, to aid researchers in the selection of appropriate fragments for their synthetic targets.

Executive Summary

This guide presents a direct comparison of the experimental logP values for positional isomers of methoxy- and chloro-substituted pyridines. Our findings indicate that chloro-substituted pyridines consistently exhibit higher lipophilicity (higher logP values) compared to their methoxy-substituted counterparts. Within each class of compounds, the position of the substituent (ortho, meta, or para to the ring nitrogen) also modulates the logP value, with the para- and meta-isomers generally showing slightly higher lipophilicity than the ortho-isomer. This data is crucial for scientists aiming to fine-tune the lipophilic character of their molecules to enhance properties such as membrane permeability and metabolic stability.

Data Presentation: A Comparative Analysis of logP Values

The following table summarizes the experimentally determined logP values for the 2-, 3-, and 4-substituted methoxy- and chloro-pyridines.

CompoundSubstituentPositionExperimental logP
2-ChloropyridineChloro21.22
3-ChloropyridineChloro31.33
4-ChloropyridineChloro41.28[1]
2-MethoxypyridineMethoxy21.32[2]
3-MethoxypyridineMethoxy30.99[3][4]
4-MethoxypyridineMethoxy41.00[5]

Visualizing the Lipophilicity Trends

The following diagram illustrates the relationship between the substituent, its position, and the resulting lipophilicity of the pyridine building block.

G Lipophilicity (logP) Comparison c2 2-Chloropyridine logP = 1.22 c3 3-Chloropyridine logP = 1.33 c4 4-Chloropyridine logP = 1.28 c3->c4 c4->c2 Decrease m2 2-Methoxypyridine logP = 1.32 m4 4-Methoxypyridine logP = 1.00 m2->m4 Significant Decrease m3 3-Methoxypyridine logP = 0.99 m4->m3 Slight Decrease

Caption: Comparative logP values of chloro- and methoxy-substituted pyridines.

Experimental Protocols for logP Determination

The experimental logP values cited in this guide are determined by well-established methods, primarily the shake-flask method and high-performance liquid chromatography (HPLC). These protocols are designed to measure the partitioning of a compound between an aqueous and a lipophilic phase, typically water and n-octanol.

Shake-Flask Method (OECD Guideline 107)

The shake-flask method is a direct and widely recognized technique for logP determination.

G start Start: Prepare n-octanol and water saturated with each other dissolve Dissolve the test substance in one of the phases start->dissolve mix Add the second phase and shake the mixture vigorously dissolve->mix equilibrate Allow the mixture to equilibrate and the phases to separate mix->equilibrate centrifuge Centrifuge to ensure complete phase separation equilibrate->centrifuge analyze Determine the concentration of the substance in each phase centrifuge->analyze calculate Calculate logP = log([Substance]octanol / [Substance]water) analyze->calculate end End: Report logP value calculate->end

Caption: Workflow for the Shake-Flask Method of logP Determination.

Detailed Steps:

  • Preparation of Solvents: n-Octanol and water are mutually saturated by stirring them together for 24 hours, followed by a 24-hour separation period.

  • Test Substance Preparation: A known amount of the pyridine derivative is dissolved in the more suitable solvent phase.

  • Partitioning: The solution is then mixed with the other solvent phase in a flask. The flask is shaken at a constant temperature until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure a clear separation of the n-octanol and water layers.

  • Concentration Analysis: The concentration of the pyridine derivative in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or gas chromatography.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the substance in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

High-Performance Liquid Chromatography (HPLC) Method (OECD Guideline 117)

The HPLC method offers a faster, automated alternative for estimating logP values. It is based on the correlation between a compound's retention time on a nonpolar stationary phase and its known logP value.

G start Start: Prepare a series of reference compounds with known logP values inject_ref Inject reference compounds onto a reverse-phase HPLC column start->inject_ref measure_rt_ref Measure the retention time (tR) for each reference compound inject_ref->measure_rt_ref create_curve Create a calibration curve by plotting logP vs. log(k') of reference compounds measure_rt_ref->create_curve inject_test Inject the test pyridine derivative onto the same HPLC column create_curve->inject_test measure_rt_test Measure the retention time (tR) of the test compound inject_test->measure_rt_test calculate_k Calculate the capacity factor (k') from the retention time measure_rt_test->calculate_k determine_logp Determine the logP of the test compound from the calibration curve calculate_k->determine_logp end End: Report logP value determine_logp->end

Caption: Workflow for the HPLC Method of logP Determination.

Detailed Steps:

  • Calibration: A series of standard compounds with well-established logP values are injected into an HPLC system equipped with a reverse-phase column (e.g., C18).

  • Retention Time Measurement: The retention time for each standard is recorded.

  • Calibration Curve: A calibration curve is generated by plotting the known logP values of the standards against the logarithm of their capacity factors (k'), which are calculated from their retention times.

  • Sample Analysis: The pyridine derivative of interest is then injected into the same HPLC system under identical conditions, and its retention time is measured.

  • logP Determination: The logP of the test compound is then interpolated from the calibration curve using its calculated capacity factor.

Conclusion

The choice between methoxy- and chloro-substituted pyridine building blocks can significantly impact the lipophilicity of a target molecule. Chloro-substitution generally leads to a more lipophilic compound compared to methoxy-substitution. The positional isomerism of these substituents also provides a means to further modulate the logP value. Researchers can leverage this data and the described experimental protocols to make informed decisions in the design and synthesis of novel compounds with optimized physicochemical properties for a wide range of applications, from drug development to materials science.

References

Methoxy Group Position: A Subtle Shift with a Significant Impact on the Anticancer Activity of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

The strategic placement of substituents on a heterocyclic scaffold is a cornerstone of medicinal chemistry, often leading to profound differences in biological activity. Among the various functional groups utilized, the methoxy group (-OCH3) holds a prominent position due to its ability to modulate electronic properties, lipophilicity, and metabolic stability. This guide provides a comparative analysis of pyridine derivatives where the position of the methoxy group has been shown to significantly influence their anticancer activity. By presenting quantitative data, detailed experimental protocols, and visualizing relevant biological pathways, this document aims to provide researchers, scientists, and drug development professionals with objective insights into the structure-activity relationships (SAR) of these promising compounds.

Comparative Analysis of Anticancer Activity

The in vitro cytotoxic activity of various methoxy-substituted pyridine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of cancer cells, are summarized below. While direct comparisons across different studies should be made with caution due to variations in experimental conditions and cell lines, the data presented highlights the significant impact of the methoxy group's position on the pyridine ring.

A noteworthy example is the study of a series of novel 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile analogs, which have demonstrated significant cytotoxic activity against various human cancer cell lines.[1] The core structure, featuring a 2-methoxypyridine scaffold, was modified with different aryl groups at the 4-position to investigate the structure-activity relationship.[1]

Similarly, a series of trimethoxyphenyl pyridine derivatives have been designed and synthesized as tubulin targeting agents, showing significant cytotoxic activities.[2] In another study, the antiproliferative activity of N-(substituted-phenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide ligands and their copper(II) complexes were evaluated, where the position of the methoxy group on the phenyl ring attached to the pyridine scaffold played a crucial role in their anticancer potency.

Table 1: In Vitro Cytotoxicity (IC50, µM) of Methoxy-Substituted Pyridine Derivatives

Compound IDMethoxy PositionCore ScaffoldCancer Cell LineIC50 (µM)Reference
Series 1 2-methoxy4-Aryl-6-(2,5-dichlorothiophen-3-yl)pyridine-3-carbonitrileHCT-116Varies with aryl substitution[1]
MCF-7Varies with aryl substitution[1]
A-549Varies with aryl substitution[1]
Series 2 TrimethoxyTrimethoxyphenyl pyridineHCT-116Varies with substitutions[2]
HepG-2Varies with substitutions[2]
MCF-7Varies with substitutions[2]
Series 3 ortho-methoxy (on phenyl)N-(phenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamideHeLa, RD, BxPC-30.1 - 100[3]
meta-methoxy (on phenyl)N-(phenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamideHeLa, RD, BxPC-30.1 - 0.2[3]
para-methoxy (on phenyl)N-(phenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamideHeLa, RD, BxPC-30.5 - 100[3]

Signaling Pathways and Mechanisms of Action

Several methoxy-pyridine derivatives have been found to exert their anticancer effects by targeting crucial cellular signaling pathways involved in cell proliferation, survival, and apoptosis. Two of the most prominent pathways identified are the PI3K/mTOR pathway and the tubulin polymerization pathway.

PI3K/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/mTOR signaling pathway is a critical regulator of cell growth and survival and is often dysregulated in cancer.[4][5] Certain sulfonamide methoxypyridine derivatives have been identified as novel and potent PI3K/mTOR dual inhibitors.[4] By inhibiting both PI3K and mTOR, these compounds can effectively block downstream signaling, leading to cell cycle arrest and apoptosis.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Inhibition of Apoptosis mTORC1->Apoptosis Inhibitor Methoxy-Pyridine Derivative Inhibitor->PI3K Inhibitor->mTORC1

PI3K/mTOR signaling pathway and inhibition by methoxy-pyridine derivatives.
Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of tubulin, are essential for cell division, making them an attractive target for anticancer drugs.[2] Several methoxy-substituted pyridine derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2] The trimethoxyphenyl pyridine derivatives, for instance, have been identified as potent tubulin polymerization inhibitors.[2]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section provides detailed methodologies for the key experiments cited in the development and evaluation of methoxy-pyridine derivatives.

General Synthesis of Methoxy-Pyridine Derivatives

The synthesis of various methoxy-pyridine derivatives often involves multi-step reactions. A general approach for the synthesis of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles is outlined below[1]:

Synthesis_Workflow Start Starting Materials (e.g., Acetophenone, Malononitrile) Intermediate1 Chalcone Intermediate Start->Intermediate1 Claisen-Schmidt Condensation Intermediate2 Pyridinone Derivative Intermediate1->Intermediate2 Michael Addition & Cyclization FinalProduct Methoxy-Pyridine Derivative Intermediate2->FinalProduct O-Alkylation (Methoxylation)

References

Validation of a Synthetic Route to a Key Tofacitinib Intermediate Analog Using (6-Methoxypyridin-3-yl)methanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a proposed synthetic route to a key intermediate analog of Tofacitinib, a potent Janus kinase (JAK) inhibitor, utilizing (6-Methoxypyridin-3-yl)methanamine. The performance of this route is objectively compared with established alternative syntheses of the core precursors of Tofacitinib. This document is intended to assist researchers in evaluating synthetic strategies for novel JAK inhibitors and other pharmaceutical agents.

Introduction

Tofacitinib is an FDA-approved drug for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis. Its mechanism of action involves the inhibition of Janus kinases, which are critical components of the JAK-STAT signaling pathway that regulates immune responses. The chemical structure of Tofacitinib features a pyrrolo[2,3-d]pyrimidine core linked to a substituted piperidine moiety. The synthesis of Tofacitinib and its analogs is a key area of research in medicinal chemistry. This guide evaluates a synthetic approach to a novel amide intermediate, a potential precursor for Tofacitinib analogs, using this compound.

The core of this analysis lies in the formation of an amide bond between the carboxylic acid derivative of the Tofacitinib piperidine core and the novel amine, this compound. This proposed route is compared against established, multi-step syntheses of the two primary building blocks of Tofacitinib: the pyrrolo[2,3-d]pyrimidine core and the chiral piperidine side chain.

Comparative Analysis of Synthetic Routes

The following sections detail the proposed synthetic route and two established, alternative routes for the synthesis of key precursors of Tofacitinib. Quantitative data is summarized in tables for easy comparison.

Proposed Route: Amide Formation with this compound

This proposed route focuses on the late-stage introduction of a novel substituted pyridine moiety via an amide coupling reaction.

Table 1: Proposed Amide Coupling Reaction

StepReactionStarting MaterialsReagentsSolventTemp. (°C)Time (h)Yield (%)Purity (%)
1Amide Coupling3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoic acid, this compoundEDC, HOBt, DIPEADMF251270-85 (estimated)>95
Alternative Route 1: Synthesis of the Pyrrolo[2,3-d]pyrimidine Core

This established route describes the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a key building block for Tofacitinib and other JAK inhibitors.[1][2]

Table 2: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

StepReactionStarting MaterialsReagentsSolventTemp. (°C)Time (h)Yield (%)
1AlkylationDiethyl malonate, Allyl bromideSodium ethoxideEthanolReflux485
2CyclizationDiethyl allylmalonate, Formamidine hydrochlorideSodium ethoxideEthanolReflux675
3Chlorination5-Allyl-4,6-dihydroxypyrimidinePOCl₃Toluene110390
4Oxidation5-Allyl-4,6-dichloropyrimidineOsO₄, NaIO₄Dioxane/Water25480
5Cyclization(4,6-Dichloropyrimidin-5-yl)acetaldehydeNH₃ in isopropanolIsopropanol80270
Alternative Route 2: Synthesis of the Chiral Piperidine Side Chain

This route outlines the synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, a key chiral intermediate for Tofacitinib.[3][4][5]

Table 3: Synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine

StepReactionStarting MaterialsReagentsSolventTemp. (°C)Time (h)Yield (%)
1N-Methoxycarbonylation3-Amino-4-methylpyridineSodium hydride, Methyl chloroformateTHF0-25392
2Catalytic HydrogenationMethyl (4-methylpyridin-3-yl)carbamateH₂, PtO₂Acetic acid502488
3N-BenzylationMethyl (4-methylpiperidin-3-yl)carbamateBenzyl bromide, K₂CO₃AcetonitrileReflux1295
4Amide ReductionMethyl (1-benzyl-4-methylpiperidin-3-yl)carbamateLiAlH₄THFReflux485
5Chiral Resolution(±)-1-benzyl-N,4-dimethylpiperidin-3-amineL-Di-p-toluoyltartaric acidMethanol252440 (of desired enantiomer)

Experimental Protocols

Proposed Route: Amide Coupling

Protocol for the synthesis of N-((6-methoxypyridin-3-yl)methyl)-3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanamide:

  • To a solution of 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

  • The mixture is stirred at room temperature for 30 minutes.

  • This compound (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) are added to the reaction mixture.

  • The reaction is stirred at room temperature for 12 hours.

  • The reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired amide.[6][7]

Alternative Route 1: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

A detailed, multi-step protocol is described in the literature.[8][9][10] A representative step is provided below.

Protocol for Step 3: Chlorination

  • To a stirred suspension of 5-allyl-4,6-dihydroxypyrimidine (1.0 eq) in toluene is added phosphorus oxychloride (POCl₃) (5.0 eq).

  • The reaction mixture is heated to 110 °C and stirred for 3 hours.

  • The mixture is cooled to room temperature and slowly poured onto crushed ice.

  • The aqueous layer is neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 5-allyl-4,6-dichloropyrimidine.

Alternative Route 2: Synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine

A detailed, multi-step protocol is described in the literature.[3][5] A representative step is provided below.

Protocol for Step 4: Amide Reduction

  • To a stirred suspension of lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C is added a solution of methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate (1.0 eq) in THF dropwise.

  • The reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours.

  • The reaction is cooled to 0 °C and quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • The resulting slurry is filtered, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by distillation or column chromatography to afford (±)-1-benzyl-N,4-dimethylpiperidin-3-amine.

Visualizations

JAK-STAT Signaling Pathway

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Extracellular Domain Transmembrane Domain Intracellular Domain Cytokine->Receptor:f0 1. Binding JAK1 JAK JAK2 JAK STAT1 STAT Receptor:f2->STAT1 4. STAT Recruitment STAT2 STAT Receptor:f2->STAT2 4. STAT Recruitment JAK1->JAK2 2. Activation JAK1->STAT1 5. Phosphorylation JAK2->Receptor:f2 3. Phosphorylation JAK2->STAT2 5. Phosphorylation STAT_dimer STAT Dimer STAT1->STAT_dimer 6. Dimerization STAT2->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Gene Gene Transcription DNA->Gene 8. Gene Regulation

Caption: The JAK-STAT signaling pathway.

Proposed Synthetic Workflow

Proposed_Synthesis cluster_reactants Starting Materials cluster_process Reaction cluster_product Product CarboxylicAcid 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoic acid Coupling Amide Coupling (EDC, HOBt, DIPEA, DMF) CarboxylicAcid->Coupling Amine This compound Amine->Coupling Product N-((6-methoxypyridin-3-yl)methyl)-3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanamide Coupling->Product

Caption: Proposed amide coupling workflow.

Alternative Synthetic Workflow: Tofacitinib Precursors

Alternative_Synthesis cluster_route1 Route 1: Pyrrolo[2,3-d]pyrimidine Core cluster_route2 Route 2: Chiral Piperidine Side Chain cluster_assembly Final Assembly (Tofacitinib Synthesis) A1 Diethyl malonate A2 5-Allyl-4,6-dihydroxypyrimidine A1->A2 2 steps A3 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine A2->A3 3 steps Assembly Coupling & Further Steps A3->Assembly B1 3-Amino-4-methylpyridine B2 Methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate B1->B2 3 steps B3 (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine B2->B3 2 steps B3->Assembly

Caption: Alternative precursor syntheses.

References

Safety Operating Guide

Proper Disposal of (6-Methoxypyridin-3-yl)methanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

This document provides crucial guidance on the safe and compliant disposal of (6-Methoxypyridin-3-yl)methanamine, a compound frequently used in pharmaceutical research and development. Adherence to these procedures is vital to ensure personnel safety and environmental protection.

I. Understanding the Hazards

This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is harmful if swallowed, causes severe skin burns and eye damage, and is toxic if inhaled. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a designated controlled environment.

II. Personal Protective Equipment (PPE) and Handling

Before initiating any disposal-related tasks, ensure the following PPE is worn:

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or a face shield.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat or other protective clothing.[1]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended, especially if vapors or aerosols are generated.

Work should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]

III. Spill and Accidental Release Procedures

In the event of a spill, immediately evacuate unnecessary personnel. Wearing the appropriate PPE, follow these steps:

  • Containment: Prevent the further spread of the material. Avoid generating dust or vapors.[3]

  • Cleanup: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Carefully sweep or shovel the absorbed material into a suitable, labeled container for disposal.[4] Do not allow the chemical to enter drains or waterways.[1][3]

  • Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by washing with soap and water.

  • Disposal: The collected waste and contaminated cleaning materials must be treated as hazardous waste and disposed of according to the procedures outlined below.[5]

IV. Waste Disposal Procedures

All waste containing this compound must be handled as hazardous waste. The following workflow outlines the decision-making process for its proper disposal.

G start Start: Waste Generation This compound ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container 2. Select Compatible Waste Container (Clearly Labeled 'Hazardous Waste') ppe->container segregate 3. Segregate from Incompatible Wastes (e.g., Strong Oxidizers, Acids) container->segregate collect 4. Collect Waste in Container (Pure compound, contaminated materials) segregate->collect seal 5. Securely Seal Container (Keep closed except when adding waste) collect->seal saa 6. Store in Satellite Accumulation Area (SAA) seal->saa request 7. Arrange for Professional Disposal (Contact licensed waste disposal service) saa->request end End: Compliant Disposal request->end

Caption: Disposal workflow for this compound.

Key Disposal Steps:

  • Containerization: Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent pads) in a designated, compatible, and clearly labeled hazardous waste container.[6][7] The container must be made of a material that does not react with the chemical and should have a secure screw cap.[6] The label must include the words "Hazardous Waste," the full chemical name, and the associated hazards (e.g., Corrosive, Toxic, Flammable).[6]

  • Segregation: Store the waste container segregated from incompatible materials, such as strong oxidizing agents and acids, to prevent violent reactions.[4][8]

  • Storage in a Satellite Accumulation Area (SAA): Store the sealed hazardous waste container in a designated Satellite Accumulation Area within the laboratory.[6][9] This area must be at or near the point of waste generation.[9] Keep the container closed except when adding waste.[6][8]

  • Professional Disposal: Do not dispose of this compound down the drain or in regular trash.[1][3] Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.[1] Provide them with a copy of the Safety Data Sheet (SDS). Waste pyridine and its derivatives are often disposed of via high-temperature incineration by professional waste management services.[10]

  • Empty Containers: Empty containers that held this compound must also be treated as hazardous waste. The first rinse of the container should be collected and disposed of as hazardous waste.[8] For highly toxic chemicals, the first three rinses must be collected.[8] After thorough rinsing and air-drying, the container may be disposed of according to institutional guidelines.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific hazardous waste management guidelines and the most current Safety Data Sheet (SDS) provided by the manufacturer for detailed information.

References

Personal protective equipment for handling (6-Methoxypyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (6-Methoxypyridin-3-yl)methanamine. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.

This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary risks associated with this compound include skin irritation, serious eye irritation, and possible respiratory irritation.[1][2] Proper personal protective equipment (PPE) and handling procedures are mandatory to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required and recommended PPE for handling this compound.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Double-gloving is recommended.[1]To prevent skin contact and irritation.[1]
Eye and Face Protection ANSI-approved safety glasses or chemical splash goggles. A face shield may be necessary for splash hazards.[1]To protect eyes from dust particles and splashes, preventing serious irritation.[1]
Skin and Body Protection Fully buttoned laboratory coat, full-length pants, and closed-toe shoes.[1]To prevent accidental skin exposure.[1]
Respiratory Protection Use in a certified chemical fume hood. A respirator may be required for high-dust conditions or spill cleanup.[1]To avoid inhalation of dust, which can cause respiratory tract irritation.[1]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for safety.

1. Preparation:

  • Ensure a certified chemical fume hood is operational.

  • Gather all necessary PPE and ensure it is in good condition.[1]

  • Have an emergency plan and access to an eyewash station and safety shower.[2][3]

  • Keep containers tightly closed when not in use.[3]

2. Handling:

  • Conduct all work in a certified chemical fume hood to ensure adequate ventilation.[1][3]

  • Wear the appropriate PPE as detailed in the table above.[4][5]

  • Avoid the formation of dust and aerosols.[1][5]

  • Use the smallest practical quantities for the experiment.[3]

  • Avoid contact with skin, eyes, and personal clothing.[2][3]

  • Do not eat, drink, or smoke while handling the chemical.[2][4]

3. Post-Handling:

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2][3]

  • Decontaminate the work area.

  • Properly remove and dispose of contaminated PPE.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[1][2] Do not mix with incompatible waste streams.

  • Disposal: Dispose of hazardous waste through your institution's environmental health and safety (EHS) office.[1] Consult local regulations for specific disposal requirements.[2][3]

Emergency Procedures: Chemical Spill Workflow

In the event of a chemical spill, a clear and immediate response is critical. The following diagram outlines the logical workflow for handling a spill of this compound.

Spill_Response_Workflow cluster_Initial_Response Initial Response cluster_Cleanup_Procedure Cleanup Procedure cluster_Final_Steps Final Steps Alert Alert others in the area Evacuate Evacuate the immediate area Alert->Evacuate Assess Assess the spill size and risk Evacuate->Assess Don_PPE Don appropriate PPE (respirator, gloves, goggles, lab coat) Assess->Don_PPE If spill is manageable Call_EHS Contact EHS Immediately Assess->Call_EHS If spill is large or unmanageable Contain Contain the spill with absorbent material Don_PPE->Contain Neutralize Neutralize (if applicable and safe) Contain->Neutralize Collect Collect absorbed material into a labeled hazardous waste container Neutralize->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Dispose Dispose of waste through EHS Decontaminate->Dispose Report Report the incident to the supervisor Dispose->Report

Workflow for handling a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.